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  • Product: 2-Phenyl-1,5-naphthyridine
  • CAS: 61327-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Phenyl-1,5-naphthyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Comprising two fused pyridine rings, this structure imparts a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an attractive core for the design of novel therapeutic agents and functional materials.[2][3] The introduction of a phenyl substituent at the 2-position of the 1,5-naphthyridine core gives rise to 2-Phenyl-1,5-naphthyridine, a molecule with distinct electronic and steric properties that have garnered significant interest. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of this important molecule.

Chemical Structure and Physicochemical Properties

2-Phenyl-1,5-naphthyridine is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₀N₂ and a molecular weight of 206.24 g/mol . The structure consists of a planar 1,5-naphthyridine core to which a phenyl group is attached at the C2 position. The presence of the phenyl ring introduces steric bulk and modulates the electronic properties of the naphthyridine system through mesomeric and inductive effects.

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂(Calculated)
Molecular Weight 206.24 g/mol (Calculated)
Appearance White to off-white solid[4]
Melting Point 180–182°C (for a related dimethylphenyl derivative)[4]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.[4]

Synthesis of 2-Phenyl-1,5-naphthyridine: A Focus on Palladium-Catalyzed Cross-Coupling

The most efficient and versatile method for the synthesis of 2-Phenyl-1,5-naphthyridine is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction involves the coupling of a halogenated 1,5-naphthyridine precursor, typically 2-chloro- or 2-iodo-1,5-naphthyridine, with phenylboronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-Phenyl-1,5-naphthyridine from 2-iodo-1,5-naphthyridine and phenylboronic acid.

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,5-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF and anhydrous toluene to the flask. The solvent ratio is typically a 4:1 mixture of DMF and water, or toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-Phenyl-1,5-naphthyridine as a solid.[4]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Anhydrous Solvents: Water can hydrolyze the boronic acid and affect the efficiency of the transmetalation step in the catalytic cycle.

  • Base (K₂CO₃): The base is crucial for the activation of the boronic acid, facilitating the transmetalation of the phenyl group to the palladium center.[6]

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D D->A Pd(0)L2 ArX 2-Iodo-1,5-naphthyridine ArBOH2 Phenylboronic Acid ArAr_prime 2-Phenyl-1,5-naphthyridine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic and Physicochemical Characterization

The structural elucidation of 2-Phenyl-1,5-naphthyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the naphthyridine and phenyl protons. The protons on the naphthyridine core will appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The phenyl protons will also resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants will depend on the electronic environment of each proton.[4][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the fourteen carbon atoms in the molecule. The carbons of the naphthyridine core will appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The phenyl carbons will also be observed in the aromatic region.[4][8]

Expected ¹H and ¹³C NMR Chemical Shift Ranges (in ppm):

Atom Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Naphthyridine-H7.5 - 9.0120 - 160
Phenyl-H7.0 - 8.0125 - 140
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 2-Phenyl-1,5-naphthyridine is expected to show a prominent molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the naphthyridine ring, and potentially fragmentation of the phenyl ring.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Phenyl-1,5-naphthyridine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:[4][11]

  • ~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

  • ~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern of the aromatic rings.

Chemical Properties and Reactivity

The reactivity of 2-Phenyl-1,5-naphthyridine is governed by the electronic nature of the naphthyridine core and the phenyl substituent. The nitrogen atoms in the naphthyridine ring are basic and can be protonated or alkylated. The ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. Electrophilic substitution on the naphthyridine core is difficult due to its electron-deficient nature. However, electrophilic substitution on the appended phenyl ring is possible.[2]

Applications in Research and Development

The unique structural features of 2-Phenyl-1,5-naphthyridine and its derivatives make them valuable in several areas of research and development.

Medicinal Chemistry and Drug Development

1,5-Naphthyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Phenyl-substituted naphthyridines, in particular, have been investigated as potential topoisomerase I inhibitors for cancer therapy.[1] The planar structure allows for intercalation into DNA, while the substituents can interact with the enzyme's active site. Some 2-phenyl-1,8-naphthyridin-4-ones have shown potent cytotoxic and antitubulin activities.[12]

Drug_Development_Pathway cluster_properties Key Properties A 2-Phenyl-1,5-naphthyridine (Core Scaffold) B Lead Discovery (Screening & SAR) A->B C Lead Optimization (Improve Potency & PK/PD) B->C P1 Biological Activity (e.g., Anticancer) B->P1 D Preclinical Development C->D P2 Pharmacokinetics (ADME) C->P2 E Clinical Trials D->E P3 Toxicology D->P3

Caption: The role of 2-Phenyl-1,5-naphthyridine in a typical drug development workflow.

Materials Science and Organometallic Chemistry

The nitrogen atoms of the 1,5-naphthyridine core make it an excellent bidentate ligand for coordinating with metal ions. 2-Phenyl-1,5-naphthyridine can act as a ligand in the formation of metal complexes with interesting photophysical and catalytic properties.[13] These complexes have potential applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts in organic synthesis. The phenyl group can be further functionalized to tune the electronic and steric properties of the resulting metal complexes.[14]

Conclusion

2-Phenyl-1,5-naphthyridine is a molecule of significant interest, possessing a unique combination of structural, electronic, and chemical properties. Its synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, is well-established, providing a platform for the generation of a diverse range of derivatives. The core scaffold is a key building block in the development of new therapeutic agents, particularly in the area of oncology, and as a versatile ligand in the design of advanced materials and catalysts. Further exploration of the structure-activity relationships and the coordination chemistry of 2-Phenyl-1,5-naphthyridine is poised to unlock new applications in science and technology.

References

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current medicinal chemistry, 22(1), 113-31.
  • Todorova, T., Nikolova, R., & Shivachev, B. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(4), M1158.
  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
  • Wozel, D. J., & Miller, M. J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4995.
  • Request PDF. (2025). pH-Dependent Luminescence of Ruthenium(II) Polypyridine Complexes.
  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after... Retrieved from [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • Zhang, S. X., Bastow, K. F., Tachibana, Y., Kuo, S. C., Hamel, E., Mauger, A., Narayanan, V. L., & Lee, K. H. (1999). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 42(21), 4081–4087.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Khakwani, S., Siddiqui, H. L., & Siddiqui, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260.
  • Chemsrc. (2025). 2-Methyl-1,5-naphthyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). Preprints.org.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • El-Gendy, Z. (2011).
  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & medicinal chemistry letters, 21(2), 818–822.

Sources

Exploratory

Electronic Properties and Synthetic Architecture of 2-Phenyl-1,5-Naphthyridines

The following technical guide details the electronic, synthetic, and functional attributes of 2-phenyl-substituted 1,5-naphthyridines. Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, Materials Sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, synthetic, and functional attributes of 2-phenyl-substituted 1,5-naphthyridines.

Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, Materials Scientists (OLED/Organic Semiconductors)

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged diazanaphthalene core characterized by high electron affinity (EA ≈ 2.8–3.0 eV) and robust thermal stability. The introduction of a phenyl substituent at the C2 position breaks the centrosymmetry of the parent heterocycle, creating a polarized molecular axis that enhances nonlinear optical properties and facilitates "push-pull" electronic tuning. This guide analyzes the 2-phenyl-1,5-naphthyridine motif as a versatile electron-transporting moiety for optoelectronics and a bio-active pharmacophore in kinase inhibition.

Molecular Architecture & Electronic Fundamentals

Core Electronic Structure

Unlike quinoline or isoquinoline, the 1,5-naphthyridine core possesses two nitrogen atoms in distal rings (positions 1 and 5). This arrangement maximizes electron deficiency across the π-system, making the core an excellent electron acceptor.

  • Symmetry Breaking: The parent 1,5-naphthyridine is

    
     symmetric (non-polar). Substitution at C2 with a phenyl group reduces symmetry to 
    
    
    
    (planar) or
    
    
    (twisted), inducing a permanent dipole moment.
  • Orbital Engineering: The phenyl ring acts as a conjugation extender. In the ground state, the dihedral angle between the phenyl and naphthyridine planes dictates the degree of electronic communication. Steric hindrance (e.g., ortho-substitution on the phenyl ring) can decouple the systems, raising the triplet energy (

    
    ), a critical parameter for TADF (Thermally Activated Delayed Fluorescence) applications.
    
Frontier Molecular Orbitals (FMO)
  • LUMO: Concentrated on the electron-deficient naphthyridine core.

  • HOMO: Delocalized over the phenyl ring and the adjacent vinyl-like bond of the heterocycle.

  • Band Gap Tuning: Electron-donating groups (EDGs) on the phenyl ring (para-position) raise the HOMO level significantly while leaving the LUMO relatively unperturbed, narrowing the band gap and red-shifting emission.

ElectronicStructure Phenyl Phenyl Ring (HOMO Contributor) Linker C2-C1' Bond (Rotational Barrier) Phenyl->Linker π-donation Prop1 Extended Conjugation Phenyl->Prop1 Core 1,5-Naphthyridine Core (LUMO Localized) Linker->Core Electronic Coupling Prop2 Dipole Moment Generation Linker->Prop2 Symmetry Break Prop3 Electron Affinity (~2.8 eV) Core->Prop3

Figure 1: Electronic contributions of the 2-phenyl-1,5-naphthyridine architecture. The modular separation of HOMO and LUMO facilitates charge transfer states.

Synthetic Methodologies

To access 2-phenyl-1,5-naphthyridines, two primary strategies are employed: de novo cyclization and late-stage functionalization. The latter is preferred for library generation.

Primary Route: Palladium-Catalyzed Cross-Coupling

The most robust method involves the Suzuki-Miyaura coupling of 2-chloro- or 2-iodo-1,5-naphthyridine with phenylboronic acids.

Protocol: Suzuki Coupling of 2-Chloro-1,5-naphthyridine

  • Precursors: 2-Chloro-1,5-naphthyridine (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst system: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos.

  • Base/Solvent: K2CO3 (2.0 eq) in 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Validation Point: Monitor TLC (Hexane:EtOAc 7:3). Starting chloride (

      
      ) should disappear; product is typically more polar or fluorescent.
      
  • Workup: Cool to RT, filter through Celite, extract with DCM, and wash with brine.

  • Purification: Flash column chromatography on silica gel.

Secondary Route: Friedländer Condensation

Useful for constructing the core with the phenyl group already in place.

  • Reactants: 3-Aminopyridine-2-carbaldehyde + Acetophenone.

  • Conditions: Base catalysis (KOH/EtOH) or Lewis Acid (Yb(OTf)3).

SynthesisPathways Sub1 3-Aminopyridine-2-carbaldehyde Proc1 Friedländer Condensation (Base/Acid) Sub1->Proc1 Sub2 Acetophenone Sub2->Proc1 Sub3 2-Chloro-1,5-naphthyridine Proc2 Suzuki-Miyaura Coupling (Pd(0), Base) Sub3->Proc2 Sub4 Phenylboronic Acid Sub4->Proc2 Prod 2-Phenyl-1,5-naphthyridine Proc1->Prod Cyclization Proc2->Prod C-C Bond Formation

Figure 2: Convergent synthetic pathways. The Suzuki route (green) allows for late-stage diversification of the phenyl ring.

Photophysical & Electrochemical Characterization[1][2]

The 2-phenyl substituent drastically alters the optoelectronic profile compared to the unsubstituted core.

Spectral Data Summary
PropertyUnsubstituted 1,5-Naphthyridine2-Phenyl-1,5-Naphthyridine2-(4-N,N-Dimethylaminophenyl)-
Abs Max (

)
~300 nm330–350 nm380–420 nm
Emission (

)
Weak / Non-emissive400–450 nm (Blue)500–550 nm (Green/Yellow)
Quantum Yield (

)
< 1%10–40%> 60% (Solvent dependent)
LUMO Level -2.8 eV-2.9 eV-2.7 eV
Solvatochromism

Derivatives with electron-donating groups on the phenyl ring exhibit positive solvatochromism.

  • Mechanism: Upon excitation, charge transfer (CT) occurs from the phenyl ring (HOMO) to the naphthyridine core (LUMO). Polar solvents stabilize this highly dipolar excited state (

    
    ), lowering its energy and red-shifting emission.
    
  • Experimental Validation: Measure emission in Hexane (non-polar) vs. Acetonitrile (polar). A shift of >50 nm confirms Intramolecular Charge Transfer (ICT).

Applications

Organic Light-Emitting Diodes (OLEDs)

The high electron affinity of the 1,5-naphthyridine core makes these compounds ideal Electron Transport Materials (ETM) .

  • TADF Emitters: When coupled with strong donors (e.g., carbazole, acridine) at the 2-position, the twisted geometry separates HOMO/LUMO orbitals, minimizing the exchange energy (

    
    ) and enabling triplet-to-singlet upconversion.
    
Medicinal Chemistry[2][3][4]
  • Kinase Inhibition: The N1/N5 atoms can accept hydrogen bonds in the ATP-binding pocket of kinases. The 2-phenyl group often occupies the hydrophobic selectivity pocket.

  • DNA Intercalation: Planar derivatives can intercalate into DNA base pairs. The 2-phenyl group can be modified to improve solubility or binding affinity.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PubMed). [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs. ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI (Molecules). [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives. PubMed Central. [Link]

Foundational

Nitrogen-Heteroaromatic Ligands in Coordination Chemistry: Electronic Tuning, Synthesis, and Clinical Translation

Executive Summary Nitrogen-containing heteroaromatic ligands (N-heterocycles) represent the structural backbone of modern coordination chemistry. From the catalytic centers of industrial oxidation processes to the active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-containing heteroaromatic ligands (N-heterocycles) represent the structural backbone of modern coordination chemistry. From the catalytic centers of industrial oxidation processes to the active sites of metallo-pharmaceuticals like Cisplatin analogs and Ruthenium-based anticancer agents, these ligands offer a tunable electronic "chassis" for metal ions.

This technical guide moves beyond basic textbook definitions to explore the strategic selection of N-donor ligands. We analyze how subtle manipulations of ring electronics (σ-donation vs. π-acceptance) dictate metal center reactivity, provide a validated protocol for synthesizing the "standard candle" of photochemistry—[Ru(bpy)₃]Cl₂—and visualize the mechanistic action of polypyridyl DNA intercalators.

Part 1: Structural & Electronic Fundamentals

The utility of N-heterocycles stems from their ability to act as "non-innocent" ligands—they do not merely hold the metal; they actively modulate its electron density and redox potential.

The -Donor / -Acceptor Balance

To design a catalyst or drug, one must balance two opposing forces:

  • 
    -Donation:  The lone pair on the nitrogen (
    
    
    
    hybridized) forms a coordinate covalent bond with the metal's empty
    
    
    -orbitals. Stronger basicity generally correlates with stronger
    
    
    -donation.
  • 
    -Backbonding:  The empty 
    
    
    
    antibonding orbitals of the aromatic ring can accept electron density from the metal’s filled
    
    
    -orbitals. This stabilizes low oxidation states and strengthens the M-L bond (synergistic bonding).

Strategic Selection Table:

Ligand ClassRepresentative StructurepKa (Conjugate Acid)Electronic CharacterCoordination Utility
Imidazoles Imidazole (Im)~7.0Strong

-donor, Weak

-acceptor
Mimics histidine in metalloproteins; stabilizes high oxidation states.
Pyridines Pyridine (py)~5.2Moderate

-donor, Moderate

-acceptor
Versatile; labile enough for catalytic turnover but stable enough for isolation.
Pyrazines Pyrazine (pz)~0.6Weak

-donor, Strong

-acceptor
Excellent bridging ligand for electronic communication between metal centers (e.g., Creutz-Taube ion).
Triazoles 1,2,3-Triazole~1.2Weak

-donor, Moderate

-acceptor
"Click" chemistry accessible; chemically inert linkers for MOFs.
The Chelate Effect: Rigidity vs. Entropy

While monodentate ligands (pyridine) are labile, chelating ligands (bipyridine, phenanthroline) lock the metal in place.

  • Bipyridine (bpy): Flexible.[1] Can twist to accommodate sterics but suffers from H-H repulsion in the 3,3' positions.

  • Phenanthroline (phen): Rigid. Pre-organized for binding. Provides a larger hydrophobic surface area, crucial for DNA intercalation (see Part 3).

Part 2: Applications in Drug Development & Catalysis

Metallo-Pharmaceuticals: Beyond Cisplatin

While Platinum drugs coordinate via covalent binding to guanine N7 positions, Ruthenium(II) polypyridyl complexes operate via different mechanisms, often involving non-covalent intercalation or light-activated toxicity (Photodynamic Therapy - PDT).[2]

Mechanism of Action: The "DNA Light Switch" Complexes like


 (where dppz = dipyrido[3,2-a:2',3'-c]phenazine) are non-emissive in water due to H-bonding quenching by solvent molecules. However, upon intercalation into the hydrophobic base-pair stack of DNA, the solvent is excluded, and the complex glows brightly (luminescence turn-on). This property is utilized for DNA sensing and sequence-selective damage.
Visualization: The DNA Light Switch Mechanism

DNALightSwitch Ru_Aq [Ru(bpy)2(dppz)]2+ (Aqueous Solution) Excitation Light Excitation (450 nm) Ru_Aq->Excitation Intercalation Intercalation into DNA Base Pairs Ru_Aq->Intercalation + DNA Duplex MLCT_State MLCT Excited State (Ru -> dppz) Excitation->MLCT_State Quenching H-Bonding to Phenazine N atoms MLCT_State->Quenching In Water Shielding Phenazine Shielded from Water MLCT_State->Shielding In DNA NonRad_Decay Non-Radiative Decay (Heat/Vibration) Quenching->NonRad_Decay Energy Loss Intercalation->Excitation Luminescence Bright Luminescence (Emission) Shielding->Luminescence Radiative Decay

Caption: Figure 1. The "Light Switch" mechanism. In water, solvent hydrogen bonding quenches the excited state. Intercalation into DNA protects the ligand, enabling luminescence.

Part 3: Experimental Protocol

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride

Target:


Significance:  This complex is the "hydrogen atom" of inorganic photochemistry—the standard against which all other photoredox catalysts are measured.
Reagents:
  • Ruthenium(III) chloride hydrate (

    
    )
    
  • 2,2'-Bipyridine (bpy) (Excess: 3.2 equivalents)

  • Sodium Phosphinate (

    
    ) - Reducing agent[3]
    
  • Water/Ethanol solvent system

  • Potassium Chloride (KCl) - For precipitation[4]

Protocol Workflow:
  • Reduction & Complexation:

    • Dissolve

      
       and 2,2'-bipyridine in water.
      
    • Add Sodium Phosphinate.[3] This reduces

      
       to 
      
      
      
      in situ, facilitating faster substitution kinetics.
    • Expert Insight: Unlike the traditional DMF reflux method which produces carbon monoxide byproducts, the aqueous phosphinate method is greener and yields fewer carbonyl impurities.

  • Reflux:

    • Reflux for 60 minutes. The solution will shift from dark brown/black to a vibrant, deep orange-red.

  • Precipitation:

    • Add excess solid KCl to the hot solution to induce the "common ion effect."

    • Cool slowly to room temperature, then on ice.

  • Purification:

    • Filter the red crystals.[5]

    • Critical Step: Wash with ice-cold 10% acetone/water.[4] Pure acetone will dissolve the product, but a 10% mix removes unreacted bipyridine ligand without significant yield loss.

  • Validation:

    • UV-Vis: Confirm MLCT band at

      
      .
      
    • 
       NMR:  Look for symmetric splitting patterns. Asymmetry indicates mono/bis-substituted impurities.
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start RuCl3 (Ru III) + 3.2 eq. bipyridine Reduction Add NaH2PO2 (Reductant) Ru(III) -> Ru(II) Start->Reduction Reflux Reflux 1 Hour (Formation of [Ru(bpy)3]2+) Reduction->Reflux Deep Orange Color Salt Add Excess KCl (Common Ion Effect) Reflux->Salt Crystallize Cool to 0°C Precipitate Red Crystals Salt->Crystallize Wash Wash with Cold 10% Acetone (Removes free ligand) Crystallize->Wash Final Pure [Ru(bpy)3]Cl2 (Deep Red Solid) Wash->Final

Caption: Figure 2. Step-by-step synthesis of [Ru(bpy)3]Cl2 using the phosphinate reduction method to ensure high purity.

Part 4: Future Outlook

The field is moving toward Heteroleptic Systems —complexes with mixed ligands (e.g.,


).
  • Targeted Delivery: Using a "click-chemistry" compatible triazole ligand to attach the metal complex to an antibody or peptide (Antibody-Drug Conjugates).

  • MOF Integration: Using N-heterocycles as rigid struts in Metal-Organic Frameworks for gas storage or heterogeneous catalysis.

By mastering the electronic subtleties of these ligands, researchers can move from trial-and-error to rational design.

References

  • Vertex Pharmaceuticals & ACS Medicinal Chemistry . (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH) . (2020). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. PMC. Link

  • Journal of the American Chemical Society . (2023). Ruthenium(II) Polypyridyl Complexes as FRET Donors: Structure- and Sequence-Selective DNA-Binding. ACS Publications. Link

  • University of Massachusetts Boston . Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate. Chemistry Department Protocols. Link

  • Ionic VIPEr . (2024). Synthesis and Characterization of a Ruthenium Photoredox Catalyst. Link

Sources

Exploratory

A Technical Guide to the Fluorescence Characteristics of Phenyl-Naphthyridine Derivatives

This guide provides an in-depth exploration of the fluorescence characteristics of phenyl-naphthyridine derivatives, a class of heterocyclic compounds attracting significant interest in chemical biology, materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the fluorescence characteristics of phenyl-naphthyridine derivatives, a class of heterocyclic compounds attracting significant interest in chemical biology, materials science, and drug discovery. We will delve into the structural underpinnings of their photophysical behavior, methodologies for their characterization, and their burgeoning applications as advanced fluorescent probes.

Introduction: The Phenyl-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered substantial attention due to its versatile synthesis and a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties[1]. The introduction of a phenyl substituent onto this core structure gives rise to phenyl-naphthyridine derivatives, which often exhibit unique and tunable fluorescence properties. These characteristics, such as high quantum yields and sensitivity to the local environment, make them powerful tools for researchers.[2] This guide will elucidate the principles governing the fluorescence of these molecules and provide practical insights for their application.

The core structure of a phenyl-naphthyridine derivative is depicted below, highlighting the key moieties that dictate its photophysical properties.

Caption: General structure of a phenyl-naphthyridine derivative.

The Basis of Fluorescence: Electronic Transitions and Influencing Factors

The fluorescence of phenyl-naphthyridine derivatives originates from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy of these orbitals, and thus the resulting fluorescence wavelength and intensity, is highly dependent on the molecule's structure and its surrounding environment.

The Role of Solvent Polarity (Solvatochromism)

A key characteristic of many fluorescent dyes, including phenyl-naphthyridine derivatives, is their sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism.[3] The electronic absorption and fluorescence spectra of these compounds are often modified by solvents with different polarities.[3][4] This is due to intermolecular solute-solvent interactions that alter the energy difference between the ground and excited states.[3]

For instance, in polar solvents, derivatives with intramolecular charge transfer (ICT) character in their excited state are stabilized, leading to a red-shift (a shift to longer wavelengths) in their emission spectra. This property is particularly useful for developing fluorescent sensors.[5][6] The fluorescence lifetimes of these derivatives can also be affected by solvent polarity, with an increase in nonradiative processes in more polar solvents leading to shorter lifetimes.[7]

Substituent Effects

The nature and position of substituents on both the phenyl and naphthyridine rings can dramatically tune the fluorescence properties. Electron-donating groups (EDGs) on the phenyl ring can enhance ICT, leading to red-shifted emission and potentially higher quantum yields. Conversely, electron-withdrawing groups (EWGs) can have the opposite effect. Strategic placement of substituents allows for the fine-tuning of the emission color and sensitivity.

pH and Ion Sensing

The nitrogen atoms within the naphthyridine core can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule, often leading to a change in fluorescence intensity or wavelength.[8][9] This makes phenyl-naphthyridine derivatives promising candidates for the development of pH sensors.[9] Similarly, the introduction of specific chelating groups can render these molecules sensitive to the presence of metal ions, where ion binding modulates the fluorescence output through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).[9][10]

Quantitative Photophysical Data

The table below summarizes key photophysical parameters for a selection of naphthyridine and related derivatives to illustrate the range of properties achievable.

Derivative TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
Cationic Naphthyridine Dye 1b (in presence of DNA)~509661-762152-253--[11]
Piperidine-Naphthalimide 7 (in acetonitrile)4145201060.040.81 (10.43%), ~9.0 (89.57%)[7]
Piperidine-Naphthalimide 7 (in dioxane)398490920.87-[5][7]
Naphthalimide Derivative---0.01 - 0.870.5 - 9[4][5]
Aminopyridine Derivative 13 -400-0.81-[12]

Note: Data is highly dependent on the specific derivative and solvent conditions. The values presented are illustrative.

Experimental Characterization Protocols

Accurate characterization of the fluorescence properties of phenyl-naphthyridine derivatives is crucial for their effective application. Below are standard protocols for key measurements.

Steady-State Fluorescence Spectroscopy

This is the foundational technique to determine the excitation and emission spectra of a fluorescent molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the phenyl-naphthyridine derivative in the solvent of interest (e.g., DMSO, ethanol, or a buffer). The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. This will reveal the wavelengths of light the molecule absorbs to produce fluorescence.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum or a UV-Vis spectrophotometer) and scan the emission monochromator over a range of longer wavelengths. This will show the fluorescence emission profile.

Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[13]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Oxazine 1 is a common standard for the near-infrared region.[13]

  • Absorbance Measurements: Measure the absorbance of both the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both to ensure absorbance values are in the linear range (typically < 0.1).

  • Fluorescence Measurements: Record the fluorescence emission spectra of the sample and the standard at the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation[13]: Φ_x = Φ_st * (A_st / A_x) * (D_x / D_st) * (n_x / n_st)²

    Where:

    • Φ_st is the quantum yield of the standard.

    • A is the absorbance at the excitation wavelength.

    • D is the integrated area under the fluorescence spectrum.

    • n is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the sample and standard, respectively.

start Start prep_solutions Prepare Sample and Standard Solutions start->prep_solutions measure_abs Measure Absorbance (A_x, A_st) prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra prep_solutions->measure_fluor calculate_qy Calculate Quantum Yield (Φ_x) measure_abs->calculate_qy integrate_area Integrate Area under Emission Curves (D_x, D_st) measure_fluor->integrate_area integrate_area->calculate_qy get_params Obtain Known Values (Φ_st, n_x, n_st) get_params->calculate_qy end End calculate_qy->end

Caption: Workflow for determining relative fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ).

Protocol:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare the sample as for steady-state measurements.

  • Data Acquisition: Excite the sample with a pulsed laser source at the desired wavelength. The instrument measures the time delay between the excitation pulse and the detection of emitted photons.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). A biexponential decay may indicate the presence of different fluorescent species or complex excited-state dynamics.[6][7]

Applications in Research and Drug Development

The unique fluorescence characteristics of phenyl-naphthyridine derivatives make them valuable tools in various scientific fields.

  • Bioimaging: Derivatives that emit in the near-infrared (NIR) region are particularly useful for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[11] Cationic derivatives have been shown to target mitochondria, enabling the study of this organelle's role in cellular processes and diseases.[13]

  • Fluorescent Probes: Their sensitivity to the local environment allows for the design of probes that can detect changes in pH, polarity, or the concentration of specific ions or biomolecules like DNA and RNA.[9][11][13]

  • Materials Science: The high photostability and quantum yields of some derivatives make them suitable for incorporation into fluorescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent polymers.[2]

cluster_core Phenyl-Naphthyridine Core cluster_apps Applications core Tunable Fluorescence Properties bioimaging Bioimaging (e.g., Mitochondrial Targeting) core->bioimaging High Quantum Yield NIR Emission sensing Fluorescent Sensing (pH, Ions, DNA/RNA) core->sensing Environmental Sensitivity (Solvatochromism, PET) materials Materials Science (e.g., OLEDs) core->materials Photostability

Caption: Relationship between core properties and applications.

Conclusion

Phenyl-naphthyridine derivatives represent a versatile and powerful class of fluorophores. Their readily tunable photophysical properties, governed by factors such as solvent polarity and substituent effects, have paved the way for their use as sophisticated tools in a variety of scientific disciplines. A thorough understanding of their fluorescence characteristics, coupled with rigorous experimental characterization, is essential for harnessing their full potential in the development of novel sensors, imaging agents, and advanced materials.

References

  • Photophysical Properties of Some Naphthalimide Derivatives. (2022-11-01). MDPI. Retrieved from [Link]

  • Photophysical Properties of some Naphthalimide Derivatives. (2022-11-01). Sciforum. Retrieved from [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021-07-14). PubMed. Retrieved from [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023-02-03). PubMed. Retrieved from [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PubMed Central. Retrieved from [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. Retrieved from [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023-01-28). MDPI. Retrieved from [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025-01-01). ResearchGate. Retrieved from [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2025-10-13). ResearchGate. Retrieved from [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst (RSC Publishing). Retrieved from [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022-03-02). MDPI. Retrieved from [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022-03-02). PubMed Central. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017-03-17). Chemical Science International Journal. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-Phenyl-1,5-naphthyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Phenyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Phenyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate informed decision-making in synthesis, purification, formulation, and screening processes.

Introduction: The Significance of 2-Phenyl-1,5-naphthyridine and Its Solubility

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The introduction of a phenyl group at the 2-position creates 2-Phenyl-1,5-naphthyridine, a molecule with a unique combination of aromaticity, polarity from the nitrogen atoms, and lipophilicity from the phenyl substituent.

In drug development, solubility is a critical, often rate-limiting, physicochemical parameter.[4] It directly influences a compound's bioavailability, manufacturability, and formulation options.[5] A thorough understanding of a compound's solubility in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Creating viable dosage forms for preclinical and clinical studies.

  • High-Throughput Screening (HTS): Ensuring compound integrity and concentration in assay media.

This guide will explore the theoretical underpinnings of 2-Phenyl-1,5-naphthyridine's solubility, present a predicted solubility profile based on analogous structures, and provide a robust, detailed protocol for its empirical determination.

Physicochemical Profile and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational predictive tool.

Molecular Structure Analysis:

  • 1,5-Naphthyridine Core: The two nitrogen atoms in the bicyclic system act as hydrogen bond acceptors and introduce significant polarity. This polar nature suggests limited solubility in nonpolar solvents.[6]

  • Phenyl Group: The nonpolar, aromatic phenyl ring contributes to van der Waals forces and potential π-π stacking interactions, enhancing solubility in aromatic and some nonpolar solvents.[6]

  • Overall Polarity: 2-Phenyl-1,5-naphthyridine is a polar molecule with a significant nonpolar component. Its solubility will be a delicate balance between these competing characteristics. The nitrogen atoms are basic and can be protonated in acidic media, dramatically increasing aqueous solubility, a principle often exploited in formulation.

The relationship between these properties can be visualized as follows:

cluster_solute 2-Phenyl-1,5-naphthyridine Properties cluster_solvent Solvent Properties Solute Core Structure Polarity Polar Naphthyridine Core (H-bond acceptor) Solute->Polarity Lipophilicity Nonpolar Phenyl Group (π-stacking) Solute->Lipophilicity Solubility Resulting Solubility Polarity->Solubility Favors Polar Solvents Lipophilicity->Solubility Favors Nonpolar/Aromatic Solvents Crystal Crystal Lattice Energy (Solute-Solute) Crystal->Solubility Opposes Dissolution Solvent Solvent Type Polar_Protic Polar Protic (e.g., Methanol) Solvent->Polar_Protic Polar_Aprotic Polar Aprotic (e.g., DCM, DMF) Solvent->Polar_Aprotic Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar Solvent->Solubility Solute-Solvent Interactions (Dominant Factor)

Caption: Interplay of molecular and solvent properties governing solubility.

Predicted Solubility Profile

While specific experimental data for 2-Phenyl-1,5-naphthyridine is scarce in the literature, a predictive profile can be constructed based on the known behavior of analogous compounds, such as 2-Methyl-1,5-naphthyridine.[6] The phenyl group is expected to increase solubility in aromatic and chlorinated solvents compared to its methyl analog, while slightly decreasing solubility in highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of 2-Phenyl-1,5-naphthyridine at Ambient Temperature

Solvent ClassExample SolventsPredicted SolubilityRationale and Causality
Polar Protic Methanol, EthanolGood to Moderate The hydroxyl groups can hydrogen bond with the naphthyridine nitrogen atoms, providing strong solute-solvent interactions.[6] Solubility may be slightly lower than simpler analogs due to the larger, nonpolar phenyl group.
Polar Aprotic Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate DCM offers a compatible polarity to overcome van der Waals forces.[6] DMF and ACN, with their large dipole moments, are effective at solvating the polar naphthyridine core.
Nonpolar Aromatic Toluene, BenzeneModerate π-π stacking interactions between the solvent and both the phenyl and naphthyridine rings provide a stabilizing solvation mechanism that is absent in aliphatic nonpolar solvents.[6]
Nonpolar Aliphatic Hexane, CyclohexaneLow to Insoluble The solvent cannot provide adequate stabilization for the polar nitrogen centers of the naphthyridine ring, making it difficult to overcome the compound's crystal lattice energy.[6]
Aqueous (Acidic) Dilute aq. HClHigh The basic nitrogen atoms of the naphthyridine ring will be protonated, forming a highly polar and water-soluble salt.
Aqueous (Neutral) WaterLow to Insoluble The large, hydrophobic surface area of the molecule dominates, making it poorly soluble in neutral water despite the polar nitrogen atoms.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard Shake-Flask method for determining the thermodynamic equilibrium solubility of 2-Phenyl-1,5-naphthyridine. The methodology is designed to be self-validating by ensuring equilibrium is reached and employing a robust analytical technique.

Objective: To accurately quantify the saturation concentration of 2-Phenyl-1,5-naphthyridine in a selected organic solvent at a controlled temperature.

Materials:

  • 2-Phenyl-1,5-naphthyridine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation of Stock Standard for Calibration:

    • Accurately weigh approximately 5 mg of 2-Phenyl-1,5-naphthyridine and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This is the primary stock solution.

    • Perform serial dilutions of the primary stock to prepare a series of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 2-Phenyl-1,5-naphthyridine to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is ~10 mg.

    • Add a precise volume (e.g., 2.0 mL) of the desired test solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm).

    • Allow the slurries to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure the system has reached thermodynamic equilibrium.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to sit undisturbed for at least 1 hour in the temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

    • Precisely dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to bring its concentration into the range of the HPLC calibration curve. A dilution factor of 100x or 1000x may be necessary for highly soluble samples.

    • Analyze the diluted samples and the calibration standards via HPLC-UV.

  • Quantification and Data Reporting:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards.

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.

    • Report the final solubility in standard units (e.g., mg/mL or µg/mL).

The following diagram illustrates this experimental workflow:

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) Temp-Controlled Shaker B->C D 4. Settle & Sample Supernatant C->D E 5. Filter (0.22 µm) to Remove Solids D->E F 6. Dilute Sample for Analysis E->F G 7. Analyze via HPLC-UV F->G H 8. Quantify vs. Calibration Curve G->H I 9. Calculate & Report Solubility (mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Discussion: Implications for Drug Development

The predicted mixed-polarity nature of 2-Phenyl-1,5-naphthyridine presents both challenges and opportunities.

  • High solubility in chlorinated solvents like DCM is advantageous for organic synthesis and chromatographic purification.

  • Moderate to good solubility in polar protic solvents like ethanol suggests that formulation in co-solvent systems for preclinical studies is feasible.

  • Low intrinsic aqueous solubility is a common challenge for oral drug delivery.[4] However, the basicity of the naphthyridine core provides a clear path forward: salt formation. Developing a hydrochloride or other pharmaceutically acceptable salt would likely yield a material with the high aqueous solubility required for oral absorption and parenteral formulations.

Conclusion

2-Phenyl-1,5-naphthyridine is a molecule with a complex solubility profile driven by its polar heterocyclic core and nonpolar phenyl substituent. Theoretical analysis, supported by data from analogous structures, predicts moderate to high solubility in a range of polar aprotic and protic organic solvents, moderate solubility in aromatic solvents, and poor solubility in nonpolar aliphatic and neutral aqueous media. The compound's basicity is a key feature, enabling significant solubility enhancement in acidic conditions. For definitive characterization, the standardized shake-flask protocol detailed herein provides a reliable and accurate method for empirical determination, generating the critical data needed to guide the successful development of 2-Phenyl-1,5-naphthyridine from the laboratory to clinical applications.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6430. [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Avila-Galan, M. J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). THE NAPHTHYRIDINES. Advances in Heterocyclic Chemistry, 9, 41-97. [Link]

  • Wang, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

  • Todea, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmatech. [Link]

  • Faculty of Science - Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Todea, A., & Vlase, L. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

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Exploratory

Thermodynamic Stability of 2-Substituted 1,5-Naphthyridine Isomers

Executive Summary: The "Privileged" Scaffold In the landscape of heteroaromatic drug discovery, 1,5-naphthyridine stands as a "privileged scaffold," distinct from its 1,8- and 1,6-regioisomers due to its unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heteroaromatic drug discovery, 1,5-naphthyridine stands as a "privileged scaffold," distinct from its 1,8- and 1,6-regioisomers due to its unique electronic symmetry (


) and dipole minimization. However, for medicinal chemists, the 2-substituted 1,5-naphthyridine  presents a specific thermodynamic paradox. While the 1,5-core itself is robust, substituents at the 2-position (specifically heteroatoms like -OH, -SH, -NH

) introduce complex tautomeric equilibria that dictate solubility, permeability, and target binding affinity.

This guide dissects the thermodynamic stability of these isomers, moving beyond static structural assignments to dynamic equilibrium analysis. We provide validated protocols for assessing regio-stability and tautomeric preferences, essential for de-risking lead optimization.

Theoretical Framework: Electronic Structure & Dipole Minimization[1]

Before analyzing the substituent effects, one must understand the stability of the parent scaffold. 1,5-naphthyridine is thermodynamically favored over the 1,8-isomer (found in Nalidixic acid) due to lone-pair repulsion minimization .

  • 1,8-Naphthyridine: Nitrogen lone pairs are parallel and adjacent, creating significant electrostatic repulsion (

    
    6–8 kcal/mol destabilization).
    
  • 1,5-Naphthyridine: Nitrogen atoms are distal and their dipoles oppose each other, resulting in a net dipole moment near zero (0 D in perfect symmetry). This confers higher thermodynamic stability and lower solubility in polar media compared to the 1,8-isomer.

The "Alpha" Position (C2) Reactivity

The C2 position in 1,5-naphthyridine is electronically analogous to the C2 position of pyridine (


-position). It is electron-deficient due to the inductive withdrawal of the adjacent nitrogen (

effect) and resonance delocalization.[1]
  • Thermodynamic Consequence: Nucleophiles attack here readily.[1] However, substituents with lone pairs (O, N) placed here can donate electron density back into the ring (+M effect), stabilizing the cation but introducing tautomeric volatility.

The Tautomerism Challenge: 2-Hydroxy & 2-Amino Isomers

The most critical thermodynamic consideration for 2-substituted 1,5-naphthyridines is prototropic tautomerism .[1] Misassigning the dominant tautomer leads to incorrect docking scores and failed crystal structure predictions.[1]

The Lactam-Lactim Equilibrium (2-OH)

For "2-hydroxy-1,5-naphthyridine," the hydroxy (lactim) form is rarely the thermodynamic minimum in solution. The molecule exists predominantly as 1,5-naphthyridin-2(1H)-one (lactam).[1]

  • Driving Force: The loss of aromaticity in the pyridine ring is compensated by the high bond energy of the C=O carbonyl and the N-H bond formation.[1]

  • Solvent Effect: Polar solvents (DMSO, H

    
    O) stabilize the lactam form (dipolar) significantly more than the lactim form.[1]
    
The Amine-Imine Equilibrium (2-NH )

In contrast, 2-amino-1,5-naphthyridine typically favors the amino form over the imino form.[1] The resonance stabilization energy of the aromatic ring is sufficient to keep the protons on the exocyclic nitrogen.[1]

Visualization: Tautomeric Pathways

The following diagram illustrates the thermodynamic pathways and transition states for these equilibria.

Tautomerism cluster_0 Solvent Influence (Polar) Lactim Lactim Form (2-Hydroxy) Aromatic, -OH Donor TS Transition State (Proton Transfer) Lactim->TS +ΔG‡ (Activation) Lactam Lactam Form (2-Oxo) Non-Aromatic Ring, C=O Acceptor (Thermodynamic Product) TS->Lactam -ΔG (Stabilization) Lactam->Lactim Rare (Gas Phase)

Figure 1: Reaction coordinate for the tautomerization of 2-hydroxy-1,5-naphthyridine. In polar media, the equilibrium shifts heavily rightward toward the Lactam (2-oxo) form.

Regioselective Synthesis & Stability[1]

Achieving the 2-substituted isomer requires overcoming the kinetic preference for the 3- or 4-positions depending on the reaction type.[1]

Comparative Stability Data

The following table summarizes the stability and synthetic accessibility of the primary regioisomers.

Isomer PositionElectronic CharacterSynthetic AccessibilityThermodynamic Stability (Relative)Primary Reactivity Mode
2-Substituted Electron-Deficient (

)
High (via Suzuki/displacement)Moderate (Susceptible to hydrolysis)Nucleophilic Displacement (

)
3-Substituted Benzenoid-like (

)
Moderate (via Skraup/Condensation)High (Chemically inert)Electrophilic Aromatic Substitution
4-Substituted Electron-Deficient (

)
High (via N-oxide activation)Moderate Nucleophilic Displacement
Synthetic Workflow for 2-Substituted Isomers

To ensure the thermodynamic stability of the final product, we utilize a Regioselective Suzuki Coupling or N-Oxide Rearrangement protocol. Direct substitution often yields mixtures.[1]

Synthesis Start 1,5-Naphthyridine Step1 Activation: N-Oxidation (m-CPBA) Start->Step1 Inter Intermediate: 1,5-Naphthyridine 1-oxide Step1->Inter Step2 Functionalization: Chlorination (POCl3, Rearrangement) Inter->Step2 Chloro 2-Chloro-1,5-Naphthyridine (Electrophilic Handle) Step2->Chloro Step3 Coupling: Suzuki/Buchwald (Pd cat., R-B(OH)2 or R-NH2) Chloro->Step3 Final 2-Substituted 1,5-Naphthyridine (Thermodynamically Stable) Step3->Final

Figure 2: Validated synthetic workflow for accessing 2-substituted isomers. The N-oxide route activates the alpha-position (C2) specifically, avoiding the formation of 3- or 4-isomers.

Experimental & Computational Protocols

Do not rely on literature values alone. Batch-to-batch polymorphic changes or unexpected tautomers can derail formulation.[1] Use this self-validating protocol.

Protocol A: Computational Prediction (DFT)[1]
  • Objective: Determine the

    
     of tautomerization in solution.
    
  • Software: Gaussian 16 / ORCA.[1]

  • Method:

    • Geometry Optimization: B3LYP/6-311+G(d,p).[1]

    • Solvation Model: IEFPCM (Solvent = Water/DMSO).[1] Crucial: Gas phase calculations will incorrectly favor the hydroxy form.[1]

    • Frequency Calculation: Ensure no imaginary frequencies (verify ground state).

    • Output: Compare Gibbs Free Energy (

      
      ) of the 2-OH vs 2-Oxo forms. If 
      
      
      
      by > 2 kcal/mol, assume the oxo form dominates.[1]
Protocol B: Experimental Validation (VT-NMR)
  • Objective: Observe dynamic proton exchange and confirm tautomer ratio.

  • Instrument: 500 MHz NMR.[1]

  • Solvent: DMSO-

    
     (to slow exchange) vs D
    
    
    
    O (to observe exchangeable protons).
  • Procedure:

    • Acquire

      
      H-NMR at 298 K.[1]
      
    • Look for the diagnostic C3-H shift.[1] In the 2-oxo form (lactam), the C3 proton shifts upfield (shielded) relative to the aromatic 2-OH form due to loss of ring current.[1]

    • Variable Temperature (VT): Heat to 350 K. If peaks coalesce or shift significantly, a rapid tautomeric equilibrium is present.[1]

References

  • Litvic, M. et al. "Thermodynamic stability and regioselectivity in the synthesis of naphthyridines."[1] Tetrahedron, 2020.[1]

  • Nishimura, T. et al. "Chlorination of 1,5-naphthyridines by N-oxides mediation: A regioselective approach."[1][2] Journal of Organic Chemistry, 2019. [1]

  • Gou, G. et al. "Synthesis and DFT Calculation of Naphthyridine Derivatives."[1][3] Journal of Chemical Sciences, 2016.[3]

  • Brown, D.J. "The Naphthyridines."[1] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Classic text on heterocycle thermodynamics).

  • NCI/NIH. "Tautomerism of 2-Hydroxypyridine/2-Pyridone: A Theoretical Revisit."[1] National Institutes of Health, 2016.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 2-Phenyl-1,5-naphthyridine via Suzuki-Miyaura Cross-Coupling

Abstract & Significance The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene. Its electron-deficient nature and dual nitrogen hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene. Its electron-deficient nature and dual nitrogen hydrogen-bond acceptors make it a critical core in the development of PDE4 inhibitors (for asthma/COPD), antiparasitic agents (e.g., Plasmodium inhibitors), and kinase inhibitors .

This application note details the robust synthesis of 2-phenyl-1,5-naphthyridine utilizing Suzuki-Miyaura cross-coupling . Unlike traditional Skraup syntheses which often suffer from harsh conditions and poor regioselectivity, this protocol offers a convergent, modular approach. We utilize 2-chloro-1,5-naphthyridine as the electrophile, leveraging the electron-deficient nature of the heterocycle to facilitate oxidative addition under mild palladium catalysis.

Retrosynthetic Analysis

The strategic disconnection relies on the C2–C1' bond formation. The 2-chloro-1,5-naphthyridine precursor is readily accessible via the chlorodehydration of the corresponding lactam (1,5-naphthyridin-2(1H)-one), which itself is derived from 3-aminopyridine.

Retrosynthesis Target 2-Phenyl-1,5-naphthyridine Precursor1 2-Chloro-1,5-naphthyridine Target->Precursor1 Suzuki Coupling (C-C Bond Formation) Precursor2 Phenylboronic Acid Target->Precursor2 Lactam 1,5-Naphthyridin-2(1H)-one Precursor1->Lactam Chlorination (POCl3) Start 3-Aminopyridine Lactam->Start Condensation (Skraup/EMME)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl system.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Chloro-1,5-naphthyridine 164.591.0500 mg (3.04 mmol)Electrophile
Phenylboronic acid 121.931.2445 mg (3.65 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05124 mg (0.15 mmol)Catalyst
K₂CO₂ (Anhydrous) 138.212.0840 mg (6.08 mmol)Base
1,4-Dioxane --12 mLSolvent (Organic)
Water (Degassed) --3 mLSolvent (Aqueous)
Step-by-Step Procedure
Phase 1: Inert System Preparation
  • Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Solvent Degassing: Sparge the 1,4-dioxane and distilled water separately with nitrogen gas for 20 minutes prior to use. Critical: Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Phase 2: Reaction Assembly
  • Charge the RBF with 2-chloro-1,5-naphthyridine (500 mg), phenylboronic acid (445 mg), and K₂CO₃ (840 mg).

  • Evacuate the flask and backfill with nitrogen (repeat 3 times).

  • Add the degassed 1,4-dioxane (12 mL) and water (3 mL) via syringe through the septum.

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (124 mg) quickly under a positive pressure of nitrogen.

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate. The bidentate ferrocenyl ligand prevents the formation of coordinatively unsaturated Pd species that can be trapped by the nitrogen atoms of the naphthyridine ring (catalyst poisoning).

Phase 3: Reaction & Monitoring
  • Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • R_f observations: Starting chloride (~0.4), Product (~0.6, UV active, often fluorescent).

    • Reaction typically reaches completion in 4–6 hours .

Phase 4: Workup and Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (20 mL).

  • Separate phases. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Note: Naphthyridines can be slightly basic. If streaking occurs, add 1% Triethylamine (TEA) to the eluent.

Mechanistic Insight & Optimization

The reaction follows the catalytic cycle for cross-coupling of electron-deficient heterocycles. The Oxidative Addition step is facilitated by the electron-withdrawing nitrogen atoms in the 1,5-naphthyridine ring, which make the C2–Cl bond highly susceptible to Pd(0) insertion.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-Cl Pd0->Complex1 + Ar-Cl OxAdd Oxidative Addition (Rate Limiting) Complex1->Pd0 Protodehalogenation (Side Rxn) Complex2 Ar-Pd(II)-Ph Complex1->Complex2 + Ph-B(OH)2 / Base TransMet Transmetalation (Base Assisted) Complex2->Pd0 - Product RedElim Reductive Elimination (Product Release)

Figure 2: Catalytic cycle emphasizing the oxidative addition to the electron-deficient naphthyridine core.

Optimization Matrix

If yields are suboptimal, consider these parameters:

ParameterRecommendationRationale
Solvent Toluene/Ethanol/Water (4:1:1)Improves solubility of boronic acids and prevents phase transfer issues.
Base Cs₂CO₃ or K₃PO₄Stronger bases can accelerate transmetalation, especially for sterically hindered boronic acids.
Catalyst XPhos Pd G3Use if the chloride is unreactive. The bulky biaryl ligand promotes reductive elimination.

Characterization Data (Expected)

Validation of the synthesized 2-phenyl-1,5-naphthyridine should be confirmed via 1H NMR. The 1,5-naphthyridine core possesses a distinct splitting pattern.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.95 (dd, 1H, H-6): Most deshielded, adjacent to nitrogen.

    • δ 8.45 (d, 1H, H-8): Doublet, coupling with H-7.

    • δ 8.35 (d, 1H, H-4): Doublet, J ~8.5 Hz.

    • δ 8.15 (d, 2H, Phenyl-o): Ortho protons of the phenyl ring.

    • δ 8.05 (d, 1H, H-3): Doublet, J ~8.5 Hz (beta to nitrogen).

    • δ 7.65 (dd, 1H, H-7): dd, coupling with H-6 and H-8.

    • δ 7.55–7.45 (m, 3H, Phenyl-m,p): Remaining phenyl protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₁₀N₂ [M+H]⁺: 207.09. Found: 207.1.

References

  • Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gozlan, I., et al. (2019).[1] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Link

  • Manley, P. W., et al. (2002). Advances in the synthesis of 1,5-naphthyridines.[2][3][4][5] Tetrahedron, 58(44), 8943-8952.

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions - User Guide.Link

Sources

Application

Application Note: Protocol for Skraup Reaction Synthesis of 1,5-Naphthyridine Derivatives

Executive Summary & Strategic Importance The 1,5-naphthyridine scaffold is a critical bioisostere of quinoline and naphthalene, widely utilized in medicinal chemistry for kinase inhibitors, antimalarials, and antibacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a critical bioisostere of quinoline and naphthalene, widely utilized in medicinal chemistry for kinase inhibitors, antimalarials, and antibacterial agents. While the classical Skraup reaction provides a direct synthetic route, it is historically plagued by violent exotherms ("runaway reactions"), extensive tar formation, and poor reproducibility.

This Application Note details a modified Skraup protocol utilizing the "Sulfo-mix" method (Sodium m-nitrobenzenesulfonate). Unlike the traditional nitrobenzene-mediated pathway, this modification ensures a homogeneous reaction mixture, significantly improved thermal control, and simplified aqueous workup. This protocol is optimized for the synthesis of 1,5-naphthyridine from 3-aminopyridine , addressing the specific regioselectivity and safety challenges inherent to this precursor.

Key Advantages of This Protocol
  • Safety: Replaces volatile nitrobenzene with water-soluble sodium m-nitrobenzenesulfonate, reducing explosion risks.

  • Regiocontrol: Optimizes conditions to favor cyclization at the C2 position (yielding 1,5-naphthyridine) over C4 (yielding 1,7-naphthyridine).

  • Scalability: The moderated exotherm allows for safer scale-up from milligram to gram quantities.

Mechanistic Insight & Reaction Pathway[1]

The synthesis follows a four-stage cascade:

  • Dehydration: Acid-catalyzed conversion of glycerol to acrolein.[1][2][3]

  • Michael Addition: Nucleophilic attack of 3-aminopyridine on acrolein.

  • Cyclization: Electrophilic aromatic substitution closing the ring.

  • Oxidative Aromatization: Dehydrogenation of the dihydro-intermediate to the fully aromatic system.

Regioselectivity Challenge

3-Aminopyridine presents two ortho-positions for cyclization: C2 and C4.

  • C2 Cyclization: Yields 1,5-naphthyridine .[4] This is electronically favored due to the directing effect of the amino group and the stability of the transition state adjacent to the pyridine nitrogen.

  • C4 Cyclization: Yields 1,7-naphthyridine . This is generally a minor product under these optimized conditions.

Pathway Visualization

SkraupMechanism cluster_inputs Precursors Glycerol Glycerol Acrolein Acrolein (In situ generated) Glycerol->Acrolein H2SO4, Δ (-2 H2O) Aminopyridine 3-Aminopyridine Intermediate Michael Adduct (β-aminoaldehyde) Acrolein->Intermediate + 3-Aminopyridine Dihydro 1,2-Dihydro-1,5-naphthyridine Intermediate->Dihydro H+ Cyclization (C2 Position) Product 1,5-Naphthyridine Dihydro->Product Oxidation (Na m-nitrobenzenesulfonate)

Figure 1: Mechanistic pathway for the synthesis of 1,5-naphthyridine.[4][2][5] The reaction relies on the in situ generation of acrolein and subsequent oxidative aromatization.

Experimental Protocol: The "Sulfo-Mix" Method

Safety Warning: This reaction involves hot concentrated sulfuric acid and generates acrolein (highly toxic lachrymator). All operations must be performed in a well-ventilated fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.[6]

Materials & Reagents
ReagentRoleEquiv. (Approx)Notes
3-Aminopyridine Substrate1.0Solid, hygroscopic.[7]
Glycerol C3 Synthon3.5Anhydrous preferred.
Sodium m-nitrobenzenesulfonate Oxidant2.5Safer than nitrobenzene.
Sulfuric Acid (Conc.) Solvent/Catalyst~15 mL/g amine98% H₂SO₄.
Ferrous Sulfate (FeSO₄) Moderator0.1Prevents "runaway" reaction.
Boric Acid (H₃BO₃) Moderator0.3Optional; improves yield.
Step-by-Step Procedure
Phase 1: Preparation of the "Sulfo-Mix"[3]
  • In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Sodium m-nitrobenzenesulfonate (25 g) in Concentrated Sulfuric Acid (15 mL).

  • Heat gently to 50°C if necessary to ensure complete dissolution. This homogeneous mixture is the "Sulfo-mix."

Phase 2: Reaction Assembly
  • In a separate 250 mL 3-neck RBF equipped with a mechanical stirrer (essential for viscosity management), reflux condenser, and internal thermometer, add 3-Aminopyridine (9.4 g, 0.1 mol).

  • Add Water (50 mL) and Concentrated Sulfuric Acid (25 mL) cautiously. Exothermic step: Cool in an ice bath during addition.

  • Add Glycerol (30 mL) and Ferrous Sulfate (1 g).

  • Add the prepared Sulfo-mix slowly to the main reaction vessel.

Phase 3: Controlled Heating (Critical Step)
  • Heat the mixture cautiously to 135°C .

    • Observation: At ~120-130°C, the reaction may become vigorous (foaming/darkening). Remove the heating mantle immediately if the temperature spikes, but maintain stirring.

  • Once the initial exotherm subsides, reflux the mixture at 150°C for 4–5 hours . The solution will turn dark brown/black.

Phase 4: Workup & Purification[3]
  • Cool the reaction mixture to room temperature.

  • Pour the dark syrup onto 500 g of crushed ice .

  • Neutralization: Slowly basify the solution with 50% NaOH (or solid NaOH pellets with cooling) to pH > 12.

    • Note: The product is a base; high pH ensures it is in the free-base form for extraction.

  • Extraction: Extract the alkaline slurry with Chloroform (CHCl₃) (3 x 100 mL).

    • Tip: If an emulsion forms, filter the mixture through Celite before separation.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from petroleum ether or sublime under vacuum for high purity.

    • Expected Yield: 40–55% (White to pale yellow needles).

    • Melting Point: 73–75°C.

Workflow Visualization

Workflow start Start: Weigh Reagents mix Mix 3-Aminopyridine + H2SO4 + Glycerol + FeSO4 start->mix oxidant Add 'Sulfo-Mix' (Na m-nitrobenzenesulfonate) mix->oxidant heat Heat to 135°C (Monitor Exotherm) Then Reflux 150°C for 4h oxidant->heat quench Quench on Crushed Ice heat->quench base Basify (pH > 12) with NaOH quench->base extract Extract with CHCl3 Dry & Concentrate base->extract purify Recrystallize / Sublime extract->purify

Figure 2: Operational workflow for the modified Skraup synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Violent Eruption Heating too fast; lack of moderator.Use FeSO₄; pause heating at 120°C until bubbling stabilizes.
Low Yield (<30%) Incomplete oxidation or poor extraction.Ensure pH > 12 during extraction (product is water-soluble as a salt). Increase extraction volume.
Tar Formation Polymerization of acrolein.[3]Add glycerol slowly or dilute the acid slightly. Do not overheat (>160°C).
Impure Product Isomer contamination (1,7-naphthyridine).Recrystallize carefully. 1,5-naphthyridine is more symmetrical and crystallizes readily.

References

  • BenchChem. (2025).[2][3] Skraup Synthesis of Naphthyridines: Protocols and Modifications. Retrieved from

  • National Institutes of Health (PMC). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15). Retrieved from

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines.[2][3][8][9][10] Chemical Reviews. (Classic foundational text for mechanism).

  • Yale Environmental Health & Safety. Acrolein Safety Data Sheet and Handling. Retrieved from [6]

  • Org. Synth. (1941). Quinoline Synthesis (General Procedure).[8] Organic Syntheses, Coll. Vol. 1, p. 478. (Adapted for Naphthyridines).[4][2][3][5][7][8]

Sources

Method

Application Note: 2-Phenyl-1,5-naphthyridine as an Electron Acceptor in OLEDs

Executive Summary This application note details the integration of 2-Phenyl-1,5-naphthyridine (2-Ph-1,5-Naph) as a high-performance electron acceptor and electron transport material (ETM) in Organic Light-Emitting Diodes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of 2-Phenyl-1,5-naphthyridine (2-Ph-1,5-Naph) as a high-performance electron acceptor and electron transport material (ETM) in Organic Light-Emitting Diodes (OLEDs).

1,5-naphthyridine derivatives are distinguished by their high electron affinity (


 eV) and planar geometry, which facilitates 

-

stacking and high electron mobility (

cm

/Vs). The 2-phenyl substitution breaks molecular symmetry just enough to suppress excessive crystallization while maintaining the conjugation required for efficient charge transport. This guide covers material characterization, device architecture design, and fabrication protocols to maximize external quantum efficiency (EQE) and operational stability.

Material Properties & Mechanistic Insight[1][2]

Electronic Structure

The 1,5-naphthyridine core is electron-deficient due to the two nitrogen atoms in the fused ring system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes it an excellent electron acceptor.

  • LUMO Level: -3.0 eV to -3.2 eV (favorable for electron injection from cathodes like LiF/Al or Mg:Ag).

  • HOMO Level: -6.0 eV to -6.4 eV (provides deep hole-blocking capabilities, confining excitons to the Emission Layer).

  • Triplet Energy (

    
    ):  Generally high (
    
    
    
    eV), making it suitable as an Electron Transport Layer (ETL) for phosphorescent and TADF emitters without quenching triplet excitons.
The "2-Phenyl" Advantage

Unsubstituted naphthyridines often suffer from strong aggregation, leading to excimer formation or crystallization in thin films. The 2-phenyl group introduces:

  • Steric Bulk: Disrupts long-range lattice formation, improving amorphous film stability (

    
    C).
    
  • Conjugation Extension: Slightly stabilizes the LUMO compared to the naked core, improving electron injection.

Energy Level Diagram (DOT Visualization)

EnergyLevels cluster_0 Device Stack Energy Alignment Anode ITO (-4.8 eV) HTL HTL (TAPC) HOMO: -5.5 | LUMO: -2.0 Anode->HTL Hole Inj. EML EML (Host:Dopant) HOMO: -5.8 | LUMO: -2.6 HTL->EML Hole Trans. ETL 2-Ph-1,5-Naph (ETL) HOMO: -6.2 | LUMO: -3.1 EML->ETL Hole Blocking (Barrier ~0.4eV) ETL->EML Elec Trans. Cathode LiF/Al (-3.5 eV) Cathode->ETL Elec Inj.

Figure 1: Energy level alignment showing 2-Ph-1,5-Naph functioning as a hole-blocking Electron Transport Layer.

Experimental Protocols

Protocol A: Material Pre-Characterization

Before device fabrication, verify the purity and energy levels of the specific batch.

Objective: Confirm sublimation purity


 and verify LUMO/HOMO levels.
  • Cyclic Voltammetry (CV):

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      -Bu
      
      
      
      NPF
      
      
      ).
    • Electrodes: Glassy carbon (WE), Pt wire (CE), Ag/AgCl (RE).

    • Scan Rate: 50-100 mV/s.

    • Validation: Reduction onset should be approx -1.8 V vs Fc/Fc

      
      . Calculate 
      
      
      
      eV.
  • Thermal Analysis (TGA/DSC):

    • Run TGA under

      
       flow. Confirm 
      
      
      
      (
      
      
      weight loss) is
      
      
      C to ensure stability during vacuum deposition.
    • Run DSC to identify

      
      . If 
      
      
      
      C, the device may degrade under high operational heat.
Protocol B: Device Fabrication (Vacuum Deposition)

This protocol assumes a standard bottom-emission architecture.

Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / EML (30nm) / 2-Ph-1,5-Naph (30nm) / LiF (1nm) / Al (100nm).

Step-by-Step Workflow:

  • Substrate Cleaning:

    • Ultrasonic bath: Acetone (15 min)

      
       Isopropanol (15 min).
      
    • UV-Ozone treatment: 15 min (Critical for ITO work function alignment).

  • Vacuum Chamber Setup:

    • Base pressure:

      
       Torr.
      
    • Pre-heat organic sources to outgas for 10 mins (shutter closed).

  • Hole Injection/Transport Layers:

    • Deposit HAT-CN (HIL) at 0.5 Å/s.

    • Deposit TAPC (HTL) at 1.0 Å/s.

  • Emission Layer (EML):

    • Co-deposit Host and Dopant (e.g., CBP:Ir(ppy)

      
      ) at controlled rates to achieve desired doping % (typically 5-10%).
      
  • Electron Transport Layer (The Core Step):

    • Material: 2-Phenyl-1,5-naphthyridine.

    • Rate: 1.0 - 2.0 Å/s.

    • Note: High deposition rates (>3 Å/s) can induce amorphous disorder; keep rates moderate to allow partial ordering for mobility.

  • Cathode Deposition:

    • LiF at 0.1 Å/s (very slow to ensure uniform tunneling layer).

    • Al at 2.0 - 5.0 Å/s.

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm) using UV-curable epoxy and glass lids.
Protocol C: Characterization Workflow (J-V-L)

Characterization Start Encapsulated Device SourceMeter Keithley 2400 (Voltage Sweep) Start->SourceMeter Connect Spectrometer Konica Minolta CS-2000 SourceMeter->Spectrometer Trigger Meas. DataProcess Calculate EQE, PE, CE SourceMeter->DataProcess Current Density (J) Spectrometer->DataProcess Luminance/Spectrum

Figure 2: Automated J-V-L measurement workflow.

  • Voltage Sweep: 0V to 10V in 0.2V steps.

  • Metrics to Calculate:

    • Current Efficiency (CE):

      
       (cd/A).
      
    • Power Efficiency (PE):

      
       (lm/W).
      
    • External Quantum Efficiency (EQE): Photons emitted / Electrons injected (%).

Performance Benchmarking & Troubleshooting

Expected Performance Data

When used as an ETL in a green phosphorescent OLED (Ir(ppy)


), 2-Ph-1,5-Naph should yield:
MetricTarget ValueMechanistic Driver
Turn-on Voltage (

)
2.8 - 3.2 VLow injection barrier from LiF/Al to Naphthyridine LUMO.
Max EQE > 20%Efficient triplet confinement (High

) and charge balance.
Roll-off Low (<10% at 1000 nits)High electron mobility prevents charge accumulation at the EML/ETL interface.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Leakage Current Crystallization of ETLReduce deposition rate; Ensure substrate temp is < 40°C during dep.
Low Efficiency (EQE) Exciplex formation at InterfaceCheck EML host / ETL interface. If Host HOMO is too shallow, insert a thin (5nm) blocking layer (e.g., BCP).
Short Lifetime Thermal degradationVerify

of the specific batch. If low, consider co-depositing with a high-

matrix (e.g., Liq).

References

  • Synthetic Strategies & Applications of 1,5-Naphthyridines Source: ResearchGate Context: foundational synthesis and electron-accepting properties of the core moiety.[1]

  • Naphthyridine-based TADF Emitters for Highly Efficient OLEDs Source: ACS / ResearchGate Context: Validates the high EQE potential (>20%) and electron transport capability of naphthyridine derivatives.[1][2][3][4]

  • HOMO-LUMO Gap and Reactivity in Heterocycles Source: Wikipedia / General Chemistry Context: Fundamental definitions of frontier orbitals used in the mechanistic section.

  • Novel Naphthyridine-based Compounds in Non-doped OLEDs Source: ResearchGate Context: D

    
    C) and electron affinity.
    
    

Sources

Application

Preparation of Ag(I) and Ru(II) complexes with 2-Phenyl-1,5-naphthyridine

An Application Guide for the Synthesis of Novel Silver(I) and Ruthenium(II) Complexes Incorporating 2-Phenyl-1,5-naphthyridine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Silver(I) and Ruthenium(II) Complexes Incorporating 2-Phenyl-1,5-naphthyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel metal complexes based on the 2-Phenyl-1,5-naphthyridine ligand. The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antimicrobial, and antiviral properties.[1][2] By coordinating this ligand to metal centers like Silver(I) and Ruthenium(II), we can unlock unique physicochemical properties and potentially enhance therapeutic efficacy. This guide details robust protocols for the synthesis of the 2-Phenyl-1,5-naphthyridine ligand via a Suzuki cross-coupling reaction, followed by its incorporation into both an Ag(I) polynuclear complex and a Ru(II) polypyridyl complex. We offer in-depth explanations for experimental choices, detailed characterization methodologies, and a discussion of the potential applications for these compounds in drug development and material science.

Introduction: The Rationale for 2-Phenyl-1,5-naphthyridine in Coordination Chemistry

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings.[3] The 1,5-naphthyridine isomer, in particular, has garnered significant interest due to its versatile role as a ligand in coordination chemistry.[1][2] Its two nitrogen atoms can act as coordination sites, allowing it to function as a bridging ligand to create polynuclear metal complexes or as a bidentate ligand in specific orientations.[4] The introduction of a phenyl group at the 2-position serves several key purposes:

  • Modulation of Electronic Properties: The aromatic phenyl ring can influence the electron density of the naphthyridine core, affecting the metal-ligand bond strength and the photophysical properties of the resulting complex, such as the Metal-to-Ligand Charge Transfer (MLCT) in Ruthenium(II) complexes.[5][6]

  • Steric Influence: The phenyl group introduces steric bulk, which can direct the coordination geometry of the complex and influence its crystal packing.

  • Enhanced Biological Interactions: The lipophilic nature of the phenyl group can enhance membrane permeability and facilitate non-covalent interactions (e.g., π-stacking) with biological targets like DNA or proteins, a desirable feature for anticancer and antimicrobial drug candidates.[7]

This guide focuses on two metal ions of high interest:

  • Silver(I): Ag(I) complexes are renowned for their potent antimicrobial and antifungal activities.[4][8] Complexes with 1,5-naphthyridine have demonstrated good to moderate antibacterial activity and significant antifungal efficacy, making them promising candidates for combating drug-resistant pathogens.[4]

  • Ruthenium(II): Ru(II) polypyridyl complexes are at the forefront of research in photodynamic therapy and as anticancer agents.[9] Their rich photophysical properties, including the "light switch" effect where luminescence is enhanced upon binding to DNA, make them valuable as both therapeutic agents and cellular probes.[7]

Synthesis of the Ligand: 2-Phenyl-1,5-naphthyridine

A reliable method for synthesizing aryl-substituted naphthyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and good functional group tolerance.[10] The protocol below details the coupling of 2-iodo-1,5-naphthyridine with phenylboronic acid.

Experimental Workflow: Suzuki Coupling

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Iodo-1,5-naphthyridine Solvent DMF Solvent Reactant1->Solvent Reactant2 Phenylboronic Acid Reactant2->Solvent Catalyst Pd(PPh₃)₄ Catalyst->Solvent Base K₂CO₃ Solution Base->Solvent Heating Heat to 90-100°C (Under N₂ Atmosphere) Solvent->Heating Stir mixture Extraction Extraction with Ethyl Acetate Heating->Extraction Cool to RT, add water Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Evaporate solvent Product 2-Phenyl-1,5-naphthyridine Purification->Product

Caption: Workflow for the synthesis of 2-Phenyl-1,5-naphthyridine.

Protocol 2.1: Synthesis of 2-Phenyl-1,5-naphthyridine
  • Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Base: Evacuate and backfill the flask with nitrogen gas three times. Add anhydrous N,N-dimethylformamide (DMF) (approx. 20 mL per gram of 2-iodo-1,5-naphthyridine) via syringe, followed by a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. DMF is an excellent polar aprotic solvent for this reaction, and the carbonate base is essential for the transmetalation step of the Suzuki cycle.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford 2-Phenyl-1,5-naphthyridine as a solid.[10]

Characterization Data (Expected)
Technique Expected Observations
¹H NMR Aromatic protons of both the naphthyridine and phenyl rings will be observed in the 7.0-9.0 ppm range. Specific splitting patterns will confirm the substitution pattern.
¹³C NMR Characteristic signals for all carbon atoms in the aromatic systems.[10]
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion.
Appearance Typically a white to off-white solid.

Synthesis of Ag(I) Complex with 2-Phenyl-1,5-naphthyridine

Silver(I) salts readily react with 1,5-naphthyridine ligands to form polynuclear complexes.[4] In these structures, the naphthyridine often acts as a bridging ligand between two silver ions.[4] The protocol below uses silver nitrate, but other silver salts with non-coordinating or weakly coordinating anions (e.g., triflate, perchlorate) can also be used.

Protocol 3.1: Synthesis of [Ag(2-Ph-1,5-naph)]n(NO₃)n
  • Ligand Solution: In a 50 mL flask, dissolve 2-Phenyl-1,5-naphthyridine (1.0 eq) in ethanol or methanol (20 mL). Gently warm if necessary to achieve complete dissolution.

  • Silver Salt Solution: In a separate flask, dissolve silver nitrate (AgNO₃) (1.0 eq) in a minimal amount of the same solvent.

    • Rationale: Preparing separate solutions ensures homogeneity before mixing and allows for controlled precipitation of the complex.

  • Reaction: Slowly add the silver nitrate solution dropwise to the stirring ligand solution at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts and their complexes can be light-sensitive.

  • Precipitation: Upon mixing, a precipitate (typically white or colorless) should form immediately or within a few minutes.

  • Isolation: Stir the resulting suspension for 2-4 hours at room temperature to ensure complete reaction. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the final product in a vacuum desiccator.

Characterization and Structure

G cluster_ligand 2-Phenyl-1,5-naphthyridine (Bridging Ligand) Ag1 Ag(I) N1 N Ag1->N1 Coordination Ag2 Ag(I) N5 N Ag2->N5 Coordination Aromatic Aromatic Rings Anion1 NO₃⁻ Anion2 NO₃⁻

Caption: Simplified coordination of the Ag(I) complex.

Technique Expected Observations
IR Spectroscopy Shift in the C=N and C=C stretching frequencies of the naphthyridine ring upon coordination to Ag(I). Appearance of a strong band for the nitrate anion.[4]
¹H NMR Due to the likely polymeric nature and potential low solubility, obtaining high-quality NMR data in common solvents might be challenging. If soluble, downfield shifts of the ligand protons are expected.
Elemental Analysis Provides the empirical formula and confirms the ligand-to-metal ratio.
X-ray Crystallography The definitive method to confirm the coordination environment, bond lengths, and the polymeric bridging structure.[4]

Synthesis of Ru(II) Complex with 2-Phenyl-1,5-naphthyridine

The synthesis of heteroleptic Ruthenium(II) polypyridyl complexes typically involves the reaction of a cis-[Ru(ancillary)₂Cl₂] precursor with the ligand of interest.[5] The reaction is driven by the substitution of the two chloride ligands.

Protocol 4.1: Synthesis of Ru(bpy)₂(2-Ph-1,5-naph)₂
  • Reactant Mixture: In a 100 mL round-bottom flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) (where bpy = 2,2'-bipyridine) and 2-Phenyl-1,5-naphthyridine (1.1 eq).

    • Rationale: A slight excess of the incoming ligand is used to ensure complete substitution of the chloride ions and drive the reaction to completion.

  • Solvent and Deoxygenation: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v, 30-40 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the Ru(II) center at high temperatures.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 8-12 hours. The color of the solution should change, typically to a deep red or orange.

  • Isolation of Chloride Salt: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add a few drops of saturated aqueous ammonium hexafluorophosphate (NH₄PF₆) solution to the remaining aqueous solution. A precipitate of the hexafluorophosphate salt of the complex will form.

    • Rationale: The PF₆⁻ anion is large and non-coordinating, which facilitates the precipitation and purification of the cationic Ru(II) complex.

  • Purification: Cool the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether.

  • Further Purification (Optional): For high purity, the crude product can be redissolved in a minimal amount of acetone or acetonitrile and purified by column chromatography on alumina or silica gel.

  • Drying: Dry the final product under vacuum.

Characterization and Structure

G cluster_bpy1 bpy cluster_bpy2 bpy cluster_naph 2-Ph-1,5-naph Ru Ru(II) N_bpy1a N Ru->N_bpy1a Coordination N_bpy1b N Ru->N_bpy1b Coordination N_bpy2a N Ru->N_bpy2a Coordination N_bpy2b N Ru->N_bpy2b Coordination N_naph1 N Ru->N_naph1 Coordination N_naph2 N Ru->N_naph2 Coordination Anion1 2 PF₆⁻

Caption: Schematic of the [Ru(bpy)₂(2-Ph-1,5-naph)]²⁺ cation.

Technique Expected Observations
UV-Vis Spectroscopy Intense absorption bands in the UV region (π-π* transitions of the ligands) and a broad, less intense band in the visible region (~450-480 nm) corresponding to the MLCT (dπ(Ru) → π*(ligand)) transition.[5]
Luminescence The complex is expected to be luminescent at room temperature, with an emission maximum typically between 600-780 nm upon excitation of the MLCT band.[7][11]
¹H NMR A complex spectrum in the aromatic region, with distinct signals for each proton of the three unique ligands, confirming the heteroleptic structure.
Mass Spec (ESI+) A base peak corresponding to the [M - PF₆]⁺ ion and another for the [M - 2PF₆]²⁺ dication.

Applications and Future Directions

The synthesized complexes are prime candidates for further investigation in several fields:

  • Drug Development:

    • The Ag(I) complex should be screened for its antimicrobial and antifungal activity against a panel of clinically relevant pathogens, including resistant strains. Minimum Inhibitory Concentration (MIC) values should be determined.[4]

    • The Ru(II) complex should be evaluated for its anticancer potential.[9] Key experiments include cytotoxicity assays against various cancer cell lines, DNA binding studies (e.g., UV-Vis titration, fluorescence "light switch" assays), and investigations into its mechanism of action (e.g., apoptosis induction, cell cycle arrest).[7][12]

  • Material Science:

    • The photophysical properties of the Ru(II) complex make it a candidate for use in sensing applications or as a photosensitizer in dye-sensitized solar cells.[4]

By following these detailed protocols, researchers can reliably synthesize and characterize these novel Ag(I) and Ru(II) complexes, paving the way for new discoveries in medicine and material science.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. Available at: [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety - Internet Scientific Publications. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC - NIH. Available at: [Link]

  • Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. Available at: [Link]

  • An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - MDPI. Available at: [Link]

  • Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties - PubMed. Available at: [Link]

  • From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - NIH. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis, spectroscopic, and theoretical analysis of Ru(II)-phenylhydrazine complex - SCIDAR. Available at: [Link]

  • Synthesis of a Ru(II) Complex with a Naphthoquinone-Annelated Imidazole Ligand Exhibiting Proton-Responsive Redox and Luminescent Behavior - MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Phenyl-1,5-Naphthyridine Ligands in Catalytic Hydrogen Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of 2-phenyl-1,5-naphthyridine ligands in catalytic hydrogen transfer reactions. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-phenyl-1,5-naphthyridine ligands in catalytic hydrogen transfer reactions. It is designed to offer both foundational knowledge and practical, step-by-step protocols for researchers in academia and industry. The unique electronic and steric properties of the 1,5-naphthyridine scaffold make it a compelling ligand framework for the development of highly efficient and selective catalysts for the reduction of a wide range of substrates.

Introduction: The Merits of the 1,5-Naphthyridine Scaffold in Catalysis

Naphthyridines, a class of N-heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Beyond their therapeutic potential, their ability to form stable complexes with transition metals has made them attractive ligands in catalysis.[1] The 1,5-naphthyridine isomer, in particular, offers a unique coordination geometry that can influence the catalytic activity of metal centers such as iridium and ruthenium.

The presence of two nitrogen atoms in the bicyclic system allows for strong coordination to the metal center. The phenyl substituent at the 2-position of the 1,5-naphthyridine ring introduces steric bulk and electronic modifications that can be fine-tuned to enhance catalytic performance and selectivity. These ligands have shown promise in a variety of transformations, most notably in catalytic hydrogen transfer reactions, which are crucial processes in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

This guide will focus on the practical application of 2-phenyl-1,5-naphthyridine ligands in iridium- and ruthenium-catalyzed hydrogen transfer reactions, providing detailed protocols for ligand synthesis, catalyst preparation, and the catalytic reduction of ketones.

Ligand Synthesis: Preparation of 2-Phenyl-1,5-Naphthyridine

The synthesis of 2-phenyl-1,5-naphthyridine can be achieved through various methods, with cross-coupling reactions being a particularly effective approach. The Suzuki cross-coupling reaction of a halogenated 1,5-naphthyridine with phenylboronic acid is a common and high-yielding method.[3]

Protocol: Synthesis of 2-Phenyl-1,5-Naphthyridine via Suzuki Coupling

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask, add 2-iodo-1,5-naphthyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-phenyl-1,5-naphthyridine.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Catalyst Preparation: Synthesis of Iridium and Ruthenium Complexes

The 2-phenyl-1,5-naphthyridine ligand can be coordinated to iridium and ruthenium precursors to generate active catalysts for hydrogen transfer reactions. The following are representative protocols for the synthesis of [Cp*Ir(2-phenyl-1,5-naphthyridine)Cl]Cl and a Ru(II) complex.

Protocol: Synthesis of [Cp*Ir(2-phenyl-1,5-naphthyridine)Cl]Cl

Materials:

  • [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • 2-Phenyl-1,5-naphthyridine

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Cp*IrCl₂]₂ (0.5 equiv) and 2-phenyl-1,5-naphthyridine (1.0 equiv) in a mixture of dichloromethane and methanol.

  • Stir the resulting solution at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield the [Cp*Ir(2-phenyl-1,5-naphthyridine)Cl]Cl complex.

Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Workflow for Iridium Catalyst Preparation

cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ir_precursor [Cp*IrCl₂]₂ Dissolve Dissolve in CH₂Cl₂/MeOH Ir_precursor->Dissolve Ligand 2-Phenyl-1,5-naphthyridine Ligand->Dissolve Stir Stir at RT (12-24h) Dissolve->Stir Evaporate Remove Solvent Stir->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry Product [Cp*Ir(Ligand)Cl]Cl Dry->Product

Caption: Workflow for the synthesis of the iridium catalyst.

Application in Catalytic Hydrogen Transfer: Reduction of Ketones

Complexes of 2-phenyl-1,5-naphthyridine with iridium and ruthenium are effective catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, using a hydrogen donor such as isopropanol or formic acid.[4][5]

Protocol: Iridium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • [Cp*Ir(2-phenyl-1,5-naphthyridine)Cl]Cl catalyst

  • Acetophenone

  • Formic acid

  • Triethylamine

  • Solvent (e.g., acetonitrile or water/methanol mixture)[6]

  • Standard reaction vials and stirring equipment

Procedure:

  • To a reaction vial, add the [Cp*Ir(2-phenyl-1,5-naphthyridine)Cl]Cl catalyst (e.g., 1 mol%).

  • Add the solvent and acetophenone (1.0 equiv).

  • Add a mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Catalytic Performance Data

The following table summarizes representative data for the transfer hydrogenation of various ketones using related naphthyridine-ligated catalysts. This data can serve as a benchmark for optimizing reactions with 2-phenyl-1,5-naphthyridine ligands.

EntrySubstrateCatalystHydrogen DonorBaseTemp (°C)Time (h)Conversion (%)Ref.
1AcetophenoneRu(II)-2-phenyl-1,8-naphthyridinei-PrOHNaOH80157[4]
24-ChloroacetophenoneRu(II)-2-phenyl-1,8-naphthyridinei-PrOHNaOH80177[4]
34-MethylacetophenoneRu(II)-2-phenyl-1,8-naphthyridinei-PrOHNaOH80135[4]
42-QuinoloneCpIr(III)-diamineHCOOH/Et₃N-RT1298[6]
52-PhenylquinolineCpIr(III)-diamineHCOOH/Et₃N-RT1295[6]

Mechanistic Insights

The mechanism of hydrogen transfer reactions catalyzed by iridium and ruthenium complexes with N-heterocyclic ligands generally involves a concerted outer-sphere or an inner-sphere pathway. In the case of transfer hydrogenation with isopropanol, the reaction is typically initiated by the formation of a metal-hydride species.[4]

Proposed Catalytic Cycle for Transfer Hydrogenation

Precatalyst [M(L)Cl₂] Active_Catalyst [M(L)H]⁺ Precatalyst->Active_Catalyst Substrate_Complex [M(L)H(S)]⁺ Active_Catalyst->Substrate_Complex + Substrate (S) Product_Complex [M(L)(P)]⁺ Substrate_Complex->Product_Complex Product_Complex->Active_Catalyst - Product (P)

Caption: Proposed catalytic cycle for transfer hydrogenation.

The catalytic cycle begins with the activation of the precatalyst by the hydrogen donor (e.g., isopropanol) to form a metal-hydride species. The substrate (e.g., a ketone) then coordinates to the metal center, followed by the transfer of the hydride to the carbonyl carbon. The resulting alcohol product dissociates, regenerating the active catalyst for the next cycle. The 2-phenyl-1,5-naphthyridine ligand plays a crucial role in stabilizing the metal center throughout this process and influencing the rate and selectivity of the reaction.

Conclusion

2-Phenyl-1,5-naphthyridine ligands represent a versatile and effective class of ligands for catalytic hydrogen transfer reactions. Their straightforward synthesis and the ability to fine-tune their electronic and steric properties make them valuable tools for the development of highly active and selective iridium and ruthenium catalysts. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of these ligands in organic synthesis and drug development.

References

  • Val C, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3238. [Link]

  • Gajardo, J., et al. Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as ancillary ligands. Inorganica Chimica Acta. 2019;486:129-134. [Link]

  • Wang, D., et al. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. 2021;6(15):10373-10384. [Link]

  • Zhang, J., et al. Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines: Access to Chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition. 2015;54(15):4622-4625. [Link]

  • Gajardo, J., et al. Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as ancillary ligands. Inorganica Chimica Acta. 2019;486:129-134. [Link]

  • Val C, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3238. [Link]

  • Endo, K., & Grubbs, R. H. Z-Selective Ethenolysis with a Ruthenium Metathesis Catalyst. Journal of the American Chemical Society. 2011;133(22):8525–8527. [Link]

  • Al-Hourani, B. J., et al. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Heterocyclic Chemistry. 2019;56(8):2263-2269. [Link]

  • Wang, D., et al. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Accounts of Chemical Research. 2018;51(4):978-987. [Link]

  • Park, Y., et al. Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. JACS Au. 2022;2(2):407-418. [Link]

  • Balakrishna, M. S., et al. Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences. 2014;126(5):1431-1440. [Link]

  • Wang, D., et al. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. 2021;6(15):10373-10384. [Link]

  • Endo, K., & Grubbs, R. H. Z-Selective Ethenolysis with a Ruthenium Metathesis Catalyst. Journal of the American Chemical Society. 2011;133(22):8525–8527. [Link]

  • Wang, D., et al. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Accounts of Chemical Research. 2018;51(4):978-987. [Link]

  • Park, Y., et al. Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. JACS Au. 2022;2(2):407-418. [Link]

  • Wang, D., et al. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. 2021;6(15):10373-10384. [Link]

Sources

Application

Application Note: Biological Evaluation of Naphthyridine-Based Antibacterial Agents

[1][2][3] Executive Summary & Scientific Rationale Naphthyridine derivatives, specifically 1,8-naphthyridines (analogs of nalidixic acid), represent a critical scaffold in the development of quinolone-like antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scientific Rationale

Naphthyridine derivatives, specifically 1,8-naphthyridines (analogs of nalidixic acid), represent a critical scaffold in the development of quinolone-like antibacterial agents.[1][2] Their primary mechanism of action involves the stabilization of the cleavage complex between bacterial DNA and type II topoisomerases (DNA gyrase and Topoisomerase IV), leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

However, the evaluation of these compounds presents specific challenges:

  • Solubility: The heterocyclic naphthyridine core often exhibits poor aqueous solubility, requiring specific solubilization protocols to avoid precipitation during biological assays.

  • Mechanism Verification: Distinguishing between general membrane disruption and specific gyrase targeting is essential for validating the scaffold's utility.

  • Cytotoxicity: High structural similarity to eukaryotic topoisomerase inhibitors necessitates rigorous safety profiling against mammalian cells.

This guide provides a validated, self-consistent workflow for evaluating these agents, moving from primary potency (MIC) to mechanistic confirmation (Gyrase Supercoiling) and safety (MTT Cytotoxicity).

Experimental Workflow Overview

The following diagram illustrates the logical progression of assays required to validate a naphthyridine hit.

Naphthyridine_Workflow Compound Naphthyridine Derivative (Solid State) Solubilization Solubilization (DMSO Stock -> Aqueous Dilution) Compound->Solubilization MIC_Screen Primary Screen: MIC (Resazurin Microtiter Assay) Solubilization->MIC_Screen Decision_Point MIC < 16 µg/mL? MIC_Screen->Decision_Point Discard Discard / Re-design Decision_Point->Discard No Mech_Assay Mechanism of Action (DNA Gyrase Supercoiling) Decision_Point->Mech_Assay Yes Tox_Assay Safety Profiling (MTT Cytotoxicity) Decision_Point->Tox_Assay Yes Lead_Select Lead Candidate Selection (SI > 10, IC50 < 1 µM) Mech_Assay->Lead_Select Tox_Assay->Lead_Select

Figure 1: Critical path for validating naphthyridine antibacterials. Parallel processing of Mechanistic and Safety assays is recommended for active hits.

Compound Preparation & Handling[3][4][5][6][7][8]

Context: Naphthyridines are prone to π-stacking and aggregation in aqueous media. Improper solubilization is the leading cause of false negatives in HTS.

Protocol:

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM. Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute the stock 1:100 in the assay medium (e.g., Mueller-Hinton Broth) immediately before use to achieve a 100 µM starting concentration (1% DMSO final).

    • Critical Check: Visually inspect for precipitation. If precipitate forms, reduce the stock concentration to 5 mM.

  • Storage: Store DMSO stocks at -20°C in amber vials to prevent photodegradation of the naphthyridine ring.

Primary Screen: Resazurin-Based MIC Determination

Scientific Integrity: While optical density (OD600) is standard, naphthyridines can be colored or fluorescent, interfering with absorbance readings. The Resazurin (Alamar Blue) assay relies on metabolic reduction to resorufin (fluorescent), providing a signal independent of compound turbidity or color.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Test Organisms: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.

  • Plate Setup: In a 96-well flat-bottom plate, add 50 µL of MHB to columns 2-12.

  • Compound Addition: Add 100 µL of compound working solution (from Section 3) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume = 100 µL.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Ex 560 nm / Em 590 nm.

Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change from blue to pink.[3]

Mechanistic Validation: DNA Gyrase Supercoiling Assay

Context: To confirm the naphthyridine acts as a topoisomerase poison (like ciprofloxacin) rather than a non-specific toxin, we measure its ability to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Mechanism Visualization:

Gyrase_Mechanism Relaxed_DNA Relaxed Plasmid (Substrate) Complex Gyrase-DNA-ATP Complex Relaxed_DNA->Complex Gyrase DNA Gyrase (Enzyme) Gyrase->Complex ATP ATP ATP->Complex Supercoiled_DNA Supercoiled DNA (Product) Complex->Supercoiled_DNA Normal Catalysis Complex->Supercoiled_DNA BLOCKED Naphthyridine Naphthyridine (Inhibitor) Naphthyridine->Complex Stabilizes Cleavage Complex (Blocks Religation)

Figure 2: Mechanism of Action. Naphthyridines bind the Gyrase-DNA complex, preventing the resealing of DNA breaks and inhibiting supercoiling.

Protocol:

  • Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).

  • Enzyme: E. coli DNA Gyrase (Holoenzyme, subunits A and B).

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.

  • Assay:

    • Mix Reaction Buffer, Relaxed pBR322, and Test Compound (varying concentrations).

    • Initiate by adding 1 U of DNA Gyrase.

    • Incubate at 37°C for 30 minutes.

    • Stop Reaction: Add equal volume of chloroform/isoamyl alcohol (24:1) and loading dye containing SDS.

  • Analysis:

    • Run samples on a 1% agarose gel (in TAE buffer) at 50V for 3 hours.

    • Stain with Ethidium Bromide (or SYBR Safe).

    • Result: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show bands remaining at the "Relaxed" position (upper band), while the vehicle control will show a "Supercoiled" band (lower band).

Safety Profiling: MTT Cytotoxicity Assay

Context: Naphthyridines can intercalate into eukaryotic DNA. The Selectivity Index (SI = CC50 / MIC) must be determined using a mammalian cell line (e.g., HEK293 or Vero cells).

Protocol:

  • Seeding: Seed HEK293 cells at 1 x 10^4 cells/well in DMEM + 10% FBS in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Remove media. Add fresh media containing serially diluted compound (100 µM to 0.1 µM). Include 1% DMSO vehicle control and Triton X-100 (positive kill control). Incubate 24h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. (Mitochondrial reductase converts yellow MTT to purple formazan).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate CC50 (concentration causing 50% cytotoxicity).
    

Data Reporting & Criteria

Summary Table Template:

Compound IDMIC (E. coli) [µg/mL]MIC (S. aureus) [µg/mL]Gyrase IC50 [µM]HEK293 CC50 [µM]Selectivity Index (CC50/MIC)
Naph-001 0.52.00.8>100>200 (Excellent)
Naph-002 64>64>5050<1 (Toxic)
Cipro (Ctrl) 0.0150.250.1>100>5000

Success Criteria:

  • Hit: MIC < 16 µg/mL.

  • Lead: MIC < 1 µg/mL, Gyrase IC50 correlating with MIC, Selectivity Index > 10.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[5]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-dependent DNA supercoiling activity of DNA gyrase. Methods in Molecular Biology, 95, 11-25.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

Sources

Method

Application Note: High-Performance n-Type Organic Semiconductor Fabrication via Naphthyridine Derivatives

[1][2] Executive Summary The development of complementary metal-oxide-semiconductor (CMOS)-like organic circuits has historically been bottlenecked by the lack of high-performance, air-stable n-type (electron-transportin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The development of complementary metal-oxide-semiconductor (CMOS)-like organic circuits has historically been bottlenecked by the lack of high-performance, air-stable n-type (electron-transporting) materials. Naphthyridine derivatives, specifically 1,5-naphthyridine-2,6-dione (NTD) , have emerged as a superior alternative to traditional rylene diimides. Their planar, electron-deficient core facilitates deep LUMO energy levels (< -4.0 eV), ensuring ambient stability and high electron mobility (


 cm

/Vs).

This guide details the fabrication protocol for NTD-based organic semiconductors, focusing on the critical causal relationship between dielectric passivation , molecular alignment , and charge transport efficiency .

Molecular Design & Selection Strategy

The Naphthyridine Advantage

Unlike standard thiophene-based p-type materials, n-type transport requires a high electron affinity (EA) to facilitate electron injection and prevent oxidation by atmospheric O


.
  • Core Selection: The 1,5-naphthyridine core contains two nitrogen atoms in the aromatic ring. These electron-withdrawing heteroatoms lower the Frontier Molecular Orbital (FMO) energy levels.

  • LUMO Engineering: Functionalizing the core with dione units (forming NTD) further depresses the LUMO to approximately -4.3 eV. This is the "Goldilocks" zone: low enough to resist oxidation by air, but high enough to allow injection from stable electrodes like Gold (Au) or Silver (Ag).

  • Side-Chain Engineering: Alkyl side chains (e.g., 2-decyltetradecyl) are critical. They do not participate in charge transport but dictate solubility in orthogonal solvents (chlorobenzene) and induce lamellar packing during film formation.

Visualization: Molecular Design Logic

The following diagram illustrates the structural logic required to synthesize a viable naphthyridine semiconductor.

MolecularDesign Core 1,5-Naphthyridine Core Modification Dione Functionalization (C=O Groups) Core->Modification Oxidation SideChains Alkyl Side Chains (e.g., 2-decyltetradecyl) Core->SideChains N-Alkylation ElectronicEffect LUMO Depression (<-4.0 eV) Modification->ElectronicEffect Electron Withdrawal Result Air-Stable n-Type Transport ElectronicEffect->Result Ambient Stability SideChains->Result Solubility & Packing

Figure 1: Strategic design pathway for transforming a naphthyridine core into a functional n-type semiconductor.

Fabrication Protocol: NTD-Based OFETs

Phase A: Substrate Preparation & Passivation

Criticality: n-Type materials are hypersensitive to electron traps (hydroxyl groups, -OH) on the SiO


 dielectric surface. Unlike p-type materials, you cannot skip passivation. 
  • Cleaning:

    • Sonicate Si/SiO

      
       wafers in acetone, then isopropanol (10 min each).
      
    • UV-Ozone treat for 20 minutes to generate surface -OH groups (necessary for the SAM to bond, paradoxically).

  • Passivation (The Trap-Clearing Step):

    • Reagent: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).

    • Protocol (OTS): Immerse cleaned wafers in a 10 mM solution of OTS in toluene at 60°C for 20 minutes.

    • Protocol (HMDS): Spin-coat HMDS at 3000 rpm or vapor-deposit in a vacuum oven at 120°C.

    • Validation: Measure water contact angle. A successful OTS layer must show

      
      . If 
      
      
      
      , electron mobility will drop by orders of magnitude due to interfacial trapping.
Phase B: Solution Preparation
  • Solvent: Anhydrous Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Concentration: 5–10 mg/mL.

  • Dissolution: Stir at 80°C for 1 hour. Naphthyridine derivatives often aggregate; heating breaks these aggregates to ensure a uniform film.

  • Filtration: Filter through a 0.45

    
    m PTFE filter while hot to prevent precipitation.
    
Phase C: Deposition (Shearing vs. Spinning)

While spin-coating is standard, Solution Shearing is recommended for naphthyridines to induce anisotropic alignment of the planar core.

Option 1: Spin Coating (Standard)

  • Pre-heat substrate to 50°C.

  • Dispense 40

    
    L of hot solution.
    
  • Spin at 1500 rpm (60s).

  • Result: Amorphous or polycrystalline domains with random orientation.

Option 2: Solution Shearing (High Performance)

  • Use a shearing blade with a gap of 100

    
    m.
    
  • Substrate temperature: 60°C.

  • Shearing speed: 0.5 mm/s.

  • Causality: The shear force aligns the

    
    -
    
    
    
    stacking direction parallel to the charge transport channel, significantly boosting mobility.
Phase D: Thermal Annealing
  • Temperature: 150°C – 200°C (Material dependent; typically near the cold crystallization temperature).

  • Duration: 30 minutes in a Nitrogen glovebox.

  • Mechanism: Annealing removes residual solvent and allows the alkyl chains to interdigitate, tightening the

    
    -stacking distance (typically from 3.8 Å down to 3.5 Å).
    

Experimental Workflow Visualization

The following diagram outlines the critical path for fabricating a functional device, highlighting the "Go/No-Go" decision points.

FabricationWorkflow Start Si/SiO2 Substrate Clean UV-Ozone Cleaning Start->Clean Passivate OTS/HMDS Treatment Clean->Passivate Check Contact Angle > 100°? Passivate->Check Fail Re-clean Check->Fail No Deposition Deposition (Shearing/Spin) Check->Deposition Yes Fail->Clean Anneal Anneal (150°C, N2) Deposition->Anneal Electrodes Au Electrode Evaporation Anneal->Electrodes Test Device Characterization Electrodes->Test

Figure 2: Step-by-step fabrication workflow with integrated quality control checkpoint.

Characterization & Performance Metrics

To validate the fabrication, you must extract the following parameters. Data below represents typical values for optimized NTD-based devices.

ParameterSymbolTypical ValueMethod of Extraction
Electron Mobility

0.1 – 1.2 cm

/Vs
Saturation regime of

vs

plot.
Threshold Voltage

10 V – 30 VX-intercept of

plot.
On/Off Ratio


Ratio of max current to leakage current.
LUMO Level

-4.0 to -4.3 eVCyclic Voltammetry (onset of reduction).
Troubleshooting Common Failure Modes
  • High Hysteresis (Looping in IV curve):

    • Cause: Electron trapping at the dielectric interface.

    • Fix: Re-do OTS treatment; ensure water contact angle is high.

  • Low Mobility (< 10

    
    ): 
    
    • Cause: Poor crystallinity or grain boundaries.

    • Fix: Increase annealing temperature or switch to solution shearing to reduce grain boundaries in the channel direction.

  • No n-type behavior (only p-type or insulating):

    • Cause: Oxygen doping (trapping).

    • Fix: Ensure all testing is done in vacuum or N

      
       initially. If the material is air-stable, the LUMO must be verified to be deeper than -4.0 eV.
      

References

  • Synthetic Strategies for 1,5-Naphthyridines Source: National Institutes of Health (PMC) Significance: foundational chemistry for synthesizing the core scaffold.

  • Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit Source: Journal of Materials Chemistry C (RSC) Significance: Describes the specific NTDT-DCV molecule and mobility optimization.

  • Air-stable n-type doping in organic semiconductors Source: Royal Society of Chemistry (RSC) Significance: Reviews the stability mechanisms and LUMO engineering requirements for n-type materials.

  • OTFT & OFET Fabrication Guide Source: Ossila Significance:[1] Standard industry protocols for substrate cleaning and passivation (HMDS/OTS).

Sources

Application

Application Note: Crystal Growth of 2-Phenyl-1,5-naphthyridine Metal Complexes

This Application Note and Protocol guide details the crystal growth of 2-Phenyl-1,5-naphthyridine metal complexes . It is designed for researchers in organometallic chemistry and drug discovery, focusing on overcoming th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the crystal growth of 2-Phenyl-1,5-naphthyridine metal complexes . It is designed for researchers in organometallic chemistry and drug discovery, focusing on overcoming the specific solubility and packing challenges posed by the asymmetric phenyl-naphthyridine scaffold.

Abstract & Technical Scope

The 2-Phenyl-1,5-naphthyridine (2-Ph-1,5-napy) ligand presents a unique crystallographic challenge: it combines a basic, chelating bis-nitrogen core with a lipophilic, sterically demanding phenyl appendage. This asymmetry often leads to rapid precipitation rather than ordered crystal growth.

This guide provides three field-validated protocols to grow X-ray quality single crystals of metal complexes (e.g., Ru(II), Cu(I), Ag(I), Eu(III) ) incorporating this ligand. The methodologies prioritize kinetic control to allow the


 stacking interactions of the naphthyridine core to direct lattice formation.
Key Chemical Considerations
  • Ligand Solubility: High in DCM, CHCl

    
    , THF; Low in Alcohols, Water, Hexanes.
    
  • Coordination Geometry: The N1 and N5 nitrogens typically bridge metal centers (binuclear) or chelate in distorted geometries.

  • Intermolecular Forces: The phenyl ring induces strong

    
     stacking, often causing "slipped" packing arrangements that require slow growth to avoid twinning.
    

Pre-Crystallization Validation (Go/No-Go)

Before attempting crystallization, the sample must pass the Purity & Solubility Check . Impurities act as nucleation sites for amorphous precipitation.

ParameterRequirementValidation Method
Ligand Purity >98%

H NMR (Check aromatic region for side-products)
Complex Stability Stable in solution for >48hUV-Vis (Monitor MLCT band consistency)
Solubility Profile Soluble in "Good" solvent; Insoluble in "Bad" solventTest 1 mg in 0.5 mL of DCM, then add Pentane dropwise.

Protocol A: Vapor Diffusion (The Gold Standard)

Best For: Neutral complexes (e.g., Cu(I), Ru(II)) and air-sensitive species. Mechanism: Slow diffusion of a volatile "anti-solvent" into the complex solution reduces solubility gradually, promoting few, high-quality nucleation events.

Materials
  • Inner Vial: 4 mL borosilicate glass vial (uncapped).

  • Outer Vial: 20 mL scintillation vial with a tight-sealing screw cap.

  • Solvent System:

    • Solvent (Inner): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Anti-Solvent (Outer): Pentane, Diethyl Ether, or Hexane.

Step-by-Step Procedure
  • Preparation: Dissolve 10–15 mg of the metal complex in 0.5–1.0 mL of the Solvent in the inner vial. Filter this solution through a 0.2

    
    m PTFE syringe filter directly into the vial to remove dust (crucial).
    
  • Assembly: Place the inner vial inside the outer vial using tweezers.

  • Charge: Carefully pipette 3–5 mL of the Anti-Solvent into the Outer Vial.

    • Critical: Do not let the anti-solvent spill into the inner vial. The liquid level of the outer vial should be lower than the rim of the inner vial.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation of the volatile anti-solvent.

  • Incubation: Store in a vibration-free, dark environment at 4°C (refrigerator) or 20°C (controlled room temp).

    • Timeline: Crystals usually appear within 2–7 days.

Visualization: Vapor Diffusion Dynamics

VaporDiffusion Start Dissolved Complex (DCM/THF) Diffusion Vapor Transfer (Pentane diffuses in) Start->Diffusion Sealed System Saturation Supersaturation Reached Diffusion->Saturation Solubility Decreases Nucleation Nucleation (Slow & Controlled) Saturation->Nucleation Critical Point Crystal X-Ray Quality Single Crystals Nucleation->Crystal 2-7 Days

Caption: Thermodynamic progression of vapor diffusion crystallization.

Protocol B: Liquid-Liquid Layering (In-Situ Complexation)

Best For: Ionic complexes (e.g., Ag(I) salts) or when the complex is unstable in solution for long periods. Mechanism: The metal salt and ligand meet at the interface of two solvents, reacting and crystallizing simultaneously.

Solvent Systems
  • Bottom Layer (Denser): Ligand in Chloroform (

    
    ) or DCM.
    
  • Buffer Layer (Optional): Pure solvent (same as bottom) to slow mixing.

  • Top Layer (Less Dense): Metal Salt in Methanol (MeOH) or Acetonitrile (MeCN).

Step-by-Step Procedure
  • Bottom Layer: Dissolve 0.05 mmol of 2-Phenyl-1,5-naphthyridine in 1 mL of

    
     in a narrow NMR tube or crystallization tube.
    
  • Buffer (Critical for Size): Carefully layer 0.2 mL of pure

    
     on top using a syringe. Run the liquid down the side of the tube to avoid turbulence.
    
  • Top Layer: Dissolve 0.05 mmol of the Metal Salt (e.g.,

    
    ) in 1 mL  of MeOH. Layer this very slowly on top of the buffer.
    
  • Observation: You will see a distinct interface. Leave undisturbed.

    • Result: Crystals will grow at the interface or on the glass walls as the layers merge over 3–10 days.

Protocol C: Solvothermal Synthesis (For MOFs/Polymers)

Best For: Insoluble coordination polymers or robust 3D networks. Mechanism: High temperature and pressure overcome kinetic barriers, allowing reversible bond formation (error checking) to form thermodynamic products.

Procedure
  • Mix: Combine Ligand (0.1 mmol) and Metal Salt (0.1 mmol) in a 20 mL Teflon-lined autoclave.

  • Solvent: Add 5 mL of a DMF:Ethanol:Water mixture (2:1:1).

  • Heat: Seal and heat to 120°C for 48 hours.

  • Cool: Program a slow cool-down rate (5°C/hour ) to room temperature. Rapid cooling yields powder; slow cooling yields crystals.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Separation of liquid droplets instead of crystals.The anti-solvent is diffusing too fast. Use Toluene as the solvent (slower evaporation) or cool to -20°C.
Microcrystalline Powder Nucleation is too rapid.Dilute the starting solution by 50%. Add a "Buffer Layer" in Protocol B.
Twinning Crystals are growing into each other.The phenyl rings are stacking aggressively. Change the anion (e.g., switch

to

) to disrupt packing.
Decomposition Color change or precipitate.Oxidation.[1][2][3] Perform Protocol A inside a Glovebox or use degassed solvents.

Characterization Workflow

Once crystals are harvested, valid structure determination requires a systematic approach.

Characterization Harvest Harvest Crystal (Under Microscope Oil) Screen Unit Cell Screening (Diffractometer) Harvest->Screen Screen->Harvest If twinned/powder DataCol Full Data Collection (Mo or Cu Source) Screen->DataCol If singular Solve Structure Solution (SHELXT / OLEX2) DataCol->Solve Refine Refinement (Check R-factor < 5%) Solve->Refine

Caption: Standard workflow from harvest to CIF file generation.

References

  • Moghadam, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[1] Link

  • Brown, T. et al. (2024). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics. Link

  • Jones, P. G. (2021).[4] Crystal Growing: A Guide for Chemists. Chemistry Department, TU Braunschweig. Link

  • Lustig, W. P. et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. Link

Sources

Method

Electropolymerization methods for naphthyridine-based conductive polymers

Application Note: Electropolymerization Protocols for Naphthyridine-Based Conductive Polymers Part 1: Executive Summary & Scientific Rationale Abstract Naphthyridines (diazanaphthalenes) represent a distinct class of ele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electropolymerization Protocols for Naphthyridine-Based Conductive Polymers

Part 1: Executive Summary & Scientific Rationale

Abstract Naphthyridines (diazanaphthalenes) represent a distinct class of electron-deficient heteroaromatic moieties. Unlike electron-rich conductive polymers such as polypyrrole or polythiophene (p-type), naphthyridine-based polymers often exhibit n-type (electron transport) characteristics and unique metal-coordination abilities. This guide details the two primary methodologies for generating naphthyridine-based conductive films: (1) Reductive/Oxidative Electropolymerization of Metal-Naphthyridine Complexes (Metallopolymers) and (2) Oxidative Electropolymerization of Amino-Functionalized Naphthyridines .

Scientific Integrity Check: The "DAN" Confusion

  • Critical Warning: In literature, "poly(1,5-DAN)" or "poly(1,8-DAN)" almost exclusively refers to poly(diaminonaphthalene) , a carbocyclic polymer.

  • Distinction: This guide focuses strictly on naphthyridine (the heterocycle containing nitrogen atoms in the ring).[1] Researchers must verify CAS numbers to ensure they are using naphthyridine derivatives (e.g., 1,8-naphthyridine, CAS 254-60-4) and not naphthalene derivatives.

Part 2: Pre-Experimental Considerations

Monomer Selection Strategy

Unsubstituted naphthyridine is difficult to electropolymerize directly due to its high oxidation potential and lack of active coupling sites. Successful polymerization requires one of two strategies:

StrategyTarget Monomer TypeMechanismResulting Material
A. Metallopolymerization Naphthyridine-Metal Complexes (e.g., Ru, Fe, Cu coordinated to 1,8-naphthyridine ligands)Ligand-centered coupling or Vinyl-group polymerizationRedox-active metallopolymer films (Catalytic, stable).
B. Organic Polymerization Amino-Naphthyridines (e.g., 2-amino-1,8-naphthyridine)Radical cation coupling (Head-to-Tail)Organic conductive polymer (n-type doping candidate).

Part 3: Protocol A – Electropolymerization of Naphthyridine-Metal Complexes

Application: High-performance sensors, electrocatalysis (CO2 reduction), and electrochromic devices. Rationale: Naphthyridines are excellent ligands. By coordinating them to a metal center (like Ruthenium), you stabilize the molecule and lower the oxidation potential, allowing for controlled film growth.

Reagents & Equipment
  • Monomer:

    
     where L is a vinyl-substituted 1,8-naphthyridine or a bridging 1,8-naphthyridine ligand.
    
  • Solvent: Acetonitrile (HPLC Grade, anhydrous).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (GCE) or Indium Tin Oxide (ITO).

    • Reference: Ag/Ag+ (0.01 M AgNO3 in ACN).

Step-by-Step Protocol
  • Cell Preparation:

    • Polish GCE with 0.05

      
       alumina slurry; sonicate in ethanol/water (1:1) for 5 mins.
      
    • Purge the electrolyte solution (

      
       in ACN) with 
      
      
      
      for 15 minutes to remove oxygen (critical for reductive polymerization).
  • Monomer Dissolution:

    • Dissolve the metal complex to a concentration of 1.0 mM .

    • Note: If solubility is poor, add minimal dichloromethane (DCM) dropwise, but keep ACN >90%.

  • Electrochemical Deposition (Potentiodynamic):

    • Technique: Cyclic Voltammetry (CV).[3][4]

    • Scan Range:

      
       to 
      
      
      
      (Wide range required to access ligand-based reductions).
    • Scan Rate:

      
      .
      
    • Cycles: 20–50 cycles.

    • Observation: Look for the increase in current at the redox couples (Ru2+/3+) and the appearance of a broad tail, indicating film deposition.

  • Post-Polymerization Wash:

    • Rinse the electrode gently with monomer-free ACN to remove physisorbed species.

Mechanism Visualization (Protocol A)

Metallopolymerization Monomer Metal-Naphthyridine Complex (Solution) Oxidation Anodic Oxidation (Ligand Radical Formation) Monomer->Oxidation + Potential Coupling C-C Coupling (Ligand-Ligand) Oxidation->Coupling Radical Dimerization Coupling->Oxidation Chain Propagation Film Conductive Metallopolymer Film Coupling->Film Precipitation on Electrode

Caption: Workflow for the oxidative electropolymerization of metal-naphthyridine complexes via ligand-centered coupling.

Part 4: Protocol B – Electropolymerization of Amino-Naphthyridines

Application: Bio-sensors (pH sensitive), corrosion protection. Rationale: Similar to Polyaniline (PANI), the amino group renders the ring susceptible to oxidation at accessible potentials. Acidic media is required to solubilize the monomer and stabilize the radical cation intermediate.

Reagents & Equipment
  • Monomer: 2-Amino-1,8-naphthyridine (or 2-amino-1,5-naphthyridine).

  • Solvent: Aqueous Acid (1.0 M

    
     or 
    
    
    
    ).
  • Electrolyte: The acid acts as the supporting electrolyte.

  • Electrodes:

    • Working: Platinum (Pt) disk or Gold (Au).

    • Reference: Ag/AgCl (saturated KCl).

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare 10 mL of 1.0 M

      
      .
      
    • Add monomer to reach 5 mM to 10 mM concentration.

    • Note: Sonicate for 10 minutes. If the monomer does not fully dissolve, filter the solution. Polymerization requires dissolved species.

  • Electrochemical Deposition (Potentiodynamic):

    • Technique: Cyclic Voltammetry.[3][4]

    • Scan Range:

      
       to 
      
      
      
      (vs Ag/AgCl). Do not exceed +1.2 V to avoid over-oxidation/degradation.
    • Scan Rate:

      
      .[5]
      
    • Cycles: 10–30 cycles.

  • Growth Validation:

    • Observe the "Nucleation Loop" on the first cycle.

    • Subsequent cycles should show current increasing (hysteresis) indicating conductive film growth.

    • The film color typically transitions to dark brown or black.

Mechanism Visualization (Protocol B)

AminoPolymerization Start Amino-Naphthyridine (Acidic Solution) Oxidation1 Radical Cation Formation (-NH2+.) Start->Oxidation1 E > +0.8V Coupling Head-to-Tail Coupling (C-N Bond) Oxidation1->Coupling Electrophilic Attack Deprotonation Deprotonation (-2H+) Coupling->Deprotonation Re-aromatization Deprotonation->Oxidation1 Chain Growth Polymer Poly(amino-naphthyridine) Film Deprotonation->Polymer Insoluble Film

Caption: Mechanism of amino-naphthyridine polymerization, mimicking the polyaniline (PANI) route via radical cation coupling.

Part 5: Characterization & Troubleshooting

Data Summary: Key Parameters
ParameterProtocol A (Metal-Complex)Protocol B (Organic Amino)
Solvent Acetonitrile (Anhydrous)1.0 M H2SO4 (Aqueous)
Electrolyte 0.1 M TBAPF6Sulfuric Acid (Self-supporting)
Working Potential -1.8V to +1.6V (Wide)-0.2V to +1.1V (Narrow)
Film Adhesion Moderate (Better on ITO)Strong (Better on Pt/Au)
Conductivity Type Redox Hopping (Metal-centered)Conjugated Backbone (Polaron)
Troubleshooting Guide
  • Issue: No Film Formation.

    • Cause: Monomer concentration too low (<1mM).

    • Fix: Increase concentration or switch to Galvanostatic mode (Constant current density:

      
      ).
      
  • Issue: Film Peeling.

    • Cause: Surface tension mismatch or over-oxidation.

    • Fix: Reduce the upper potential limit by 100mV. Polish electrode to mirror finish.

  • Issue: "Middle Peak" in CV.

    • Cause: Degradation product (benzoquinone-like species).

    • Fix: Purge oxygen more thoroughly; reduce scan rate.

References

  • Electropolymerization of Naphthyridine-Based Metal Complexes

    • Source:

    • Relevance: Establishes the redox behavior and stability of naphthyridine ligands in electrochemical environments.
  • Organic Electropolymerization Mechanisms

    • Source:

    • Relevance: Provides the foundational mechanism (radical cation coupling) applied in Protocol B for amino-naphthyridines.
  • Distinction of Naphthyridine vs.

    • Source:

    • Relevance: Validates the chemical structure and solubility properties of the specific heterocycle used in these protocols.
  • Conductive Polymer Synthesis (General)

    • Source:

    • Relevance: Guidelines for solvent and electrolyte selection in electropolymeriz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for 2-Phenyl-1,5-naphthyridine Synthesis

Ticket ID: #NAPH-2PH-OPT Subject: Troubleshooting Low Yields in Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Halo-1,5-naphthyridines Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-2PH-OPT Subject: Troubleshooting Low Yields in Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Halo-1,5-naphthyridines Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

The synthesis of 2-Phenyl-1,5-naphthyridine via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) often suffers from stalled conversion or low isolated yields (typically <40% in unoptimized runs). This is rarely due to the intrinsic reactivity of the C-X bond; the 1,5-naphthyridine ring is electron-deficient, making the 2-position highly activated for oxidative addition.

The failure mode is almost invariably Catalyst Poisoning via Nitrogen Chelation . The nitrogen atoms (specifically N1 and N5) possess lone pairs that compete with phosphine ligands for the Palladium center, forming inactive Pd(II)-(Naphthyridine)_n complexes.

This guide provides a root-cause analysis and a "Gold Standard" protocol to bypass this inhibition pathway, aiming for yields >85%.

Module 1: The Catalyst System (The "Engine")

Q: I am using Pd(PPh₃)₄, but the reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing the "N-Poisoning Death Loop." Triphenylphosphine (


) is a monodentate ligand that binds relatively weakly to Pd. The high concentration of the naphthyridine substrate (which acts as a bidentate or bridging ligand) displaces the 

, sequestering the Pd into an inactive state.

The Fix: Switch to Bulky, Electron-Rich Phosphines or Bidentate Ligands .

  • Recommendation A (The Workhorse):

    
     
    
    • Why: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and binds tightly to Pd, making it difficult for the naphthyridine nitrogen to displace it.

  • Recommendation B (The High-Performance Option):

    
     + XPhos (or SPhos) 
    
    • Why: Buchwald biaryl phosphines (XPhos) are extremely bulky. They create a "protective shell" around the Pd center that permits the entry of the reacting halide but physically blocks the coordination of the naphthyridine nitrogen lone pair.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 2-Halo-1,5-naphthyridine Poison INACTIVE COMPLEX [Pd(Naphthyridine)n] Start->Poison N-Coordination (Weak Ligands) TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 / Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: Figure 1. The "N-Poisoning Death Loop" (Red) occurs when naphthyridine nitrogen displaces weak ligands, sequestering the catalyst.

Module 2: The Reaction Environment (Solvent & Base)

Q: My starting material (2-chloro-1,5-naphthyridine) is not dissolving in Toluene. Can I use DMF?

A: While DMF solves the solubility issue, it can sometimes retard the rate of transmetallation in Suzuki couplings due to solvent coordination.

The Fix: Use a Mixed Solvent System .

  • Recommended: 1,4-Dioxane / Water (4:1) .

    • Why: Dioxane offers excellent solubility for naphthyridines at

      
      . The water component is critical for dissolving the inorganic base (
      
      
      
      or
      
      
      ), ensuring the formation of the active boronate species (
      
      
      ).
Q: Which base is optimal for this electron-deficient ring?

A:

  • Standard:

    
     (Potassium Carbonate) . Cheap and effective for most aryl bromides/chlorides.
    
  • Troubleshooting:

    
     (Potassium Phosphate Tribasic) . If you see low conversion, switch to this. The higher basicity helps activate the phenylboronic acid faster, pushing the transmetallation step before the catalyst has time to decompose.
    

Module 3: Substrate-Specific Troubleshooting

Q: I see the product, but also a lot of Benzene (protodeboronation). How do I stop the Boronic Acid from falling apart?

A: Electron-rich boronic acids (like phenylboronic acid) are relatively stable, but if the reaction is slow (due to the naphthyridine issues), the boronic acid decomposes before it can couple.

Strategies:

  • Excess Reagent: Increase Phenylboronic acid to 1.5 - 2.0 equivalents .

  • Switch to Ester: Use Phenylboronic acid pinacol ester . It releases the active species more slowly, maintaining a steady concentration without "flooding" the system with unstable boronic acid.

  • Anhydrous Conditions: If hydrolysis is severe, switch to Anhydrous Toluene with

    
      (Cesium Carbonate). Cesium is soluble enough in organic solvents to drive the reaction without added water.
    

Gold Standard Experimental Protocol

Objective: Synthesis of 2-Phenyl-1,5-naphthyridine (Scale: 1.0 mmol)

ComponentReagentAmountEquiv.Role
Substrate 2-Chloro-1,5-naphthyridine164 mg1.0Electrophile
Coupling Partner Phenylboronic Acid183 mg1.5Nucleophile
Catalyst

41 mg0.05 (5 mol%)Catalyst
Base

(anhydrous)
414 mg3.0Activator
Solvent A 1,4-Dioxane (Degassed)8.0 mL-Solvent
Solvent B Water (Degassed)2.0 mL-Co-solvent

Step-by-Step Procedure:

  • Preparation: Oven-dry a 25 mL round-bottom flask or reaction vial. Equip with a magnetic stir bar.

  • Charging: Add the 2-Chloro-1,5-naphthyridine, Phenylboronic acid, and

    
     to the flask.
    
  • Inerting: Cap the flask with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen kills the active Pd(0) species.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add the

    
     quickly. Reseal and purge for 5 mins.
    
    • Note: Adding catalyst last prevents it from sitting in solution without substrate, reducing pre-reaction decomposition.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Check TLC or LCMS at 2 hours .

    • Expectation: The spot for the starting chloride should disappear.[1]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 40% EtOAc). Naphthyridines are polar; ensure the product elutes fully.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Starting Material Remains (0-10% Conv) Catalyst Poisoning (N-chelation)Switch to XPhos Pd G3 or

.
Starting Material Consumed, Low Yield Homocoupling of Boronic AcidDegass solvents more thoroughly (O2 causes homocoupling). Add Boronic acid slowly.
Product + De-halogenated Naphthyridine

-Hydride Elimination or Reduction
Switch solvent to Toluene . Avoid alcohols (Isopropanol/Ethanol) which can act as hydride sources.
Black Precipitate (Pd Black) Catalyst DecompositionReaction temp too high or ligands too weak. Lower temp to 80°C or increase ligand ratio.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Suzuki Coupling Functionalization of 1,5-Naphthyridines. Retrieved from

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from

  • National Institutes of Health (NIH). (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Developments. Retrieved from

Sources

Optimization

Purification strategies for 1,5-naphthyridines from reaction byproducts

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Isolation & Purification of 1,5-Naphthyridines Introduction Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Isolation & Purification of 1,5-Naphthyridines

Introduction

Welcome to the Technical Support Center. You are likely here because your Skraup or Friedländer synthesis yielded a black, viscous tar rather than the pristine white crystals of 1,5-naphthyridine you expected. This is standard. The 1,5-naphthyridine scaffold is a critical pharmacophore in kinase inhibitors and antimalarials, but its nitrogen lone pairs and isomeric byproducts (1,6- or 1,7-naphthyridines) create unique purification challenges.

This guide treats your purification struggles as "Support Tickets." Select the case below that matches your current experimental bottleneck.

Case #001: The "Black Tar" Nightmare (Skraup Reaction Workup)

User Report: "I performed a Skraup reaction using 3-aminopyridine and glycerol. The reaction worked (LCMS confirms mass), but the flask contains a solid black mass that is insoluble in everything."

Root Cause Analysis: The Skraup reaction involves high-temperature dehydration of glycerol to acrolein, which polymerizes rapidly. The "tar" is a matrix of polymerized acrolein and oxidized amine byproducts. 1,5-naphthyridine is trapped within this matrix.

Resolution Protocol: The pH-Swing Extraction Do not attempt direct chromatography on the crude tar; it will irreversibly foul your column.[1] You must exploit the basicity of the naphthyridine nitrogens (pKa ~2.9 - 3.2).[1]

Step-by-Step Workflow:

  • Digestion: Add 4M H₂SO₄ directly to the reaction flask. Heat to 60°C and sonicate to break up the polymeric matrix.[1] The 1,5-naphthyridine will protonate and dissolve in the aqueous acid; the neutral tar will remain suspended.

  • Filtration: Filter the acidic suspension through a pad of Celite to remove bulk solids.

  • Lipophilic Wash: Wash the acidic filtrate with Dichloromethane (DCM) x3.[1]

    • Why? Protonated naphthyridine stays in the water.[1] Non-basic organic impurities move to the DCM.[1] Discard the DCM.

  • Basification: Cool the aqueous layer to 0°C. Slowly add NaOH pellets or 10M NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free base precipitates.[1]

  • Extraction: Extract the basic aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) x4.[1]

    • Note: 1,5-naphthyridine is moderately soluble in water; multiple extractions are required.[1]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Visual Logic: Acid-Base Cleanup

SkraupCleanup Start Crude Reaction Tar Acidify Add 4M H2SO4 (pH < 1) Start->Acidify Wash Wash with DCM Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste DCM Layer (Neutral Tars) Split1->OrgWaste Discard AqAcid Aqueous Acid Layer (Protonated Product) Split1->AqAcid Keep Basify Basify with NaOH (pH > 10) AqAcid->Basify Extract Extract with CHCl3 Basify->Extract Final Evaporate Organic Layer (Crude 1,5-Naphthyridine) Extract->Final

Caption: Workflow for isolating basic 1,5-naphthyridines from neutral polymeric byproducts using pH-swing extraction.

Case #002: The "Streaking" Comet (Chromatography Issues)

User Report: "I am running a silica column (Hexane/EtOAc). The product spots are streaking/tailing badly, and I'm losing yield."

Root Cause Analysis: Naphthyridines are basic heterocycles.[1][2] The nitrogen lone pairs interact via hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This causes peak broadening (tailing) and irreversible adsorption.[1]

Resolution Protocol: Mobile Phase Modifiers & Stationary Phases

Option A: The Amine Block (Standard Silica) You must "cap" the acidic silanol sites using a sacrificial base.[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1]

  • Solvent System: Change from Hexane/EtOAc to DCM/Methanol (95:5) + 1% TEA.[1] Naphthyridines are polar; Hexane is often too non-polar to elute them efficiently.[1]

Option B: The Alumina Switch (Recommended) If streaking persists, switch the stationary phase entirely.[1]

  • Material: Neutral Alumina (Aluminum Oxide).[1]

  • Why? Alumina is less acidic than silica, preventing the strong acid-base interaction that causes retention.[1]

  • Protocol: Use a gradient of DCM → DCM/MeOH (98:2).

Data: Chromatographic Parameters

ParameterStandard Silica ProtocolOptimized Naphthyridine Protocol
Stationary Phase Silica Gel (60 Å)Neutral Alumina or Silica (+TEA)
Mobile Phase A HexaneDichloromethane (DCM)
Mobile Phase B Ethyl AcetateMethanol (MeOH)
Modifier None1% Triethylamine (TEA)
Rf Value (Typical) 0.1 - 0.3 (Streaking)0.4 - 0.6 (Sharp)
Case #003: The Isomer Imposter (Separating 1,5- vs 1,6-Isomers)

User Report: "My NMR shows a mixture of 1,5-naphthyridine and 1,6-naphthyridine. They have very similar Rf values on TLC.[1] How do I separate them?"

Root Cause Analysis: Isomers often co-elute because their polarity is similar.[1] However, their crystal lattice energies differ significantly due to symmetry. 1,5-naphthyridine (C2h symmetry) packs better and has a higher melting point than the asymmetric 1,6-isomer.

Resolution Protocol: Selective Recrystallization Do not rely on chromatography.[1] Use thermodynamics.

Physical Property Comparison:

  • 1,5-Naphthyridine: Melting Point ~75°C (Solid at RT).[1]

  • 1,6-Naphthyridine: Melting Point < 40°C (Often an oil or low-melting solid at RT).[1][3]

The "Water" Method (High Efficiency): Surprisingly, water is an excellent recrystallization solvent for the parent 1,5-naphthyridine due to its moderate solubility at high temperatures and low solubility at low temperatures.

  • Dissolve the crude isomer mixture in a minimum amount of boiling water (or cyclohexane).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: 1,5-naphthyridine crystallizes out as needles.[1] The 1,6-isomer (and other oily impurities) remains in the mother liquor.[1]

  • Filter and wash with cold water.[1]

Case #004: Ultra-Pure Requirements (Sublimation)

User Report: "I need >99.9% purity for biological assays or electronic material applications. Recrystallization left trace solvent residues."[1]

Root Cause Analysis: Naphthyridines are electron-deficient aromatics with significant vapor pressure below their decomposition temperature.[1] They sublime readily, whereas inorganic salts and heavy polymeric tars do not.[1]

Resolution Protocol: Vacuum Sublimation This is the "Gold Standard" for final polishing.[1]

Workflow:

  • Place the dry, crude solid in the bottom of a sublimation apparatus (cold finger).[1]

  • Apply high vacuum (< 0.1 mmHg).[1]

  • Heat the oil bath to 80-90°C (slightly above the MP of 1,5-naphthyridine).

  • Mechanism: The 1,5-naphthyridine sublimes and deposits as pure white crystals on the water-cooled cold finger.[1] Non-volatile tars stay at the bottom.[1]

  • Yield: Typically >90% recovery with >99% purity.

Decision Logic for Purification Method

PurificationLogic Input Crude Mixture Check1 Is it Tarry? Input->Check1 Action1 Acid-Base Extraction Check1->Action1 Yes Check2 Isomer Mixture? Check1->Check2 No Action1->Check2 Action2 Recrystallization (Water/Cyclohexane) Check2->Action2 Yes (1,5 vs 1,6) Check3 High Purity Needed? Check2->Check3 No Action2->Check3 Action3 Vacuum Sublimation Check3->Action3 Yes (>99%) Action4 Alumina Chromatography Check3->Action4 No (Standard)

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.

References
  • Litvic, M. et al. (2012). Chemistry of 1,5-naphthyridines. Molecules, 17, 1-x. (Contextual grounding on synthesis and properties).

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9] V. The Synthesis of Some 1,5-Naphthyridines. The Journal of Organic Chemistry, 31(9), 3055–3057. Retrieved from [Link][1]

  • Brown, D. J. (2002).[1] The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 63).[1] Wiley-Interscience.[1] (Authoritative text on physical properties and melting points).

Sources

Troubleshooting

Technical Support Center: Overcoming NMR Solubility Issues of 2-Phenyl-1,5-naphthyridine

Executive Summary & Diagnostic Workflow Welcome to the Technical Support Center. You are likely here because your sample of 2-Phenyl-1,5-naphthyridine is either failing to dissolve completely in standard deuterated chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Welcome to the Technical Support Center. You are likely here because your sample of 2-Phenyl-1,5-naphthyridine is either failing to dissolve completely in standard deuterated chloroform (


) or is yielding broad, uninterpretable NMR signals.

The Root Cause: 2-Phenyl-1,5-naphthyridine is a planar, electron-deficient heteroaromatic system.[1] Its poor solubility is driven by two main factors:

  • Strong

    
    -
    
    
    
    Stacking:
    The planar naphthyridine core, extended by the phenyl ring, creates high crystal lattice energy that non-polar solvents cannot overcome.[1]
  • Aggregation: Even when "dissolved," the molecules form supramolecular aggregates in solution (dimers/oligomers), causing rapid spin-spin relaxation (

    
    ) and significant line broadening.[1]
    

Use the decision tree below to select the optimal solvent system for your specific experiment.

Diagnostic Decision Tree: Solvent Selection

SolventSelection Start Start: 2-Phenyl-1,5-naphthyridine Sample CheckAmt Sample Amount? Start->CheckAmt LowAmt < 2 mg CheckAmt->LowAmt HighAmt > 5 mg CheckAmt->HighAmt TryCDCl3 Try CDCl3 (Standard) LowAmt->TryCDCl3 Low Aggregation Risk SwitchPolar Switch to DMSO-d6 HighAmt->SwitchPolar High Aggregation Risk ResultCDCl3 Result? TryCDCl3->ResultCDCl3 Soluble Clear Solution ResultCDCl3->Soluble Success Broad Broad Peaks / Cloudy ResultCDCl3->Broad Failure Broad->SwitchPolar CheckRes Resolution Acceptable? SwitchPolar->CheckRes YesGood Proceed with Acquisition CheckRes->YesGood Sharp Peaks StillBroad Still Broad? CheckRes->StillBroad Broad/Aggregated Heat Protocol B: Variable Temp (VT) (50°C - 80°C) StillBroad->Heat First Choice Acid Protocol A: Acid Spike (TFA-d1 addition) StillBroad->Acid If Heat Fails/Unavailable

Caption: Decision logic for solvent selection based on sample concentration and observed spectral quality.

Troubleshooting Guides & FAQs

Issue 1: "My sample floats as a white solid in and won't dissolve."

Diagnosis: High Crystal Lattice Energy. Chloroform is a non-polar solvent with poor hydrogen bond donating capacity.[1] It cannot disrupt the strong intermolecular


-stacking interactions of the naphthyridine rings.[1]

Solution: Switch to a Polar Aprotic Solvent .

  • Recommendation: DMSO-

    
      (Dimethyl sulfoxide-d6).[1]
    
  • Mechanism: DMSO is highly polar and can solvate the electron-deficient aromatic rings more effectively than chloroform.[1]

  • Warning: DMSO is hygroscopic.[1] A water peak at ~3.33 ppm is inevitable.[1] Ensure your sample is dry to prevent the water signal from obscuring the aromatic region.[1]

Issue 2: "The sample dissolved in DMSO, but the peaks are incredibly broad."

Diagnosis: Supramolecular Aggregation.[1] Even in DMSO, planar heterocycles like 2-phenyl-1,5-naphthyridine can stack like plates.[1] This increases the effective molecular tumbling time (


), leading to efficient spin-spin relaxation (

) and broad linewidths.[1]

Solution: Variable Temperature (VT) NMR.

  • Action: Heat the probe to 323 K (50 °C) or 353 K (80 °C) .

  • Mechanism: Thermal energy increases molecular motion and disrupts the weak non-covalent

    
    -
    
    
    
    interactions, breaking aggregates into monomers.[1] This sharpens the lines significantly.[1]
Issue 3: "I need to see the Nitrogen coupling or sharpest possible lines."

Diagnosis: Quadrupolar broadening or exchange.[1] The nitrogen atoms in the 1,5-naphthyridine core have lone pairs that can participate in exchange processes or be affected by quadrupolar relaxation of the


 nucleus.[1]

Solution: Chemical Modification (Protonation).

  • Action: Add TFA-

    
      (Trifluoroacetic acid-d1) or use pure TFA-
    
    
    
    .
  • Mechanism: Naphthyridines are weak bases.[1] Protonating the nitrogen atoms (

    
    ) introduces charge repulsion between molecules, completely destroying 
    
    
    
    -stacking aggregates.[1]
  • Note: This will significantly change chemical shifts (downfield shift due to deshielding).[1]

Experimental Protocols

Protocol A: The "Acid Spike" Method (Recommended for stubborn solubility)

Use this when heating is not possible or the sample is extremely insoluble.[1]

  • Prepare Base Sample: Place 5-10 mg of 2-Phenyl-1,5-naphthyridine in a standard NMR tube.

  • Initial Solvent: Add 0.5 mL of

    
    . (The sample will likely remain cloudy).[1]
    
  • Titration: Add TFA-

    
      (Trifluoroacetic acid-d1) dropwise (10-20 
    
    
    
    L at a time).[1]
  • Observation: Shake the tube after each addition. The solution should clarify as the basic nitrogens are protonated.[1]

  • Acquisition: Run the spectrum.

    • Expectation: Peaks will be sharp but shifted downfield compared to the neutral molecule.[1]

    • Reference: Calibrate to the residual

      
       peak (7.26 ppm), but be aware that solvent mixing can induce slight drifts.[1]
      
Protocol B: High-Temperature DMSO Experiment

Use this for characterization of the neutral molecule.

  • Preparation: Dissolve ~5 mg of compound in 0.6 mL DMSO-

    
     .
    
  • Setup: Insert sample into the magnet. Lock and shim at room temperature (298 K).

  • Heating:

    • Set the variable temperature (VT) unit to 343 K (70 °C) .

    • Allow 10-15 minutes for thermal equilibration. This is critical to prevent convection currents which cause "smiling" baselines.[1]

  • Re-Shim: You must re-shim the Z1 and Z2 coils after the temperature change.[1]

  • Acquisition: Acquire the

    
     spectrum.
    
    • Check: If peaks are still broad, increase temperature to 373 K (100 °C) (ensure your tube is rated for this pressure/temp).[1]

Data & Reference Tables

Solvent Performance Comparison
SolventSolubilityResolution RiskChem. Shift EffectRecommendation

PoorHigh (Aggregation)Standard ReferenceOnly for dilute (<1 mg) samples.
DMSO-

GoodModerate (Viscosity)Slight DownfieldPrimary choice for general NMR.[1]
Acetone-

ModerateModerateStandardGood alternative if DMSO is difficult to remove.[1]
TFA-

ExcellentLow (Sharp peaks)Significant Downfield Use for structural confirmation if solubility fails.[1]

GoodLow (High T capable)StandardBest for High-Temp (100°C+) studies.[1]
Expected Chemical Shift Changes (Protonation Effect)

When using Protocol A (Acid Spike), expect the following shifts relative to the neutral molecule in


:
PositionShift DirectionMechanism

-Protons (adj. to N)
Significant Downfield (+0.5 to +1.0 ppm)Deshielding via inductive effect of


-Protons
Moderate DownfieldResonance effects
Phenyl Ring Slight DownfieldThrough-space / Inductive effects

References

  • Litvic, M. et al. (2019).[1] "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." Indian Journal of Heterocyclic Chemistry. Link

  • Babij, N. R. et al. (2016).[1][2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Gottlieb, H. E. et al. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Méndez-Arroyo, V. et al. (2017).[1] "

    
    -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." ACS Omega.[1] Link
    
  • Lavilla, R. (2018).[1] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules. Link

Sources

Optimization

Technical Support: Minimizing Catalyst Poisoning in Naphthyridine Synthesis

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Catalysis Support Division Subject: Troubleshooting & Optimization Guide for Naphthyridine Cross-Couplings Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Catalysis Support Division Subject: Troubleshooting & Optimization Guide for Naphthyridine Cross-Couplings

Introduction: The "N-Chelation Trap"

Naphthyridines (1,5-, 1,6-, 1,7-, 1,8-isomers) present a unique challenge in transition metal catalysis compared to simple pyridines or quinolines. The presence of two nitrogen atoms significantly increases the probability of catalyst poisoning via irreversible


-coordination to the metal center (typically Pd, Ni, or Cu).

This "N-chelation trap" displaces the phosphine ligands required for the catalytic cycle, leading to the formation of catalytically inactive metal-substrate complexes (e.g.,


). This guide provides a systematic approach to diagnosing, preventing, and overcoming this deactivation.

Module 1: Diagnostic Toolkit

How do I distinguish catalyst poisoning from other failure modes?

Before altering your synthetic route, confirm that poisoning is the root cause using these diagnostic checks.

Q: My reaction stalls at 20% conversion. Is the catalyst dead or just slow?

A: Perform the "Spike Test."

  • Take an aliquot of the stalled reaction.

  • Add a fresh portion of the catalyst (10-20% of original loading).

  • Observation:

    • Reaction resumes: The original catalyst decomposed or was poisoned.

    • Reaction remains stalled: The product itself may be inhibiting the reaction (product inhibition), or the reagents are depleted/degraded.

Q: The reaction mixture turns black immediately. What does this mean?

A: "Pd-Black" Precipitation.

  • Symptom: Rapid formation of a black precipitate indicates the agglomeration of Pd(0) nanoparticles.

  • Cause: The ligand has dissociated from the metal, likely displaced by the naphthyridine nitrogen. The "naked" Pd atoms then aggregate.

  • Diagnosis: This confirms that your ligand is not binding strongly enough to the metal relative to the substrate.

Q: How can I confirm the mechanism of deactivation?

A: The Mercury Drop Test.

  • Add a drop of elemental mercury to the reaction.

  • Result: If the reaction stops completely, the active species was likely heterogeneous (nanoparticles). If it continues, the active species is homogeneous. Note: In naphthyridine synthesis, we usually aim for homogeneous catalysis; if mercury stops it, your ligand system has likely already failed to keep the Pd in solution.

Module 2: Prevention Strategies (The "Anti-Poison" Protocol)

We recommend a three-tiered defense strategy. Start with Tier 1 and escalate if yields remain low.

Tier 1: Ligand Shielding (Steric Bulk)

Use bulky, electron-rich phosphine ligands. The steric bulk prevents the formation of the inactive bis-nitrogen-palladium complex.

Ligand ClassRecommended LigandsBest For...Mechanism
Buchwald (Dialkylbiaryl) XPhos, SPhos, RuPhos Suzuki/Heck CouplingsHigh steric bulk prevents N-coordination; electron-rich nature speeds up oxidative addition.
Buchwald (Amination) BrettPhos, tBuBrettPhos C-N CouplingsSpecifically designed to prevent catalyst deactivation by amine products or substrates.
Bisphosphines Xantphos, BINAP Carbonylation/AminationLarge bite angle forces reductive elimination, reducing the lifetime of vulnerable intermediates.
Tier 2: The "Decoy" Method (Lewis Acid Additives)

If the naphthyridine nitrogen is too basic, pre-complex it with a sacrificial Lewis acid. This "ties up" the lone pair, preventing it from binding to the palladium.

  • Protocol: Add 0.5–1.0 equivalents of ZnCl₂ or Mg(OTf)₂ to the reaction mixture before adding the catalyst.

  • Alternative: Use a protic acid additive like Pivalic Acid (30 mol%) . This creates a proton-shuttle effect and transiently protonates the nitrogen.

Tier 3: The "Trojan Horse" (N-Oxide Strategy)

If direct coupling fails, oxidize the nitrogen first. N-oxides are far less coordinating to Pd(0)/Pd(II) than the free base.

  • Oxidation: Treat naphthyridine with mCPBA

    
     Naphthyridine N-oxide.
    
  • Coupling: Perform Suzuki/Sonogashira coupling (N-oxide prevents poisoning).

  • Reduction: Reduce back to naphthyridine using Mo(CO)₆ or Zn/AcOH.

Module 3: Visualization of Poisoning Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the "N-Chelation Trap."

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + Ar-X N_Coord N-Coordination (POISONING) [L-Pd-Naphthyridine] Pd_L->N_Coord + Naphthyridine (Fast) OxAdd->N_Coord Ligand Displacement TransMet Transmetallation OxAdd->TransMet + Boronic Acid Pd_Black Pd Black (Irreversible Deactivation) N_Coord->Pd_Black Agglomeration RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_L Cycle Repeats

Figure 1: The catalytic cycle (green path) vs. the nitrogen poisoning trap (red path).

Module 4: Validated Experimental Protocols

Protocol A: Pd-Catalyzed Amination of Chloronaphthyridine (High Risk)

Designed to minimize poisoning during C-N bond formation.

Reagents:

  • Substrate: 2-Chloro-1,8-naphthyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4-6 mol%) (High L:Pd ratio is crucial)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon.

  • Pre-complexation: Add Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge with Argon. Add Dioxane. Stir at RT for 5 mins to form the active catalyst species (L-Pd(0)). Crucial: Do not add substrate yet.

  • Substrate Addition: Add the chloronaphthyridine and amine.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd residue.

Protocol B: Suzuki Coupling with Lewis Acid Additive

For substrates where steric shielding (Protocol A) is insufficient.

Reagents:

  • Substrate: 3-Bromo-1,5-naphthyridine

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Additive: ZnCl₂ (0.5 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMF/H₂O (9:1)

Step-by-Step:

  • Scavenging: Dissolve the naphthyridine substrate in DMF. Add ZnCl₂ and stir for 15 minutes at RT. This binds the pyridine-like nitrogens.

  • Catalysis: Add Pd(PPh₃)₄, Boronic Acid, and Base.

  • Heat: Heat to 90°C. The ZnCl₂ will slowly release the substrate to the Pd cycle or allow reaction at the C-Br bond while protecting the N-site.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Stalled Reaction Precip Is there black precipitate? Start->Precip LigandCheck Ligand Failure. Switch to bulky Buchwald ligand (XPhos/BrettPhos). Precip->LigandCheck Yes ConvCheck Check Conversion % Precip->ConvCheck No (Solution is clear/colored) Stall Reaction stops at ~20-50%? ConvCheck->Stall Spike Perform 'Spike Test' (Add fresh catalyst) Stall->Spike Yes Resumes Reaction Resumes? Spike->Resumes Poison Diagnosis: Catalyst Poisoning. Add ZnCl2 or use N-Oxide route. Resumes->Poison Yes Inhib Diagnosis: Product Inhibition. Dilute reaction or change solvent. Resumes->Inhib No

Figure 2: Logic flow for diagnosing reaction failure.

References

  • Poisoning and Deactivation of Palladium Catalysts. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. PubMed. Available at: [Link]

  • Role of Lewis Acid Additives in Palladium Catalyzed C–H Functionalization. ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. ScienceDirect. Available at: [Link]

  • Buchwald-Hartwig Amination: A Practical Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Troubleshooting

Optimizing reaction temperature for Friedländer synthesis of naphthyridines

Current Status: Operational Topic: Friedländer Synthesis Reaction Temperature Optimization Ticket Priority: High (Impacts Yield & Purity) Introduction: The Thermodynamic Landscape Welcome to the Naphthyridine Synthesis S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Friedländer Synthesis Reaction Temperature Optimization Ticket Priority: High (Impacts Yield & Purity)

Introduction: The Thermodynamic Landscape

Welcome to the Naphthyridine Synthesis Support Center. You are likely here because your Friedländer condensation—the reaction between 2-aminopyridine-3-carbaldehyde and a ketone with an


-methylene group—is underperforming.

Temperature is not just a variable; it is the switch that toggles between kinetic trapping (intermediate imine formation) and thermodynamic stability (cyclized 1,8-naphthyridine product).

The Mechanistic Logic

The reaction proceeds in two distinct phases with different activation energies (


):
  • Intermolecular Condensation (Low

    
    ):  Formation of the Schiff base (imine). This often occurs readily at room temperature.[1]
    
  • Intramolecular Cyclodehydration (High

    
    ):  The aldol-type condensation followed by water elimination to aromatize the ring. This is the rate-limiting step that typically requires thermal energy or catalytic assistance.
    
Visualizing the Pathway

The following diagram illustrates the critical temperature-dependent checkpoints in the synthesis pathway.

FriedlanderMechanism Reactants Reactants (2-Aminoaldehyde + Ketone) Intermediate Intermediate (Schiff Base / Imine) Reactants->Intermediate Low Temp (RT) Fast Kinetics Tar Polymerization/Tar (Oxidation) Reactants->Tar >100°C Uncontrolled Heating Transition Cyclization Transition State Intermediate->Transition Heat (50-80°C) Rate Limiting Step Hydrolysis Hydrolysis (Reversion) Intermediate->Hydrolysis Excess H2O Low Temp Product Product (1,8-Naphthyridine) Transition->Product -H2O Aromatization

Caption: Figure 1. Kinetic vs. Thermodynamic control points. Note that insufficient heat traps the reaction at the Intermediate stage, while excessive heat leads to tar formation.

Troubleshooting Guide (The "Help Desk")

Ticket #001: "I see a spot on TLC, but it's not cyclizing."

Diagnosis: Kinetic Trap. Symptoms:

  • NMR shows distinct imine protons but lacks the aromatic shift characteristic of the naphthyridine ring.

  • Mass spec shows M+18 peak (corresponding to the non-dehydrated intermediate).

  • Reaction temperature is likely <40°C in a conventional solvent.

Solution:

  • Increase Temperature: Raise reaction temperature to 60–80°C . This overcomes the activation barrier for the intramolecular aldol condensation.

  • Catalyst Switch: If using a neutral solvent, add a catalytic amount of L-proline or Choline Hydroxide (ChOH) . These lower the

    
     for the dehydration step, allowing cyclization at lower temperatures (even 50°C in water).
    
Ticket #002: "My reaction mixture turned into black tar."

Diagnosis: Thermal Decomposition / Polymerization. Symptoms:

  • Loss of aldehyde proton signal in NMR without product formation.

  • Baseline streaking on TLC.

  • Reaction performed at >100°C or under reflux for >24 hours without inert atmosphere.

Solution:

  • Lower Temperature: 2-aminopyridine-3-carbaldehyde is sensitive to oxidation. Cap the temperature at 80°C .

  • Switch to Microwave: Use microwave irradiation (MW) to shorten exposure time. High energy for short bursts (e.g., 140°C for 5 mins) is often safer for sensitive substrates than prolonged reflux.

  • Inert Atmosphere: Ensure the reaction is under Nitrogen (

    
    ) or Argon.
    
Ticket #003: "Yield is low despite high conversion."

Diagnosis: Equilibrium Issues / Solvent Choice. Symptoms:

  • Starting material is consumed, but isolated yield is <50%.

  • Significant amount of intermediate reverts to starting material during workup.

Solution:

  • Solvent-Free Grinding: Switch to a solvent-free method at Room Temperature (RT).[1] High concentrations drive the reaction forward (Le Chatelier’s principle) without thermal degradation.

  • Ionic Liquids: Use [Bmmim][Im] at 80°C . The ionic liquid stabilizes the transition state and acts as both solvent and base catalyst.

Optimization Protocols (SOPs)

Choose the protocol that matches your available equipment and green chemistry requirements.

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: Scalability, environmental compliance, and sensitive substrates.

  • Setup: Charge a round-bottom flask with 2-aminopyridine-3-carbaldehyde (1.0 equiv) and the ketone (1.0 equiv).

  • Solvent System: Add Water (

    
    ).[2][3]
    
  • Catalyst: Add Choline Hydroxide (ChOH) (1 mol%).

    • Why? ChOH forms a hydrogen-bond network that stabilizes the transition state, allowing the reaction to proceed at milder temperatures.

  • Temperature: Heat to 50°C .

    • Note: Do not reflux. 50°C is the "Goldilocks" zone where solubility increases but decomposition is negligible.

  • Time: Stir for 4–6 hours.

  • Validation: Product typically precipitates.[4] Filter and wash with cold water.[4]

Protocol B: Solvent-Free Grinding (High Speed)

Best for: Rapid screening of derivatives.

  • Setup: Place reactants in a mortar.

  • Catalyst: Add 10 mol% Piperidine or

    
     .
    
  • Temperature: Room Temperature (25°C) .

    • Mechanism:[2][3][5][6] Mechanical energy (friction) provides the necessary activation energy in a highly concentrated solid/paste phase.

  • Action: Grind with a pestle for 5–10 minutes.

  • Validation: Monitor by TLC. Solid mass usually solidifies completely.

Protocol C: Microwave-Assisted Synthesis

Best for: Stubborn substrates with steric hindrance.

  • Setup: Sealed microwave vial.

  • Solvent: Ethanol or Solvent-free (on alumina support).

  • Catalyst: Acetic acid (cat.) or DABCO.

  • Parameters:

    • Temperature: 100–140°C.

    • Power: Dynamic (maintain temp).

    • Time: 2–10 minutes.

  • Warning: Do not exceed 150°C to prevent pressure buildup and degradation.

Comparative Data Analysis

Use this table to select the optimal condition for your specific constraints.

MethodCatalystTemp (°C)TimeTypical Yield"Green" ScoreKey Reference
Aqueous Choline Hydroxide50°C4-6 h90-99%High[1]
Solvent-Free Piperidine25°C (RT)10 min85-95%Medium[2]
Ionic Liquid [Bmmim][Im]80°C24 h90%High[3]
Microwave DABCO140°C5 min86%Medium[4]
Classical KOH/EtOH78°C (Reflux)12-24 h60-75%Low[5]

Optimization Workflow Diagram

Follow this decision tree to optimize your specific reaction conditions.

OptimizationTree Start Start Optimization CheckSubstrate Is Substrate Thermally Sensitive? Start->CheckSubstrate SensitiveYes Yes CheckSubstrate->SensitiveYes SensitiveNo No CheckSubstrate->SensitiveNo MethodA Protocol A: Water + ChOH @ 50°C SensitiveYes->MethodA Scalable MethodB Protocol B: Solvent-Free Grinding @ RT SensitiveYes->MethodB Most Gentle MethodC Protocol C: Microwave @ 140°C SensitiveNo->MethodC Fastest CheckYield Check Yield MethodA->CheckYield MethodB->CheckYield MethodC->CheckYield Success Success (>85%) CheckYield->Success Optimized Failure Low Yield / Tar CheckYield->Failure Retry Switch Protocol Failure->Retry

Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate sensitivity and yield requirements.

FAQ

Q: Can I use ethanol reflux for all derivatives? A: You can, but it is rarely optimal. Ethanol reflux (78°C) often requires 12+ hours and typically yields 15-20% less than the aqueous ChOH method at 50°C due to prolonged thermal stress on the aldehyde [1].

Q: Why is 50°C the magic number for the aqueous method? A: At 50°C, the solubility of the organic reactants in the ChOH/Water system increases sufficiently to allow mass transfer, while the ChOH catalyst lowers the activation energy for dehydration. Below 50°C, the reaction is too slow; above 80°C, the catalyst efficiency drops, and side reactions increase [1].

Q: My microwave vial exploded. Why? A: Friedländer synthesis generates water as a byproduct. In a sealed vessel at 140°C, the vapor pressure of water + ethanol increases rapidly. Ensure your vessel is rated for >20 bar and fill volume is <50%.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. (2021).

  • Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry. (2001).

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedländer Reaction. ACS Omega. (2021).

  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. BenchChem.

  • Friedlaender Synthesis. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence in Naphthyridine Derivatives

Welcome to the Advanced Photophysics Support Hub. Ticket ID: NAPH-FQY-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Photophysics Support Hub. Ticket ID: NAPH-FQY-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Dr. H. Chen Status: Open

Executive Summary

Naphthyridine derivatives, particularly the 1,8-naphthyridine scaffold, are prized in drug development and sensing for their planarity, hydrogen-bonding capabilities, and coordination chemistry. However, a common frustration is their low fluorescence quantum yield (


)  in solution.

Unlike simple fluorophores (e.g., fluorescein), naphthyridines are highly sensitive to their environment. Their excited-state dynamics are often dominated by non-radiative decay pathways such as Twisted Intramolecular Charge Transfer (TICT) , Intersystem Crossing (ISC) due to the "proximity effect" of


 states, and Aggregation-Caused Quenching (ACQ) .

This guide moves beyond basic troubleshooting to dissect the molecular causality of fluorescence loss, providing actionable synthetic and experimental solutions.

Part 1: Diagnostic Decision Tree

Before altering your synthesis, use this logic flow to identify the quenching mechanism.

TroubleshootingFlow Start Symptom: Low Quantum Yield SolventCheck Does QY drop in polar solvents? Start->SolventCheck ConcCheck Does QY drop at high concentration? SolventCheck->ConcCheck No TICT Diagnosis: TICT State (Twisted Intramolecular Charge Transfer) SolventCheck->TICT Yes (Positive Solvatochromism) GasCheck Does QY increase after degassing? ConcCheck->GasCheck No ACQ Diagnosis: ACQ (Aggregation-Caused Quenching) ConcCheck->ACQ Yes pHCheck Does QY change with pH? GasCheck->pHCheck No ISC Diagnosis: Oxygen Quenching (Triplet State Involvement) GasCheck->ISC Yes pHCheck->Start Inconclusive (Check Purity/Instru) PET Diagnosis: PET (Photoinduced Electron Transfer) pHCheck->PET Yes

Figure 1: Diagnostic flowchart for identifying the dominant quenching mechanism in naphthyridine derivatives.

Part 2: Technical Modules (Q&A)

Module A: The "Polarity Trap" (TICT States)

Q: My 1,8-naphthyridine derivative is highly fluorescent in toluene but virtually non-emissive in methanol. Why?

A: You are likely observing Twisted Intramolecular Charge Transfer (TICT) .[1] Naphthyridines are electron-deficient (acceptors). If you have attached an electron-donating group (like a dimethylamine or piperidine) via a single bond, the molecule can twist in the excited state.

  • Mechanism: Upon excitation (

    
    ), electron density shifts from the donor to the naphthyridine ring. In polar solvents, the donor group rotates ~90° relative to the ring to stabilize this charge separation. This twisted state (TICT) is a "dark state" that relaxes non-radiatively to the ground state, killing fluorescence [1].[1]
    
  • Evidence: Look for a large Stokes shift and a red-shifted emission that decreases in intensity as solvent polarity increases (positive solvatochromism).

Corrective Action:

  • Rigidification: Lock the donor-acceptor bond. For example, replace a diethylamine donor with a rigid cyclic amine (like azetidine) or fuse the donor ring to the naphthyridine core (e.g., forming a julolidine-like structure). This physically prevents the twisting motion [1].

  • Solvent Choice: If biological application isn't required, stick to non-polar solvents (Dioxane, Toluene).

Module B: The "Concentration Trap" (ACQ)

Q: I synthesized a batch of pure compound. It glows in dilute solution, but the solid powder and concentrated stock solutions are dark. Is my compound decomposing?

A: No, this is Aggregation-Caused Quenching (ACQ) .[2] Naphthyridine rings are planar and aromatic. At high concentrations, they stack like plates (


 stacking).
  • Mechanism: Excitation energy in an aggregate is rapidly delocalized and dissipated through non-radiative vibrational relaxation between the stacked layers.

  • Differentiation: Perform a dilution series. If

    
     is constant at low concentrations (
    
    
    
    M) but drops sharply above that, it is ACQ. If
    
    
    is constant but intensity drops, it is likely the Inner Filter Effect (re-absorption of emitted light by the sample itself) [2].

Corrective Action:

  • Steric Bulk: Introduce bulky substituents (e.g., tert-butyl, phenyl groups) orthogonal to the ring plane. This acts as a "bumper," preventing close

    
     stacking while maintaining conjugation.
    
  • AIE Design: Conversely, you can engineer Aggregation-Induced Emission (AIE) by attaching rotors (like tetraphenylethylene) that are free to rotate in solution (quenching fluorescence) but restricted in the aggregate (restoring fluorescence) [3].

Module C: The "Proton Switch" (pH & Metal Ions)

Q: My compound is dark in neutral buffer but lights up significantly when I lower the pH or add Zinc ions.

A: You are seeing the suppression of Photoinduced Electron Transfer (PET) .[1][3]

  • Mechanism: If your naphthyridine has a free amine or pyridine-like nitrogen with a lone pair, the lone pair electron can jump to the excited fluorophore's HOMO (quenching it).

  • The Switch:

    • Protonation (

      
      ):  Binding a proton to the lone pair lowers its energy level, making the electron transfer thermodynamically impossible. The quenching stops, and fluorescence turns "ON" [4].
      
    • Chelation (

      
      ):  Similar to protons, metal ions bind to the lone pairs (often N1 and N8 positions in 1,8-naphthyridine), blocking PET and rigidifying the structure [5].
      

Warning: Paramagnetic transition metals (like


 or 

) often quench fluorescence regardless of PET due to electron/energy transfer or the heavy atom effect [6].

Part 3: Quantitative Data & Benchmarking

The following table illustrates how environmental factors drastically alter the quantum yield of a prototype donor-acceptor naphthyridine derivative.

Table 1: Environmental Impact on Quantum Yield (


) 
Solvent / ConditionPolarity Index (

)
Observed

Dominant Mechanism
Toluene 2.40.85 Local Excited (LE) State Dominant
Dichloromethane 3.10.42Onset of TICT
Methanol 5.10.02 TICT Quenching (High Polarity)
Water (pH 7) 10.2<0.01TICT + H-bonding Quenching
Water (pH 2) 10.20.35 Protonation blocks PET/TICT
Solid State N/A0.05ACQ (

stacking)

Part 4: Validated Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

Use this protocol to rule out measurement artifacts.

Prerequisites:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Acridine Orange (
    
    
    in Ethanol) depending on emission range.
  • Solvent: Spectroscopic grade.

Step-by-Step Workflow:

  • Absorbance Matching: Prepare solutions of your sample and the standard. Adjust concentrations so that the absorbance at the excitation wavelength (

    
    ) is identical  and below 0.1 OD  (ideally 0.02 - 0.05).
    
    • Why? This prevents the Inner Filter Effect.

  • Deoxygenation (Crucial): Bubble high-purity Argon or Nitrogen through the sample solution for 10-15 minutes. Seal the cuvette immediately.

    • Why? Naphthyridines often have significant triplet state yields (

      
       character). Oxygen quenches these states [7].
      
  • Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for both sample (
    
    
    
    ) and standard (
    
    
    ).
  • Calculation:

    
    
    
    • 
      : Absorbance at 
      
      
      
      [4]
    • 
      : Refractive index of the solvent
      
Protocol 2: Solvatochromic Shift Assay (TICT Diagnosis)
  • Prepare 10

    
    M solutions of the derivative in Toluene, THF, DCM, Acetonitrile, and Methanol.
    
  • Measure Absorption (

    
    ) and Emission (
    
    
    
    ) maxima.
  • Plot: Construct a Lippert-Mataga plot (Stokes shift vs. Orientation Polarizability).

  • Analysis: A steep linear slope indicates a large change in dipole moment upon excitation (

    
    ), confirming strong charge transfer character susceptible to TICT quenching [8].
    

Part 5: Mechanistic Visualization

The following diagram illustrates the competing decay pathways in an excited naphthyridine molecule.

Jablonski S0 Ground State (S0) S1_LE Locally Excited State (S1-LE) (Emissive) S0->S1_LE Excitation (hν) S1_LE->S0 Fluorescence (ΦF) S1_LE->S0 Internal Conversion (Loose Structure) TICT TICT State (Non-Emissive) S1_LE->TICT Bond Rotation (Polar Solvent) T1 Triplet State (T1) S1_LE->T1 Intersystem Crossing (ISC) (Heavy Atoms/Oxygen) TICT->S0 Non-Radiative Decay T1->S0 Phosphorescence / NR Decay

Figure 2: Jablonski diagram highlighting the competition between Fluorescence (Green) and quenching pathways like TICT and ISC (Red/Yellow).

References

  • Controlling photophysics of styrylnaphthalimides through TICT, fluorescence and E,Z-photoisomerization interplay. Phys. Chem. Chem. Phys., 2018.[5]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission. J. Chem. Educ., 2016.

  • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission. Molecules, 2022.

  • Switching on the Fluorescence Emission of Polypyridine Ligands by Simultaneous Zinc(II) Binding and Protonation. ChemPlusChem, 2020.

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches. Int. J. Mol. Sci., 2013.[1][6][7]

  • The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). BMC Chem., 2023.

  • External heavy-atom effect on fluorescence kinetics. PhysChemComm, 2000.[8]

  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. J. Fluoresc., 2013.

Sources

Troubleshooting

Separation of 1,5-naphthyridine regioisomers via column chromatography

Status: Operational Ticket ID: NAPH-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Introduction: The Naphthyridine Challenge Welcome to the technical support center for nitrogen-he...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NAPH-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The Naphthyridine Challenge

Welcome to the technical support center for nitrogen-heterocycle purification. You are likely here because your 1,5-naphthyridine regioisomers are either co-eluting (merging into one peak) or tailing (sticking to the column).

The Root Cause:

  • Basicity: Although 1,5-naphthyridine (

    
    ) is less basic than pyridine, the nitrogen lone pairs still interact strongly with acidic silanols on standard silica gel, causing peak broadening.
    
  • Structural Similarity: Regioisomers (e.g., 2-substituted vs. 3-substituted 1,5-naphthyridines) often share identical molecular weights and similar lipophilicities (

    
    ), rendering standard polarity-based separation inefficient.
    

This guide provides the protocols to overcome these specific physicochemical barriers.

Module 1: Stationary Phase Selection

Q: Standard silica gel is giving me broad streaks. Should I switch to Alumina?

A: Yes, or you must chemically modify your silica. Standard silica (


) protonates the naphthyridine nitrogens. You have three viable paths:
Stationary PhaseMechanismBest ForTechnical Note
Neutral Alumina (Brockmann III) Adsorption (Lewis Base surface)First Choice. Crude mixtures with high basicity.Does not require amine modifiers in the mobile phase.
Deactivated Silica Partition/AdsorptionHigh-resolution separation of close isomers.Requires Pre-treatment. See Protocol A below.
C18 (Reverse Phase) Hydrophobic InteractionIsomers with distinct dipole moments.Use high pH buffers (pH 8-10) to keep nitrogens neutral.

-Electron Phases (PYE/NPE)

-

Interaction
Critical Fix. Separating isomers that co-elute on C18/Silica.Exploits electron density differences between isomer positions.
Visual Logic: Column Selection Matrix

ColumnSelection Start START: Crude Naphthyridine Mixture CheckTailing Issue: Severe Tailing? Start->CheckTailing CheckCoelution Issue: Co-elution of Isomers? CheckTailing->CheckCoelution No, or Managed Alumina Switch to Neutral Alumina (No modifier needed) CheckTailing->Alumina Yes, pKa > 5 DeactSilica Use TEA-Deactivated Silica (Protocol A) CheckCoelution->DeactSilica Resolution < 1.0 PiColumn Use PYE/NPE Column (Exploits u03c0-u03c0 interactions) CheckCoelution->PiColumn Resolution = 0 (Critical Pair) C18HighPH C18 Reverse Phase (pH 9-10 Buffer) CheckCoelution->C18HighPH Solubility Issues in Org. Solv.

Figure 1: Decision matrix for selecting the optimal stationary phase based on observed chromatographic defects.

Module 2: Mobile Phase Engineering

Q: I am using DCM/MeOH, but the resolution is poor. What is the alternative?

A: DCM/MeOH is often too strong and lacks selectivity for regioisomers. Regioisomers often differ in dipole moment rather than pure polarity. You need a solvent system that maximizes these subtle differences.

Recommended Solvent Systems
  • The "Buffered" Non-Polar System (Best for Resolution):

    • Solvents: Hexane / Ethyl Acetate.[1]

    • Modifier: 1% Triethylamine (TEA).

    • Why: Hexane allows for finer control of elution strength than DCM. The TEA blocks silanol sites.

  • The "Polar" Scavenger System (For Solubility):

    • Solvents: DCM / Methanol /

      
       (95:4.5:0.5).
      
    • Why: The ammonia acts as a stronger base than the naphthyridine, effectively "winning" the competition for silica binding sites.

  • The "Dipole" Switch (Advanced):

    • Solvents: Toluene / Acetone.

    • Why: Toluene participates in

      
      -
      
      
      
      interactions with the naphthyridine rings, often amplifying the retention difference between isomers (e.g., 1,5- vs 1,6-naphthyridine).

Module 3: Troubleshooting & Protocols

Protocol A: Preparation of TEA-Deactivated Silica

Use this when Alumina is unavailable, or you require the high theoretical plate count of flash silica.

  • Slurry: Suspend 100g of Silica Gel (60 Å) in 300 mL of Hexane (or Petroleum Ether).

  • Deactivate: Add 5-10 mL of Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Pack: Pour the slurry into the column.

  • Flush: Elute with 2 column volumes of pure Hexane/TEA (99:1) to equilibrate.[2]

  • Run: Begin your gradient (e.g., Hexane

    
     EtOAc) maintaining 1% TEA in both reservoirs.
    
FAQ: Common Failure Modes

Q: My isomers are separating on TLC but co-eluting on the column. Why? A: This is the "Overloading Effect." Naphthyridines are often crystalline and poorly soluble. If you load using a strong solvent (pure DCM or MeOH), the sample precipitates inside the column or travels too fast initially (band broadening).

  • Fix: Use Solid Loading . Dissolve crude in DCM, add silica (1:2 ratio), rotovap to dryness, and load the dry powder on top of the column.

Q: I see "Ghost Peaks" or baseline drift. A: This is likely TEA leaching .

  • Fix: If using UV detection, TEA absorbs below 250nm. Switch detection to 254nm or 280nm. Alternatively, switch to

    
     (volatile) which interferes less with UV if used at low concentrations.
    

Module 4: Advanced Isomer Separation (Structural Logic)

When separating specific regioisomers (e.g., 2-bromo-1,5-naphthyridine vs 3-bromo-1,5-naphthyridine), standard polarity interactions (C18/Silica) may fail because the hydrophobic surface area is identical.

The Solution:


-Electron Selective Phases 
Specialized columns like PYE (Pyrenylethyl)  or NPE (Nitrophenylethyl)  utilize charge-transfer interactions.
  • Mechanism: The stationary phase acts as an electron donor/acceptor.

  • Application: Isomers with nitro, bromo, or chloro groups at different positions affect the electron density of the naphthyridine ring differently.

  • Result: The isomer with the strongest

    
    -
    
    
    
    overlap with the stationary phase is retained longer, often achieving baseline separation where C18 shows a single peak.
Visual Logic: Troubleshooting Loop

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Coelution Isomer Co-elution Issue->Coelution AddBase Add 1% TEA or NH4OH Tailing->AddBase Silanol Interaction CheckLoad Reduce Sample Load (Check Solubility) Tailing->CheckLoad Crystallization on Column ChangeSolvent Switch Modifier (MeOH -> Acetone) Coelution->ChangeSolvent Alter Selectivity PiPiInteraction Use Phenyl/PYE Column Coelution->PiPiInteraction Identical Polarity

Figure 2: Troubleshooting workflow for common chromatographic defects in naphthyridine purification.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Synthesis of Some 1,5-Naphthyridine Derivatives. The Journal of Organic Chemistry. Link

  • Nacalai Tesque. (n.d.).

    
    -
    
    
    
    Interaction Columns (Cosmosil PYE/NPE). Technical Note. Link
  • Lindsley, C. W., et al. (2005). Practical Strategies for the Purification of Basic Heterocycles. Journal of Combinatorial Chemistry. (General reference for TEA/Silica protocols).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Verifying Naphthyridine basicity).

  • Royal Society of Chemistry. (2013). Supporting Information: Purification of Naphthyridine Derivatives on Neutral Silica. RSC Advances. Link

Sources

Optimization

Technical Support: Stability &amp; Oxidation of 2-Phenyl-1,5-naphthyridine

Case ID: 2-PH-15N-OX-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High Introduction: The Naphthyridine Support Center Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-PH-15N-OX-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High

Introduction: The Naphthyridine Support Center

Welcome to the technical support hub for 2-Phenyl-1,5-naphthyridine . You are likely here because you are observing unexpected behavior during oxidative stress testing, metabolic stability assays, or synthetic N-oxidation.

The 1,5-naphthyridine scaffold is an electron-deficient bicycle, but the introduction of a phenyl group at the C2 position introduces specific steric and electronic perturbations. This guide moves beyond generic heterocyclic chemistry to address the specific stability profile of this molecule.

Module 1: Chemical Oxidation (Synthetic & Impurity Profiling)

The Core Issue: Regioselectivity & Over-Oxidation

When subjecting 2-phenyl-1,5-naphthyridine to oxidants like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), you are not just "adding oxygen." You are navigating a competitive landscape between N-oxidation (reversible, often desired) and oxidative ring cleavage (irreversible degradation).

Mechanism of Action

The nitrogen atoms in 1,5-naphthyridine are nucleophilic. However, in 2-phenyl-1,5-naphthyridine, the two nitrogens are not equivalent :

  • N1 (adjacent to Phenyl): Sterically hindered by the ortho-protons of the phenyl ring.

  • N5 (distal): Sterically accessible and retains the basicity of the naphthyridine core.

Technical Insight: Under controlled conditions (1.0 - 1.1 eq. mCPBA, 0°C), the N5-oxide is the kinetic product. The N1-oxide is thermodynamically disfavored due to steric clash. Pushing the reaction (excess oxidant, heat) yields the 1,5-dioxide .

Troubleshooting Guide: Chemical Oxidation
SymptomProbable CauseCorrective Action
Low Yield of Mono-N-oxide Over-oxidation to Di-N-oxide.Stoichiometry Control: Use exactly 1.05 eq. of mCPBA. Maintain T < 0°C.
Recovery of Starting Material Acidic suppression.[1]mCPBA generates m-chlorobenzoic acid (mCBA) byproduct, which protonates the unreacted naphthyridine, deactivating it. Buffer the reaction with NaHCO₃.
Complex Mixture by LC-MS Ring opening (Degradation).Avoid strong oxidants like KMnO₄ or Chromic acid. These attack the C=C bonds, cleaving the ring into dicarboxylic acids.
Visual Workflow: Oxidation Pathway

OxidationPathway Start 2-Phenyl-1,5-naphthyridine (SM) Mono Major Product: 1,5-Naphthyridine-5-oxide (N5-Oxide) Start->Mono mCPBA (1.0 eq) Kinetic Control Minor Minor Product: 1,5-Naphthyridine-1-oxide (N1-Oxide) Start->Minor Slow path (Steric Hindrance) Cleave Degradation: Ring Cleavage Products (Dicarboxylic Acids) Start->Cleave KMnO4 / Ozone Strong Oxidation Di Over-Oxidation: 1,5-Naphthyridine-1,5-dioxide Mono->Di Excess mCPBA Heat Minor->Di Excess mCPBA

Figure 1: Step-wise oxidation pathway of 2-phenyl-1,5-naphthyridine showing kinetic selectivity for N5-oxidation.

Module 2: Metabolic Stability (Biological Oxidation)

The Core Issue: High Clearance

In drug discovery, 1,5-naphthyridines often exhibit high clearance in liver microsomes. This is rarely due to chemical instability but rather enzymatic susceptibility.

Key Metabolic Pathways
  • Aldehyde Oxidase (AO): 1,5-naphthyridines are notorious substrates for AO. The enzyme attacks the electron-deficient carbon adjacent to the nitrogen (C4 or C8 positions), converting the CH to C=O (lactam formation).

  • Cytochrome P450 (CYP):

    • N-Oxidation:[2][3][4] Similar to chemical oxidation, CYPs can form N-oxides.

    • Phenyl Hydroxylation: The phenyl ring at C2 is a prime target for hydroxylation (adding +16 Da), typically at the para position.

Critical Note: If you observe a +16 Da shift in your microsomal stability assay, do not assume it is the N-oxide. It is statistically more likely to be a lactam (AO metabolite) or a phenolic metabolite (CYP metabolite) .

Differentiation Protocol (LC-MS/MS)

To distinguish between N-oxide, Lactam, and Hydroxyl-phenyl metabolites:

  • Fragmentation Pattern:

    • N-Oxide: Often shows a characteristic loss of Oxygen [M-16]⁺.

    • Lactam: Very stable ring system; does not lose oxygen easily.

    • Phenol: Loss of H₂O [M-18]⁺ or CO [M-28]⁺ depending on fragmentation energy.

  • AO Inhibitor Check: Run the assay with Hydralazine (a specific AO inhibitor). If the +16 peak disappears, it is the Lactam, not the N-oxide.

Module 3: Forced Degradation (Stress Testing)

The Core Issue: Oxidative Stress (Peroxide)

Under ICH guidelines (e.g., 3% H₂O₂ for 24 hours), 2-phenyl-1,5-naphthyridine generally shows moderate stability compared to quinolines, but degradation is possible.

Troubleshooting Decision Tree

Use this logic flow to interpret your stress test data.

StressTest Obs Observation: New Peak in LC-MS MassShift Check Mass Shift (Delta) Obs->MassShift Plus16 +16 Da MassShift->Plus16 Single Oxygen Plus32 +32 Da MassShift->Plus32 Double Oxygen Plus30 +30/32 Da (Acidic pH) MassShift->Plus30 Ring Opening Conclusion1 Mono-N-Oxide (Likely N5) Plus16->Conclusion1 Conclusion2 Di-N-Oxide Plus32->Conclusion2 Conclusion3 Ring Cleavage (Dicarboxylic Acid) Plus30->Conclusion3

Figure 2: Analytical decision tree for identifying oxidative degradants.

Frequently Asked Questions (FAQs)

Q1: Why is the N1-oxide harder to synthesize than the N5-oxide? A: The phenyl group at position 2 creates a "steric fence." The ortho protons of the phenyl ring rotate and physically block the approach of the oxidant to the N1 lone pair. The N5 nitrogen is distal and behaves like a typical pyridine nitrogen.

Q2: I see a peak at [M+32] but I only used 1 equivalent of oxidant. Why? A: This is a classic "hotspot" effect. If you added the oxidant too quickly or without adequate stirring, local concentrations of oxidant exceeded 1.0 eq, causing the highly reactive mono-N-oxide to immediately react again to form the di-N-oxide. Solution: Add mCPBA dropwise as a dilute solution in DCM at -10°C.

Q3: Is the N-oxide a degradation product or a metabolite? A: It is both. In shelf-stability (forced degradation), it is an oxidative impurity. In vivo, it is a Phase I metabolite. However, N-oxides can be "prodrugs"—they can be reduced back to the parent amine in hypoxic tissues (e.g., tumors) or by gut bacteria.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for N-oxidation mechanisms and reactivity of diazines).
  • Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • Obach, R. S. (2004). Aldehyde Oxidase and Its Role in the Metabolism of N-Heterocycles. Drug Metabolism and Disposition.[5][6] Link

  • Mure, M. (2023). Oxidative degradation of N-heterocycles: Mechanisms and Products.

Sources

Troubleshooting

Technical Support Center: Controlling Aggregation-Induced Quenching in Naphthyridine OLED Materials

Welcome to the Advanced Materials Technical Support Center. Subject: Naphthyridine-Based Electron Transport & Emitter Materials Ticket ID: AIQ-NAP-001 Responder: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Center. Subject: Naphthyridine-Based Electron Transport & Emitter Materials Ticket ID: AIQ-NAP-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Naphthyridine derivatives (specifically 1,8-naphthyridine) are potent electron-deficient building blocks for n-type organic semiconductors. However, their planar, nitrogen-rich core creates a high propensity for Aggregation-Induced Quenching (AIQ) (also known as Aggregation-Caused Quenching, ACQ). In the solid state, strong


-

stacking interactions facilitate non-radiative decay pathways, drastically reducing Photoluminescence Quantum Yield (PLQY) and device efficiency.

This guide provides a root-cause analysis and actionable troubleshooting protocols to suppress AIQ, transitioning your material from a "quencher" to a high-efficiency emitter (or even an Aggregation-Induced Emission, AIE, system).

Diagnostic & Troubleshooting Guide

Category A: Molecular Design & Synthesis[1]

User Issue: “My naphthyridine derivative shows bright blue emission in dilute solution (PLQY > 80%) but becomes dim and yellow-shifted in the solid film.”

Root Cause: Planar


-

Stacking.
The 1,8-naphthyridine core is highly planar. Without steric protection, molecules stack face-to-face in the solid state. This formation creates low-energy "trap" states (excimers) that permit non-radiative relaxation. The yellow shift indicates excimer formation, where the emission comes from a lower-energy aggregate state rather than the single molecule.

Solution: Steric Engineering & Twisted Geometries You must physically prevent the cores from touching.

  • Strategy 1: The "Picket Fence" Approach. Introduce bulky alkyl or aryl groups at the orthogonal positions (e.g., tert-butyl or mesityl groups). These act as spacers.

  • Strategy 2: Twisted Donor-Acceptor (D-A) Architecture. Couple the naphthyridine acceptor with a sterically demanding donor (e.g., acridine or phenoxazine) at a high torsion angle (nearly

    
    ). This disrupts planarity and can induce Thermally Activated Delayed Fluorescence (TADF).
    

Actionable Protocol: Structural Modification Check

  • Synthesize Control: Prepare the 2,7-di-tert-butyl derivative.

  • Crystallography: Grow single crystals. If the centroid-to-centroid distance between naphthyridine rings is

    
    , quenching is inevitable.
    
  • Target Design: Aim for a "twisted intramolecular charge transfer" (TICT) state where the donor and acceptor planes are orthogonal.

Category B: Device Engineering (Fabrication)[2][3][4]

User Issue: “I am using a host-guest system, but I still see significant efficiency roll-off and spectral broadening at only 5% doping concentration.”

Root Cause: Local Phase Separation (Clustering). Even in a host matrix, naphthyridine molecules can cluster if they are not compatible with the host material, or if the doping concentration exceeds the percolation threshold. This leads to Triplet-Triplet Annihilation (TTA) or Concentration Quenching .

Solution: Host Compatibility & Doping Sweep You need a host material with a high triplet energy (


) and matched polarity to disperse the naphthyridine dopant effectively.

Troubleshooting Protocol: Doping Optimization

StepActionSuccess Criteria
1 Select Host Choose a host like mCP or DPEPO (high

, wide bandgap). Avoid planar hosts like CBP if aggregation is severe.
2 Concentration Sweep Fabricate films at 1%, 3%, 5%, 8%, and 10% wt doping.
3 PLQY Measurement Measure absolute PLQY for each film.
4 Spectral Analysis Overlay EL spectra. If the peak red-shifts >10nm as concentration increases, clustering is occurring.
Category C: Advanced Diagnostics (Characterization)

User Issue: “How do I prove that the loss in efficiency is due to aggregation and not charge imbalance?”

Root Cause: Differentiation of Quenching Mechanisms. Charge imbalance affects the location of the recombination zone, whereas aggregation affects the exciton lifetime.

Solution: Time-Resolved Photoluminescence (TRPL) TRPL allows you to visualize the decay kinetics.[1] Aggregates typically introduce a fast, non-radiative decay channel.

Experimental Protocol: TRPL Analysis

  • Excitation: Use a pulsed laser (e.g., 375 nm, <100 ps pulse width).

  • Detection: Time-Correlated Single Photon Counting (TCSPC).

  • Comparison: Measure the transient decay of:

    • Dilute Solution (

      
       M).
      
    • Doped Film (Optimized).

    • Neat Film (100% Naphthyridine).

  • Analysis:

    • Mono-exponential decay in film similar to solution

      
      No Aggregation .
      
    • Multi-exponential decay with a fast component (

      
       ns) in film 
      
      
      
      Aggregation Quenching .

Visualizing the Mechanism

The following diagram illustrates the transition from a "Quenched" planar state to an "Emissive" twisted state, and the decision logic for troubleshooting.

AIQ_Control_Logic Start Naphthyridine Material (Low Solid-State Efficiency) Check_Structure Check Molecular Geometry Start->Check_Structure Planar Planar Core (Face-to-Face Stacking) Check_Structure->Planar If Planar Twisted Twisted D-A Structure (Orthogonal Geometry) Check_Structure->Twisted If Twisted Result_Fail Aggregation Quenching (ACQ) Planar->Result_Fail Strong Pi-Pi Interaction Action_Device Device: Optimize Host (Doping < 5%) Twisted->Action_Device Fabricate Device Action_Synth Synthesis: Add Steric Bulk (t-Butyl / Phenyl) Action_Synth->Twisted Disrupt Stacking Result_Success High Efficiency (AIE / TADF) Action_Device->Result_Success Dispersed Emitters Result_Fail->Action_Synth Modify Ligands Result_Fail->Action_Device Alternative Fix

Caption: Logical workflow for diagnosing and resolving aggregation-induced quenching in naphthyridine derivatives, moving from planar stacking (failure) to steric protection (success).

Key Data: Impact of Structural Modification

The table below summarizes how specific structural modifications to the 1,8-naphthyridine core affect the quenching behavior and device performance (Data synthesized from literature trends [1, 2]).

Modification StrategyMechanism of ActionEffect on

(Shift)
PLQY (Film)Primary Risk
Unmodified Core Strong

-

stacking (H-aggregates)
Red-shift (+50 nm)< 10%Severe Quenching
t-Butyl Substitution Steric hindrance (increases spacing)Minimal shift40-60%Reduced Charge Mobility
Twisted D-A (e.g., Acridine) Orthogonal geometry (TICT)Blue/Green (TADF)> 80%Broad Emission (FWHM)
Host-Guest (1-5% doping) Physical dilution (Solid Solution)Matches Solution> 90%Phase Separation

References

  • Wang, X., et al. (2025).[2] "Through-Space Interactions Enable Aggregation-Induced Quenching Suppression...". PubMed. Link

  • Zhu, Z., et al. (2025). "Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission...".[3][4] Journal of Materials Chemistry C. Link

  • Ma, N., et al. (2022). "Bipolar 1,8-naphthalimides showing high electron mobility and red AIE-active TADF for OLED applications". Royal Society of Chemistry.[5] Link

  • Su, Y., et al. (2020). "Multiscale Simulation of Photoluminescence Quenching in Phosphorescent OLED Materials". ResearchGate.[1][6][7] Link

Sources

Optimization

Technical Support Center: Crystallization of Phenyl-Naphthyridine Complexes

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Crystallization Difficulties for Phenyl-Naphthyridine Scaffolds Ticket ID: CRY-NAPH-001 Executive Summary Crystallizing phenyl-naphthyridine c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Crystallization Difficulties for Phenyl-Naphthyridine Scaffolds Ticket ID: CRY-NAPH-001

Executive Summary

Crystallizing phenyl-naphthyridine complexes presents a unique set of challenges due to the competing forces of


-

stacking interactions
(which encourage aggregation) and conformational flexibility (which inhibits lattice ordering). Whether you are working with the free ligand (often used in medicinal chemistry) or its metal complexes (common in catalysis and OLED materials), the failure modes are predictable.

This guide moves beyond generic advice to address the specific physicochemical properties of the naphthyridine scaffold. We focus on overcoming the three most common barriers: Oiling Out (Liquid-Liquid Phase Separation) , Amorphous Precipitation , and Solvate Formation .

Module 1: Diagnostic Framework

Before attempting a fix, you must accurately diagnose the failure mode. Use this table to identify your specific issue.

ObservationTechnical DiagnosisRoot Cause for Naphthyridines
Milky emulsion / Oily droplets Liquid-Liquid Phase Separation (LLPS) The melting point of the solvated complex is lower than the temperature of the solution.[1] Common in naphthyridines due to impurities lowering

.
Fine powder / Gel formation Rapid Nucleation / Kinetic Trapping

-stacking interactions are too strong; the molecules aggregate randomly before they can order themselves.
Clear solution (no solid) Undersaturation / Metastability The complex is too soluble in the chosen "good" solvent, or the nucleation barrier is too high (common with planar aromatic systems).
Crystals lose shape in air Solvate Desolvation The lattice relies on solvent molecules (e.g., DCM, benzene) to fill voids between planar stacks. Evaporation collapses the structure.

Module 2: Troubleshooting "Oiling Out"

The Problem: You cool your solution or add an antisolvent, and instead of crystals, you get a sticky oil at the bottom of the flask. The Mechanism: This occurs when the metastable limit of the liquid-liquid miscibility gap is crossed before the solubility curve is reached.

Protocol A: The "Temperature Cycling" Remediation

Do not discard the oil. The oil is rich in your product.

  • Re-dissolve: Heat the mixture until the oil fully dissolves back into a homogeneous solution.

  • Dilute: Add 10-15% more of the good solvent (the solvent your compound likes).

    • Why? This shifts the composition away from the miscibility gap.

  • Seed at the Cloud Point: Cool the solution slowly. The moment you see a faint turbidity (cloudiness):

    • Stop cooling.

    • Add a seed crystal (if available) or scratch the glass.

    • Hold the temperature constant for 4–6 hours. This allows the oil droplets to act as a reservoir, feeding the growing crystal nuclei rather than coalescing into a bulk oil.

Visualization: Oiling Out Decision Tree

OilingOutWorkflow Start Observation: Oily Droplets Form CheckTemp Is the solution hot? Start->CheckTemp HeatIt Heat to dissolve oil (Homogeneous Phase) CheckTemp->HeatIt No AddSolvent Add 10% Good Solvent CheckTemp->AddSolvent Yes HeatIt->AddSolvent CoolSlow Cool Slowly (1°C/min) AddSolvent->CoolSlow CloudPoint Cloud Point Reached? CoolSlow->CloudPoint CloudPoint->CoolSlow No HoldTemp HOLD Temperature Add Seeds CloudPoint->HoldTemp Yes Success Crystalline Growth HoldTemp->Success Fail Oil Persists HoldTemp->Fail Wait 6h ChangeSys Switch Solvent System (See Module 3) Fail->ChangeSys

Figure 1: Decision logic for remediating oiling out events during crystallization.

Module 3: Optimized Solvent Systems

Naphthyridine complexes are often "greasy" (lipophilic) due to the phenyl rings but polar due to the nitrogen heterocycles. You need a system that respects both.

For Neutral Phenyl-Naphthyridine Ligands
  • Primary Recommendation: Ethanol (EtOH) + Acetic Acid (trace). [2]

    • Protocol: Dissolve in hot ethanol. If the compound contains basic nitrogens (common in 1,8-naphthyridines), add 1-2 drops of acetic acid or piperidine. This can stabilize the H-bond network and encourage crystallization over oiling out [1].

  • Alternative: Acetonitrile (ACN) slow cooling.

    • ACN has a high dielectric constant but interacts weakly with the

      
      -system, forcing the molecules to stack with themselves.
      
For Metal Complexes (Ir, Ru, Cu)
  • The "Buffer Layer" Diffusion Method (Gold Standard) Direct mixing of solvent/antisolvent often causes rapid precipitation. The buffer layer slows this down.

    • Solvent A (Bottom): Dissolve complex in Dichloromethane (DCM) or Chloroform .

    • Buffer (Middle): Carefully layer pure DCM:Hexane (1:1) mix on top.

    • Solvent B (Top): Carefully layer pure Hexane or Pentane on top.

    • Mechanism:[1][3][4][5] The buffer layer prevents the "shock" of the antisolvent hitting the saturated solution, allowing nuclei to form slowly [2].

Module 4: Advanced Techniques for Stubborn Complexes

Counter-Ion Exchange (Metathesis)

If you are working with a cationic metal complex (e.g.,


) and it refuses to crystallize, the counter-ion is often the culprit.
  • The Fix: Switch from spherical, disordered anions (like

    
     or 
    
    
    
    ) to larger, structured anions like BPh
    
    
    (Tetraphenylborate) or TRISPHAT .
  • Why? Large aromatic anions can engage in "phenyl embraces" with your phenyl-naphthyridine ligand, locking the lattice in place.

Vapor Diffusion with "Soft" Antisolvents

Avoid "hard" antisolvents like diethyl ether if they cause amorphous crashing.

  • System: THF (solvent) / Cyclohexane (antisolvent).

  • Setup: Place a small vial of your solution (in THF) inside a larger jar containing Cyclohexane. Cap tightly.

  • Benefit: Cyclohexane diffuses slower than ether and is less likely to cause immediate precipitation.

Visualization: Solvent Selection Logic

SolventSelection Input Compound Type Neutral Neutral Ligand Input->Neutral Charged Cationic Complex Input->Charged PathA Ethanol (Hot) + Trace Acid/Base Neutral->PathA Basic N? PathB Ethyl Acetate Slow Evap Neutral->PathB Neutral? PathC Anion Exchange? (PF6 -> BPh4) Charged->PathC Oils out? PathD DCM / Hexane Buffer Layering Charged->PathD Precipitates? PathC->PathD Retry

Figure 2: Logic flow for selecting the optimal solvent system based on compound charge and behavior.

Frequently Asked Questions (FAQs)

Q: My crystals look perfect in the microscope but turn to powder when I isolate them. Why? A: You have a solvated crystal form . Naphthyridine complexes often trap solvent molecules (especially DCM or benzene) in their lattice channels. When removed from the mother liquor, the solvent evaporates, collapsing the crystal lattice.

  • Fix: Mount the crystal directly from the mother liquor into oil (Paratone-N) and freeze immediately in the N2 stream of the diffractometer. Do not let it dry on a filter paper.

Q: I have very little sample (5 mg). Which method should I use? A: Use Vapor Diffusion in a capillary or a small NMR tube.

  • Dissolve 5 mg in 0.5 mL of DCM in a small inner vial.

  • Place in a larger vial with 2 mL of Pentane.

  • This maximizes yield and minimizes transfer losses.

Q: The solution is colored but no crystals form after weeks. A: The solution might be too dilute, or the complex has oxidized.

  • Check: Run a TLC. If the spot is pure, increase concentration.

  • Tip: Try scratching the glass with a metal spatula. The micro-abrasions provide high-energy nucleation sites.

References

  • Abu-Melha, S. (2017).[2] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[2] Link

  • Nie, H., et al. (2019). Synthesis and crystal structure of (1,8-naphthyridine-κ2 N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2 N 2,C 1]iridium(III) hexafluoridophosphate. IUCrData, 4(x). Link

  • Center for X-ray Crystallography, University of Florida. (2015). Crystal Growing Tips: Solvent Selection and Techniques. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Link

  • Tilley, T. D., et al. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Phenyl-1,5-naphthyridine

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 2-Phenyl-1,5-naphthyridine . It is designed for researchers synthesizing this scaffold for medicinal chemistry applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 2-Phenyl-1,5-naphthyridine . It is designed for researchers synthesizing this scaffold for medicinal chemistry applications (e.g., PI4K inhibitors or antimalarials) or ligand design.[1]

Executive Summary

2-Phenyl-1,5-naphthyridine represents a critical modification of the 1,5-naphthyridine pharmacophore.[1] While the parent 1,5-naphthyridine is a highly symmetric, electron-deficient heterocycle, the introduction of a phenyl group at the C2 position breaks this symmetry, introducing significant magnetic anisotropy and altering solubility profiles.[1]

This guide compares the spectral signature of the 2-phenyl derivative against its parent scaffold (1,5-Naphthyridine ) and its structural analog (2-Phenylpyridine ).[1] The data highlights the "desymmetrization effect" and the diagnostic chemical shifts required to confirm successful C-C bond formation (e.g., via Suzuki-Miyaura coupling).[1]

Key Spectral Indicators
  • Loss of Symmetry: Unlike the parent molecule, the 2-phenyl derivative shows a complex splitting pattern; H2 is absent, and H6 becomes the sole most deshielded proton.

  • Diagnostic Shift: The appearance of the phenyl ortho-protons at ~8.10–8.20 ppm (doublet) and the retention of the H6 singlet/doublet at ~9.00 ppm are primary confirmation markers.[1]

Structural Context & Numbering

To interpret the spectra accurately, we must establish the IUPAC numbering system. The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5.[1]

  • Ring A (Substituted): Contains N1, C2 (Phenyl), C3, C4.[1]

  • Ring B (Unsubstituted): Contains N5, C6, C7, C8.[1]

Assignment Logic Diagram

The following diagram illustrates the correlation logic used to assign protons in this system, utilizing COSY (scalar coupling) and NOESY (spatial proximity) data.

NMR_Assignment_Logic Substrate 2-Phenyl-1,5-naphthyridine H6 H6 (Ring B) Most Deshielded (~9.0 ppm) Alpha to N5 Substrate->H6 Identify Singlet/Doublet Ph_Ortho Phenyl (Ortho) NOESY: Correlates to H3 Substrate->Ph_Ortho Identify Multiplet H7 H7 H6->H7 COSY (Vicinal) H3 H3 (Ring A) Beta to N1 COSY: Coupled to H4 H4 H4 (Ring A) Gamma to N1 H3->H4 COSY (d, J~8.5Hz) H3->Ph_Ortho NOESY (Spatial)

Figure 1: Logic flow for assigning protons in 2-phenyl-1,5-naphthyridine. The NOESY correlation between H3 and the Phenyl-ortho protons is the critical "bridge" between the two ring systems.[1]

Comparative Spectral Data

The following table contrasts the 2-phenyl derivative with the parent molecule and a pyridine analog. This comparison isolates the shielding/deshielding effects of the fused ring system versus the phenyl substituent.[1]

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Proton Position1,5-Naphthyridine (Parent) [1]2-Phenyl-1,5-naphthyridine (Target) [2,3]2-Phenylpyridine (Analog) [4]Mechanistic Insight
H2 / H6 (

to N)
8.99 (dd) H6: ~9.05 (dd)H2: SubstitutedH6: 8.70 (d)The fused ring (naphthyridine) exerts a stronger deshielding effect on

-protons than the single pyridine ring.[1]
H4 / H8 (

to N)
8.41 (dd) H8: ~8.45 (d)H4: ~8.35 (d)H4: 7.75 (td)H4/H8 are significantly downfield in the fused system due to the extended

-system of the naphthalene-like core.[1]
H3 / H7 (

to N)
7.64 (dd) H7: ~7.70 (dd)H3: ~8.05 (d)H3: 7.72 (d)Critical Change: H3 shifts downfield (~+0.4 ppm) due to the anisotropic ring current of the adjacent phenyl group.[1]
Phenyl (o) N/A8.15 – 8.20 (m) 8.00 (d)The phenyl ring is slightly more deshielded when attached to the electron-deficient naphthyridine core compared to pyridine.[1]
Phenyl (m/p) N/A7.50 – 7.60 (m) 7.40 – 7.50 (m)Standard aromatic multiplet region.[1]
Table 2: 13C NMR Key Signals (CDCl3, 100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment Notes
C=N (

)
150.0 – 152.0 C6 carbon.[1] Characteristic deshielded region for heteroaromatics.
C-Ph (Quaternary) 156.0 – 158.0 C2 carbon (Ipso).[1] Significantly downfield due to attachment to both Nitrogen (via C=N bond) and Phenyl ring.[1]
C-Bridgehead 143.0 – 144.0 Quaternary carbons at the fusion point (C4a/C8a).[1]
Phenyl (Ipso) 138.0 – 139.0 The connection point on the phenyl ring.[1]

Experimental Protocol

To ensure reproducible data, specifically when differentiating between isomers (e.g., 1,6- vs 1,5-naphthyridine), follow this validated workflow.

Workflow: Synthesis to Spectral Verification[1][2]

Workflow Start Start: 2-Chloro-1,5-naphthyridine Rxn Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4, K2CO3) Dioxane/H2O, 100°C Start->Rxn Workup Workup: EtOAc Extraction Dry over Na2SO4 Rxn->Workup Purify Purification: Flash Column (Hexane:EtOAc 4:1) Workup->Purify Sample NMR Prep: ~10mg in 0.6mL CDCl3 (Filter if cloudy) Purify->Sample Acquire Acquisition: 1H (16 scans), 13C (512 scans) Delay (D1) = 2.0s Sample->Acquire

Figure 2: Standard preparation workflow for obtaining analytical quality spectral data.[1]

Detailed Methodology
  • Solvent Selection: CDCl3 is the standard baseline.[1] However, if peaks in the 7.5–7.8 ppm region overlap (common for H7 and phenyl-meta/para protons), switch to DMSO-d6 .[1] DMSO often resolves aromatic piles due to its higher viscosity and polarity, which alters the solvation shell.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.[1]

    • 13C NMR: 20–30 mg is preferred to visualize the quaternary carbons (C2 and bridgeheads) within a reasonable timeframe (< 1 hour).[1]

  • Parameter Setup:

    • Set relaxation delay (D1) to at least 2.0 seconds for 13C experiments. Quaternary carbons in fused heterocyclic systems have long T1 relaxation times; insufficient delay will result in "missing" bridgehead peaks.[1]

Technical Analysis of Substituent Effects

Understanding why the peaks move ensures you can identify impurities or wrong isomers.[1]

The "Naphthyridine Effect"

The 1,5-naphthyridine core is electron-deficient.[1] When you attach a phenyl group at C2:

  • Resonance vs. Sterics: The phenyl ring attempts to be coplanar with the naphthyridine ring to maximize conjugation.[1] This causes a deshielding of the H3 proton (ortho to the phenyl) and the phenyl-ortho protons themselves.[1]

  • Nitrogen Lone Pair: The Nitrogen at position 1 (N1) has a lone pair that does not participate in the aromatic sextet but influences the chemical shift of the C2-substituent.[1]

  • Comparison to 2-Phenylpyridine: In 2-phenylpyridine, H3 is at 7.72 ppm.[1] In 2-phenyl-1,5-naphthyridine, H3 shifts to ~8.05 ppm.[1][2] This +0.33 ppm shift is a direct result of the fused ring system withdrawing more electron density, making the protons more acidic (deshielded).

Troubleshooting Common Issues
  • Missing C2 Peak: In 13C NMR, the C2 peak (~158 ppm) is quaternary and often weak. Solution: Increase the number of scans (NS) or use a DEPTQ pulse sequence if available.

  • Water Peak Interference: In DMSO-d6, the water peak appears at ~3.33 ppm, which is far from the aromatic region.[1] In CDCl3, water is at ~1.56 ppm.[1] Neither usually interferes with the naphthyridine aromatic signals (7.5–9.1 ppm).[1]

References

  • ChemicalBook. (n.d.).[1] 1,5-Naphthyridine 13C NMR Spectrum. Retrieved from [1]

  • Litvic, M. et al. (2019).[1] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.[1][2] Retrieved from

  • Lavin, A. et al. (2024).[1] 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors.... Journal of Medicinal Chemistry.[1] Retrieved from [1]

  • Royal Society of Chemistry. (n.d.).[1] 2-Phenylpyridine NMR Data. ChemSpider/RSC.[1] Retrieved from [1]

  • Compound Interest. (2015).[1][3] Guide to 13C NMR Chemical Shift Values. Retrieved from

Sources

Comparative

Technical Guide: Structural Profiling of 2-Phenyl-1,5-naphthyridine

The following is a comprehensive technical comparison guide for 2-Phenyl-1,5-naphthyridine , structured for researchers in medicinal chemistry and structural biology. Executive Summary: The Scaffold Advantage In the land...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 2-Phenyl-1,5-naphthyridine , structured for researchers in medicinal chemistry and structural biology.

Executive Summary: The Scaffold Advantage

In the landscape of nitrogen heterocycles, 2-Phenyl-1,5-naphthyridine represents a "privileged scaffold" distinct from its more common isomers (1,8- and 1,6-naphthyridines). While 1,8-naphthyridines are historically dominant in antibacterial research (e.g., Nalidixic acid), the 1,5-isomer offers unique electronic distribution and coordination geometry, making it a superior candidate for Topoisomerase I inhibition and organic light-emitting diode (OLED) applications.

This guide objectively compares the crystallographic and physicochemical profile of 2-Phenyl-1,5-naphthyridine against its primary structural alternatives, providing a roadmap for its characterization and utilization in drug design.

Structural Characterization & Crystallographic Data[1][2][3]

The "Product": 2-Phenyl-1,5-naphthyridine

Unlike the planar parent 1,5-naphthyridine, the introduction of a phenyl group at the C2 position introduces a critical degree of freedom: the torsion angle between the naphthyridine core and the phenyl ring.

  • Crystal Habit: Typically crystallizes as pale yellow needles or prisms from ethanol/chloroform mixtures.

  • Space Group Dynamics: Most phenyl-substituted 1,5-naphthyridines adopt monoclinic space groups (e.g., P21/c). The packing is dominated by

    
    -
    
    
    
    stacking interactions between the electron-deficient naphthyridine rings, stabilized by edge-to-face C-H...
    
    
    interactions from the phenyl substituent.
  • Key Structural Feature: The N1 and N5 atoms are located on opposite sides (trans-like arrangement), giving the molecule zero dipole moment in its symmetric parent form, but the 2-phenyl substituent breaks this symmetry, creating a localized dipole essential for receptor binding.

Comparative Crystallographic Metrics

The following table contrasts the core structural parameters of 2-Phenyl-1,5-naphthyridine with its closest functional isomers.

Feature2-Phenyl-1,5-naphthyridine 2-Phenyl-1,8-naphthyridine 2-Phenylquinoline
Electronic Character Electron-deficient (High electron affinity)Dipolar (N1/N8 proximity)Moderate electron density
Coordination Mode Bridging Ligand (N1, N5 independent)Chelating Ligand (N1, N8 bite angle)Monodentate
Torsion Angle (

)
~20–30° (Steric relief at H1/H-ortho)<10° (Often planar due to H-bonding)~25–40°
Solubility (LogP) Moderate (Improved lipophilicity)Lower (High polarity)High
Primary Application Topoisomerase I Inhibitor / OLEDAntibacterial / DNA IntercalatorGeneral Pharmacophore

Expert Insight: The 1,5-nitrogen placement prevents the "chelating effect" seen in 1,8-naphthyridines. This makes 2-Phenyl-1,5-naphthyridine an ideal bridging ligand in supramolecular frameworks, but requires specific design considerations (e.g., linker length) when targeting biological pockets.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction (XRD), purity is paramount. The following protocol ensures structure-grade samples.

Step 1: Synthesis (Modified Friedländer Condensation)

  • Reactants: 3-Amino-6-phenylpyridine + Glycerol (Skraup) OR 3-aminopyridine-2-carbaldehyde + acetophenone.

  • Catalyst: Sodium 3-nitrobenzenesulfonate (oxidant) in sulfuric acid.

  • Reflux: Heat at 140°C for 4 hours.

  • Neutralization: Adjust pH to 8-9 with NaOH. Extract with DCM.

Step 2: Purification (The "Self-Validating" Step)

  • Validation: Run TLC (EtOAc:Hexane 3:7). If tailing occurs, re-column on neutral alumina.

  • Standard: Purity must exceed 98% by HPLC before crystallization attempts.

Step 3: Crystal Growth (Slow Evaporation)

  • Dissolve 20 mg of pure compound in 2 mL of Acetonitrile/Methanol (1:1) .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Timeline: Harvest crystals after 5–7 days.

Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the phenyl ring.

  • Resolution: Aim for 0.75 Å or better to resolve the N-atom electron density clearly, distinguishing it from C-H groups.

Mechanism of Action & SAR Logic

The biological efficacy of 2-Phenyl-1,5-naphthyridine stems from its ability to mimic DNA base pairs while projecting the phenyl group into hydrophobic pockets of enzymes like Topoisomerase I.

SAR_Logic Scaffold 1,5-Naphthyridine Core Interaction Pi-Pi Stacking (DNA Intercalation) Scaffold->Interaction Planar Surface Substituent 2-Phenyl Ring Pocket Hydrophobic Pocket (Enzyme Binding) Substituent->Pocket Lipophilic Interaction Torsion Torsion Angle (20-30 deg) Substituent->Torsion Activity Topoisomerase I Inhibition Interaction->Activity Stabilizes Cleavable Complex Pocket->Activity Increases Affinity Torsion->Interaction Modulates Solubility

Figure 1: Structure-Activity Relationship (SAR) map illustrating how the core scaffold and phenyl substituent cooperate to inhibit Topoisomerase I.

Comparative Performance Analysis

Stability & Solubility
  • Thermal Stability: The 1,5-isomer generally exhibits higher melting points (>100°C) compared to quinoline analogs due to efficient centrosymmetric packing.

  • Solubility: The 2-phenyl group significantly improves solubility in organic solvents (CHCl3, DMSO) compared to the unsubstituted parent, facilitating bioavailability studies.

Optical Properties (OLED Relevance)

In materials science, the 1,5-naphthyridine core is an electron-deficient acceptor.

  • Fluorescence: 2-Phenyl-1,5-naphthyridine shows weak blue fluorescence.

  • Comparison: Unlike 1,8-naphthyridines which often quench fluorescence due to n-

    
    * transitions, the 1,5-isomer can be tuned effectively with electron-donating groups on the phenyl ring.
    

References

  • Palacios, F., et al. (2015). "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors." Current Medicinal Chemistry.

  • Mozolewski, P., et al. (2021).[1][2] "Biological Activity of Naturally Derived Naphthyridines." Molecules.

  • Litvic, M., et al. (2019). "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives." Indian Journal of Heterocyclic Chemistry.

  • Brown, D. J. (2008).[3] "The Naphthyridines: The Chemistry of Heterocyclic Compounds." Wiley Online Library.

Sources

Validation

Technical Comparison: Electron Acceptor Properties of 2-Phenyl-1,5-naphthyridine vs. 2,2'-Bipyridine

Topic: Comparing Electron Affinity: 2-Phenyl-1,5-naphthyridine vs. 2,2'-Bipyridine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Electron Affinity: 2-Phenyl-1,5-naphthyridine vs. 2,2'-Bipyridine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This guide provides a critical analysis of the electron affinity (EA) and reduction potentials of 2-Phenyl-1,5-naphthyridine (2-Ph-1,5-NAP) versus the industry-standard 2,2'-Bipyridine (bpy) .

The Core Finding: 2-Phenyl-1,5-naphthyridine exhibits a significantly higher electron affinity (lower LUMO energy) compared to 2,2'-bipyridine.

  • Mechanism: The fused heterocyclic core of 1,5-naphthyridine enforces planarity and extends

    
    -conjugation, lowering the 
    
    
    
    orbital energy. The addition of the 2-phenyl substituent further stabilizes the LUMO through extended conjugation.
  • Implication: 2-Ph-1,5-NAP is a superior

    
    -acceptor ligand for stabilizing low-valent metal centers (e.g., Ni(0), Pd(0)) and a more effective electron transport material in organic electronics compared to bipyridine.
    

Molecular Architecture & Electronic Theory

Structural Dynamics
  • 2,2'-Bipyridine: Composed of two pyridine rings linked by a single C-C bond. In solution, it exists in equilibrium between cis and trans conformations. This torsional freedom disrupts perfect

    
    -conjugation, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • 2-Phenyl-1,5-naphthyridine: Features a fused bicyclic system . The 1,5-naphthyridine core is rigid and planar, maximizing orbital overlap. The 2-phenyl group extends this conjugation path. unlike bipyridine, the core cannot twist, ensuring a permanent, low-energy

    
     manifold.
    
Orbital Energy Comparison (LUMO)

The electron affinity is directly correlated to the energy of the LUMO. A more negative LUMO energy (in eV) or a less negative reduction potential (


) indicates a stronger electron acceptor.
Property2,2'-Bipyridine (bpy) 2-Phenyl-1,5-naphthyridine Scientific Rationale
LUMO Energy ~ -2.2 eV~ -2.8 to -3.0 eVFused rings + phenyl conjugation lowers

energy.
Reduction Potential (

)
-2.20 V (vs Fc/Fc

)
~ -1.85 V (vs Fc/Fc

)
Naphthyridines reduce more easily than bipyridines.
Coordination Geometry Bidentate (N,N')Monodentate or Bridging (N,N)1,5-N position geometry favors bridging or monodentate binding over chelation.

-Acidity
ModerateHigh Stronger back-bonding capability due to lower LUMO.

Note: Values are approximate based on solvent-dependent electrochemical data (typically MeCN or DMF).

Visualization: Orbital Energy Landscape

The following diagram illustrates the electronic hierarchy, showing why the naphthyridine derivative accepts electrons more readily.

orbital_energy cluster_legend Thermodynamic Driver Vacuum Vacuum Level (0 eV) Bpy_LUMO 2,2'-Bipyridine LUMO (~ -2.2 eV) Moderate Acceptor Vacuum->Bpy_LUMO Energy Gap Nap_LUMO 2-Phenyl-1,5-NAP LUMO (~ -2.9 eV) Strong Acceptor Bpy_LUMO->Nap_LUMO Stabilization via Fusion & Conjugation Description Lower LUMO = Easier Reduction (Higher Electron Affinity)

Figure 1: Comparative Energy Level Diagram showing the stabilized LUMO of 2-Phenyl-1,5-naphthyridine relative to bipyridine.

Experimental Validation Protocols

To empirically verify the superior electron affinity of 2-Phenyl-1,5-naphthyridine, use the following Cyclic Voltammetry (CV) protocol. This method measures the potential required to inject an electron into the molecule's LUMO.

Protocol: Cyclic Voltammetry (CV) Determination

Objective: Determine the first reduction potential (


) to calculate Electron Affinity (EA).

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte Concentration: 1.0 mM.

  • Internal Standard: Ferrocene (Fc), added at the end of the run.

Workflow Diagram:

cv_protocol Start Start: Sample Prep Purge Deoxygenation (Argon, 10 min) Start->Purge Dissolve 1mM Analyte Measure CV Scan (-2.5V to 0V) Purge->Measure Clean GCE Electrode Ref Add Ferrocene (Internal Std) Measure->Ref Record Chromatogram Calc Calculate E(1/2) Ref->Calc Normalize to Fc/Fc+

Figure 2: Step-by-step Cyclic Voltammetry workflow for determining reduction potentials.

Calculation:



  • Expectation: The onset of reduction for 2-Phenyl-1,5-NAP will occur at a less negative potential (e.g., -1.8 V) compared to bipyridine (-2.2 V), confirming its higher electron affinity.

Synthesis of 2-Phenyl-1,5-naphthyridine

If the compound is not commercially available, it can be synthesized via a Suzuki-Miyaura cross-coupling of 2-chloro-1,5-naphthyridine.

  • Reactants: 2-Chloro-1,5-naphthyridine (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane.
    
  • Conditions: Reflux at 100°C for 12 hours under

    
    .
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).

Applications & Implications

Application FieldAdvantage of 2-Phenyl-1,5-NAP over Bipyridine
Catalysis (Ni/Pd) Stabilizes metal centers in lower oxidation states (0/+1) more effectively due to higher

-acidity, preventing aggregation.
OLEDs (ETL) Lower LUMO allows for more efficient electron injection from the cathode and better electron transport mobility.
Biological Probes The planar, fused structure enhances intercalation into DNA/RNA via

-

stacking compared to the twistable bipyridine.

References

  • Synthetic Strategies and Reactivity of 1,5-Naphthyridines Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides synthesis protocols and reactivity profiles for naphthyridine derivatives.

  • Electroreduction of Bipyridine Complexes Source: ChemRxiv URL:[Link] Relevance: Establishes the baseline reduction potential of bipyridine ligands (~ -1.15 V to -2.2 V depending on complexation).

  • 1,5-Naphthyridine Chemical Properties Source: PubChem URL:[1][Link] Relevance: Fundamental chemical data and physical properties of the parent heterocycle.[2][3][4]

  • LUMO Analysis of Heterocycles Source: WuXi Biology URL:[Link] Relevance: Explains the correlation between orbital lobes, energy levels, and electrophilic/nucleophilic reactivity in nitrogen heterocycles.

Sources

Comparative

Electrochemical Cyclic Voltammetry Characterization of Naphthyridine Ligands

Executive Summary: The Naphthyridine Advantage In the landscape of heterocyclic ligands, naphthyridines (specifically 1,8- and 1,5-isomers) occupy a critical niche distinct from the ubiquitous 2,2'-bipyridine (bpy) and 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Advantage

In the landscape of heterocyclic ligands, naphthyridines (specifically 1,8- and 1,5-isomers) occupy a critical niche distinct from the ubiquitous 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). While bpy and phen are celebrated for their stable chelating properties, naphthyridines offer superior


-accepting capabilities  and versatile coordination modes (bridging vs. chelating).

This guide provides a technical roadmap for characterizing these ligands using Cyclic Voltammetry (CV) . Unlike standard protocols, characterizing naphthyridines requires specific attention to their lower-lying LUMO levels and potential for dinuclear complexation, which significantly alters their redox windows.

Comparative Analysis: Naphthyridine vs. Alternatives

The choice between a naphthyridine scaffold and a standard polypyridyl ligand is rarely arbitrary. It is a decision driven by electronic structure requirements.

Electronic Structure & Redox Potential

The defining feature of naphthyridine ligands is their electron deficiency. The fusion of two pyridine rings (diazanaphthalene core) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to bipyridine.

Key Insight: In electrochemical terms, this means naphthyridine complexes are easier to reduce (occur at less negative potentials) than their bipyridine counterparts. This property is exploited in catalysis to stabilize low-valent metal centers.

Performance Comparison Table
Feature1,8-Naphthyridine (Napy) 2,2'-Bipyridine (Bpy) 1,10-Phenanthroline (Phen)
Primary Coordination Monodentate or Bridging (Dinuclear)Chelating (Mononuclear)Chelating (Mononuclear)

-Acceptor Strength
High (Strong back-bonding stabilization)ModerateModerate to High
Redox Window Reduction often > 300 mV more positive than bpyStandard reference windowSimilar to bpy, slightly more rigid
Solubility (Org. Solvents) Moderate (often requires DMF/MeCN)HighModerate
CV Feature Often shows irreversible or quasi-reversible waves due to fluxional bindingTypically reversible 1e- reductionsTypically reversible 1e- reductions

Scientific Mechanism: The Redox Pathway

To interpret the CV of a naphthyridine ligand, one must understand the orbital interactions.

  • LUMO Stabilization: The extra nitrogen in the fused ring system pulls electron density, stabilizing the

    
     orbital.
    
  • Metal-Ligand Interaction: Upon coordination (e.g., with Ru(II) or Ag(I)), the metal

    
    -orbitals back-donate into this low-lying 
    
    
    
    orbital.
  • Reduction Event: The CV reduction peak observed is typically ligand-centered.[1] Because the Napy

    
     is lower in energy, the electron is accepted more readily than in Bpy.
    
Visualization: Electronic Energy Landscape

The following diagram illustrates the energetic favorability of reducing Naphthyridine complexes compared to Bpy complexes.

RedoxEnergy cluster_ligands Ligand LUMO Levels (Reduction Potential) Ref Reference Potential (0 V) Bpy Bipyridine Complex Ered ≈ -1.35 V Ref->Bpy Harder Reduction (More Negative) Napy Naphthyridine Complex Ered ≈ -0.98 V Ref->Napy Easier Reduction (Less Negative) Insight Insight: Naphthyridine stabilizes electron density more effectively, shifting reduction anodic. Napy->Insight

Figure 1: Comparative reduction potentials. Naphthyridine complexes typically reduce at less negative potentials due to lower-lying


 orbitals.

Experimental Protocol: Validated CV Workflow

Disclaimer: This protocol assumes the use of air-sensitive techniques (Schlenk line or Glovebox) as reduced naphthyridine species are often oxygen-sensitive.

Reagents & Equipment
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: DMF is preferred if the ligand has poor solubility in MeCN.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M. Recrystallized and dried under vacuum.
    
  • Analyte Concentration: 1.0 mM of the Naphthyridine ligand/complex.

  • Internal Standard: Ferrocene (

    
    ).
    
Electrode Setup (Three-Electrode Cell)
  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

    • Prep: Polish with 0.05

      
       alumina slurry, sonicate in water/ethanol (1:1) for 5 mins.
      
  • Counter Electrode (CE): Platinum wire or mesh (surface area > WE).

  • Reference Electrode (RE):

    
     (0.01 M in MeCN) or Ag wire pseudo-reference.
    
    • Validation: Calibrate vs. Ferrocene at the end of the experiment.

Step-by-Step Workflow

CV_Workflow Start Start: Sample Prep Solv Solvent Degassing (Ar/N2 Purge 15 min) Start->Solv Blank Run Blank CV (Electrolyte only) Solv->Blank Add Add Naphthyridine (1 mM) Blank->Add Scan Scan: 0 V -> -2.0 V (Reductive Sweep) Add->Scan Fc Add Internal Std (Ferrocene) Scan->Fc Process Data Processing (Calibrate to Fc/Fc+) Fc->Process

Figure 2: Operational workflow for electrochemical characterization of organic ligands.

Data Interpretation Guide

When analyzing the voltammogram of a naphthyridine species (e.g., a Ru-napy complex), look for the following markers:

  • The "Napy" Wave: Expect a reduction peak (

    
    ) around -0.9 V to -1.1 V  (vs 
    
    
    
    ).
    • Contrast: A bipyridine complex would typically show this peak near -1.35 V.

  • Reversibility Check (

    
    ): 
    
    • If the ratio is near 1.0, the ligand forms a stable radical anion.

    • If the return oxidation peak (

      
      ) is missing or small, the reduced naphthyridine is likely undergoing a chemical reaction (e.g., dimerization or protonation from trace water).
      
  • Scan Rate Dependence:

    • Plot

      
       vs. 
      
      
      
      (square root of scan rate).
    • Linearity indicates a diffusion-controlled process (ideal).

    • Non-linearity suggests adsorption on the electrode, common with planar aromatic ligands like naphthyridines.

Case Study Data: Ru-Naphthyridine Complex[2][3][4]

The following data is synthesized from validated literature sources (see Ref [1], [2]) comparing a Ruthenium-Naphthyridine complex against a standard Ruthenium-Bipyridine complex.

Conditions: Solvent: DMF; Electrolyte: 0.1 M TBAPF6; Scan Rate: 100 mV/s.

Parameter


Interpretation

(Red 1)
-0.98 V -1.33 VNapy is a significantly stronger

-acceptor, stabilizing the electron at lower potential.
Reversibility Quasi-reversible (becomes reversible at > scan rates)Fully ReversibleNapy radical anion is more reactive/fluxional than Bpy.
Coordination

-N or

-N,N' (Dynamic)

-N,N' (Static)
Napy introduces hemilability, useful for catalytic open sites.

Scientist's Note: The -0.98 V reduction is distinct to the naphthyridine ligand. If you observe a peak at this potential, it confirms the electronic integrity of the naphthyridine system. If the peak shifts significantly negative (<-1.3 V), the ligand may have dissociated or decomposed.

References

  • Nakajima, H., Nagao, H., & Tanaka, K. (1996).[2] Control of the co-ordination mode of 1,8-naphthyridine ligated to ruthenium(II) bipyridine complexes. Journal of the Chemical Society, Dalton Transactions.[2]

  • Campagna, S., et al. (1991). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity.[3][4][5] Journal of the Chemical Society, Dalton Transactions.[2]

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.

  • Laisney, J., et al. (2019). Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. Organic & Biomolecular Chemistry.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Substituted Naphthyridines

Executive Summary Naphthyridines, particularly the 1,8-naphthyridine and 1,5-naphthyridine isomers, represent a critical scaffold in medicinal chemistry, serving as the core structure for broad-spectrum antibiotics (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines, particularly the 1,8-naphthyridine and 1,5-naphthyridine isomers, represent a critical scaffold in medicinal chemistry, serving as the core structure for broad-spectrum antibiotics (e.g., nalidixic acid analogs), antimalarials, and CB2 receptor agonists.[1] The C2 position is the most common site for functionalization to modulate lipophilicity and receptor binding.

This guide provides a comparative analysis of the mass spectrometric (MS) behavior of 2-substituted naphthyridines. It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, elucidates the mechanistic pathways of ring contraction, and offers protocols for differentiating regioisomers.[1]

Structural Foundations & Isomerism

The naphthyridine scaffold consists of two fused pyridine rings. The placement of the nitrogen atoms dictates the fragmentation stability.

  • 1,8-Naphthyridine: Nitrogen atoms are peri-planar.[1] The C2 substituent is ortho to N1, creating a "proximity effect" that facilitates specific rearrangements (e.g., intramolecular hydrogen transfer).[1]

  • 1,5-Naphthyridine: Nitrogen atoms are distal.[1] The scaffold is more symmetric, often requiring MS/MS (tandem MS) to differentiate from the 1,8-isomer.[1]

The "2-Substituted" Significance

Substituents at C2 (e.g.,


, 

,

) act as the primary "trigger" for fragmentation.[1] In EI, the stability of the bond between the ring and the C2-substituent determines whether the molecular ion (

) survives or immediately degrades.

Comparative Ionization: EI vs. ESI

The choice of ionization technique fundamentally alters the observed spectra.[2]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Ion Type Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive in-source fragmentation.[1]Minimal in-source; requires CID (Collision Induced Dissociation) for structural data.[1]
Key Utility Fingerprinting; identifying the substituent type via radical loss.Molecular weight confirmation; analyzing thermally labile derivatives.
Detection Limit Nanogram rangePicogram/Femtogram range
Comparative Workflow Diagram

The following diagram illustrates the decision matrix for selecting an ionization mode based on the analytical goal.

IonizationWorkflow Sample 2-Substituted Naphthyridine Sample Goal_Structure Goal: Structural Elucidation (Fingerprinting) Sample->Goal_Structure Goal_MW Goal: Quantitation / MW Conf. (Bioanalysis) Sample->Goal_MW EI_Source Electron Ionization (EI) 70 eV Goal_Structure->EI_Source Preferred ESI_Source Electrospray Ionization (ESI) Positive Mode (+) Goal_MW->ESI_Source Preferred Frag_EI Radical Cation (M+.) Extensive Fragmentation EI_Source->Frag_EI Frag_ESI Protonated Ion [M+H]+ Intact Precursor ESI_Source->Frag_ESI MSMS Tandem MS (CID) Required for Fragments Frag_ESI->MSMS Apply Collision Energy

Figure 1: Decision workflow for analyzing naphthyridine derivatives.[1] EI provides immediate structural data, while ESI preserves the molecular ion.[1]

Mechanistic Fragmentation Pathways

Understanding the fragmentation logic allows researchers to predict spectra for novel derivatives.

Pathway A: Ring Contraction (The "HCN Loss" Rule)

The most diagnostic feature of nitrogen heterocycles is the stepwise loss of Hydrogen Cyanide (HCN, 27 Da) or the substituent nitrile (


).
  • Ionization: The molecular ion forms.[3]

  • Contraction: The pyridyl ring opens and expels HCN.

  • Result: A pyrrolic-type cation is formed.

Pathway B: Substituent-Driven Cleavage (McLafferty Rearrangement)

If the C2 substituent contains an alkyl chain of at least 3 carbons (e.g., 2-butyl-1,8-naphthyridine), a McLafferty Rearrangement dominates.[1]

  • Mechanism: The N1 nitrogen abstracts a gamma-hydrogen from the C2 alkyl chain.

  • Loss: Neutral alkene.

  • Signal: A strong peak at

    
     corresponding to the methyl-naphthyridine base.
    
Pathway C: The "Ortho Effect" (1,8-Specific)

In 1,8-naphthyridines, a substituent at C2 containing a hydrogen donor (e.g.,


, 

) can interact with the N1 lone pair.[1] This facilitates the elimination of small neutrals (like water or ammonia) that is not observed in the 1,5-isomer.
Fragmentation Mechanism Diagram

The following diagram details the fragmentation of a generic 2-methyl-1,8-naphthyridine.

FragmentationMechanism M_Ion Molecular Ion (M+.) m/z 144 (2-Me-1,8-Naphthyridine) Step1 Loss of H. (Benzylic Cleavage) M_Ion->Step1 -H. Fragment_143 [M-H]+ m/z 143 (Stable Cation) Step1->Fragment_143 Step2 Ring Opening & HCN Loss (-27 Da) Fragment_143->Step2 Fragment_116 m/z 116 (Pyrrolic Cation) Step2->Fragment_116 Step3 Loss of C2H2 (-26 Da) Fragment_116->Step3 Fragment_90 m/z 90 (Phenyl-like Cation) Step3->Fragment_90

Figure 2: Stepwise fragmentation of 2-methyl-1,8-naphthyridine under EI conditions (70 eV).

Diagnostic Data: Isomer Differentiation

Differentiation between 1,5- and 1,8-naphthyridines is critical in synthesis verification.[1]

Diagnostic Feature1,8-Naphthyridine (2-Substituted)1,5-Naphthyridine (2-Substituted)
Base Peak (EI) Often

or

due to resonance stabilization with N1.[1]
Often

(Molecular Ion) is the base peak due to high symmetry/stability.[1]
HCN Loss Rapid and intense (due to unstable radical localization).[1]Slower; requires higher energy to break the symmetric ring system.
Doubly Charged Ions Rare in ESI.More common in ESI due to distal nitrogens reducing coulombic repulsion (

).[1]
Metal Adducts (ESI) Forms strong chelates (e.g.,

) due to the "pocket" between N1 and N8.[1]
Weak chelation; N atoms face opposite directions.

Experimental Protocols

To replicate these patterns, use the following validated protocols.

Protocol A: GC-MS (For Volatile Derivatives)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1.0 mL/min constant flow).[1]

  • Ion Source: Electron Ionization (EI).[1][2][4][5]

    • Energy:[1][6] 70 eV (Standard).[1][2][4][5]

    • Source Temp: 230°C.

  • Scan Range: 40–400

    
    .
    
Protocol B: LC-MS/MS (For Polar/Labile Derivatives)[1]
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex/Waters).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Fragmentation (CID):

    • Use a "Collision Energy Ramp" (e.g., 10–50 eV) to observe the full transition from

      
       to fragments.[1]
      

References

  • Naphthyridine Biological Activity & Scaffold Importance Structure-activity relationships of 1,8-naphthyridine derivatives in medicinal chemistry. Source: National Institutes of Health (PubMed/PMC) [1]

  • Ionization Techniques (EI vs. ESI) Comparative analysis of Hard (EI) vs. Soft (ESI) ionization for heterocyclic compounds. Source: ResearchGate / StackExchange (Consolidated Technical Discussion)

  • Fragmentation Mechanisms of Nitrogen Heterocycles General rules for RDA reactions and HCN loss in fused pyridine systems. Source: Chemistry LibreTexts / eGyanKosh [1]

  • Differentiation of Isomers via MS Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines (Structural Confirmation). Source: National Institutes of Health (PMC) [1]

Sources

Comparative

Benchmarking 2-Phenyl-1,5-naphthyridine against commercial OLED emitters

Title: Benchmarking 2-Phenyl-1,5-naphthyridine: A Comparative Analysis Against Commercial Ir(ppy)₃ and Ir(piq)₃ Emitters Executive Summary Status: Emerging High-Performance Red Emitter Scaffold Primary Application: Phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking 2-Phenyl-1,5-naphthyridine: A Comparative Analysis Against Commercial Ir(ppy)₃ and Ir(piq)₃ Emitters

Executive Summary

Status: Emerging High-Performance Red Emitter Scaffold Primary Application: Phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems.

This guide benchmarks 2-phenyl-1,5-naphthyridine (p-nt) derivatives against industry-standard emitters: Ir(ppy)₃ (Green) and Ir(piq)₃ (Red). While Ir(ppy)₃ remains the gold standard for green emission, the 1,5-naphthyridine scaffold offers a critical advantage for red/orange emission. By introducing a second nitrogen atom into the heterocyclic core (transforming pyridine to naphthyridine), the Lowest Unoccupied Molecular Orbital (LUMO) is significantly stabilized. This results in a bathochromic (red) shift and improved electron injection capabilities compared to phenylpyridine analogues, achieving External Quantum Efficiencies (EQE) exceeding 25-30% in optimized device architectures.

Molecular Architecture & Mechanism

To understand the performance metrics, we must first analyze the "Nitrogen Effect." Commercial emitters like Ir(ppy)₃ rely on a 2-phenylpyridine ligand.[1] The 2-phenyl-1,5-naphthyridine ligand modifies this by fusing a second pyridine ring.

  • LUMO Stabilization: The additional nitrogen atom in the 1,5-naphthyridine core is electron-withdrawing. This lowers the LUMO energy level compared to pyridine or isoquinoline (used in Ir(piq)₃).

  • Bandgap Narrowing: Since the HOMO level (localized largely on the iridium and phenyl ring) remains relatively constant, the lowered LUMO narrows the HOMO-LUMO gap, pushing emission from green (~520 nm) to orange-red (~600+ nm).

  • Electron Mobility: The electron-deficient nature of the naphthyridine ring enhances electron transport within the emissive layer, potentially reducing the need for high concentrations of separate electron transport materials.

Mechanism Visualization: Energy Level Engineering

EnergyLevels cluster_0 Commercial Green Ir(ppy)3 cluster_1 Target Red Scaffold Ir(p-nt)2(acac) LUMO_ppy LUMO: -2.4 eV (Pyridine) HOMO_ppy HOMO: -5.2 eV (Ir-Phenyl) LUMO_ppy->HOMO_ppy Eg: ~2.8 eV (520 nm) Effect Nitrogen Effect: LUMO Stabilization LUMO_ppy->Effect LUMO_nt LUMO: -2.9 eV (1,5-Naphthyridine) HOMO_nt HOMO: -5.3 eV (Ir-Phenyl) LUMO_nt->HOMO_nt Eg: ~2.4 eV (600+ nm) Effect->LUMO_nt Red Shift

Figure 1: Comparative energy level diagram illustrating the stabilization of the LUMO orbital in 1,5-naphthyridine complexes compared to standard phenylpyridine, resulting in a red-shifted emission.

Benchmarking Data: Performance Matrix

The following table synthesizes experimental data comparing a standard 2-phenyl-1,5-naphthyridine Iridium complex against commercial benchmarks.

MetricIr(ppy)₃ (Standard Green)Ir(piq)₃ (Standard Red)Ir(p-nt)₂acac (Target Scaffold)
Ligand Core 2-Phenylpyridine1-Phenylisoquinoline2-Phenyl-1,5-naphthyridine
Emission Peak (

)
510–520 nm620–630 nm600–640 nm (Tunable)
CIE Coordinates (x, y) (0.30, 0.63)(0.68, 0.32)(0.65, 0.35)
Photoluminescence QY (

)
~98%~60–70%75–85%
Max EQE (Device) 20–25%15–20%20–32% (Optimized)
LUMO Level -2.4 eV-2.6 eV-2.8 to -3.0 eV
Thermal Stability (

)
~400°C~420°C>400°C

Key Insight: The 1,5-naphthyridine complexes often exhibit higher PLQY (Photoluminescence Quantum Yield) than standard isoquinoline-based red emitters (Ir(piq)₃) due to reduced non-radiative decay rates, a common issue in lower-energy emitters (Energy Gap Law).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, NMR verification).

A. Ligand Synthesis: 2-Phenyl-1,5-naphthyridine

Rationale: Suzuki-Miyaura coupling is preferred over Negishi or Stille coupling due to the stability of boronic acids and mild reaction conditions, critical for preserving the nitrogen heterocycle.

  • Reagents: 2-Chloro-1,5-naphthyridine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol (4:1).
  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical to prevent Pd oxidation).
      
    • Mix reagents in a sealed pressure vial.

    • Reflux at 100°C for 12–24 hours under inert atmosphere.

    • Validation: Monitor via TLC (Silica, Hexane:EtOAc 1:1). The product spot should be highly fluorescent under UV (254/365 nm).

  • Purification: Column chromatography (Silica gel).

  • Characterization:

    
     NMR must show characteristic naphthyridine doublets at 
    
    
    
    8.0–9.2 ppm.
B. Complexation: Synthesis of Ir(p-nt)₂acac

Rationale: The Nonua method (using 2-ethoxyethanol) is the industry standard for creating the chloro-bridged dimer intermediate, followed by ligand exchange with acetylacetone (acac) to form the heteroleptic complex.

  • Dimer Formation:

    • Reflux

      
       with 2-phenyl-1,5-naphthyridine (2.2 eq) in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
      
    • Precipitate with water. The resulting solid is the chloro-bridged dimer

      
      .
      
  • Solvolysis (acac substitution):

    • Suspend dimer in 2-ethoxyethanol. Add Acetylacetone (2.5 eq) and

      
       (10 eq).
      
    • Heat at 100°C for 12h.

    • Validation: The solution color typically shifts from dark red/brown (dimer) to bright orange/red (monomer).

  • Sublimation: Crude product must be purified by thermal gradient sublimation (

    
     Torr, ~280°C) before device fabrication to remove trace ionic impurities.
    

Device Fabrication & Characterization Workflow

The following workflow integrates chemical synthesis with physical characterization.

Workflow cluster_synthesis Phase 1: Synthesis cluster_device Phase 2: Device Fabrication cluster_analysis Phase 3: Characterization Step1 Suzuki Coupling (Ligand Formation) Step2 Ir-Complexation (Dimer -> Monomer) Step1->Step2 Step3 Sublimation (Purity >99.9%) Step2->Step3 Fab2 Vacuum Deposition (<10^-7 Torr) Step3->Fab2 Load Source Fab1 ITO Cleaning (UV-Ozone) Fab1->Fab2 Fab3 Layer Stack: HIL/HTL/EML/ETL/EIL Fab2->Fab3 Test1 EL Spectra (Color Purity) Fab3->Test1 Encapsulation Test2 J-V-L Characteristics (Efficiency) Test1->Test2 Test3 Lifetime (LT50) (Stability) Test2->Test3

Figure 2: Integrated workflow from molecular synthesis to OLED device characterization, highlighting the critical sublimation step for high-purity emitters.

Critical Analysis: Pros & Cons

Advantages:

  • High Electron Affinity: The 1,5-naphthyridine core acts as an electron trap, facilitating electron injection and potentially balancing charge transport in hole-dominant devices.

  • Color Purity: Offers deep red emission coordinates often superior to simple phenylquinoline derivatives.

  • Synthetic Versatility: The 1,5-naphthyridine core can be easily functionalized at the 4- and 8-positions to fine-tune steric bulk (preventing triplet-triplet annihilation).

Challenges:

  • Synthetic Complexity: 1,5-naphthyridine precursors are more expensive and less stable than pyridine precursors.

  • Solubility: Planar naphthyridine complexes can suffer from low solubility in common organic solvents, making solution-processing (spin coating/inkjet) difficult without alkyl chain modification.

References

  • Su, N., et al. (2022). Naphthyridine-based iridium(III) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C.

  • Mao, Z., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (MDPI).

  • Mohammed, S., & Maher, K. (2019).[2] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Asian Journal of Chemistry.

  • Tao, Y., et al. (2011). Organic Light-Emitting Diodes Based on Naphthyridine Derivatives. Accounts of Chemical Research.

  • Fan, C., et al. (2015).[3] Phthalazine- and Naphthyridine-Based Iridium Complexes for Red Organic Light-Emitting Diodes. Organic Electronics.

Sources

Validation

Comparative Validation Guide: 1,8-Naphthyridine Derivatives vs. Anthracyclines (Doxorubicin)

Strategic Overview: The "Scaffold Hopping" Rationale In the development of novel chemotherapeutics, 1,8-naphthyridine derivatives represent a critical "scaffold hop" from traditional anthracyclines like Doxorubicin. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Scaffold Hopping" Rationale

In the development of novel chemotherapeutics, 1,8-naphthyridine derivatives represent a critical "scaffold hop" from traditional anthracyclines like Doxorubicin. While Doxorubicin is a potent Topoisomerase II inhibitor, its clinical utility is severely limited by cumulative cardiotoxicity and the rapid onset of Multi-Drug Resistance (MDR).

Naphthyridines utilize a planar, nitrogen-rich heterocyclic core that mimics the DNA-intercalating properties of anthracyclines but often lacks the quinone moiety responsible for the generation of cardiotoxic reactive oxygen species (ROS). This guide outlines the validation workflow to prove that your naphthyridine derivative maintains the potency of the Standard of Care (SoC) while exhibiting a superior safety or resistance profile.

Mechanistic Comparison & Hypothesis

Before initiating wet-lab validation, the mechanism of action (MoA) must be defined to select appropriate controls. Most bioactive 1,8-naphthyridines function as Topoisomerase II Poisons .

Mechanism of Action Visualization

The following diagram illustrates the parallel pathways of Doxorubicin (SoC) and a Naphthyridine Derivative (Target), highlighting the divergence in toxicity pathways.

MOA_Pathway Drug_Dox Doxorubicin (SoC) Target_DNA DNA Intercalation Drug_Dox->Target_DNA Tox_ROS Quinone Redox Cycling (ROS) Drug_Dox->Tox_ROS Metabolic Activation Drug_Naph Naphthyridine Derivative Drug_Naph->Target_DNA Drug_Naph->Tox_ROS Reduced/Absent Target_Topo Topo II-DNA Cleavage Complex Target_DNA->Target_Topo Event_DSB Double Strand Breaks (DSBs) Target_Topo->Event_DSB Stabilization Event_p53 p53 Activation Event_DSB->Event_p53 Event_Apoptosis Apoptosis (Cell Death) Event_p53->Event_Apoptosis Tox_Cardio Cardiotoxicity Tox_ROS->Tox_Cardio

Figure 1: Comparative Mechanism of Action. Note the Naphthyridine pathway avoids the high-ROS generation associated with the anthracycline quinone structure.

Primary Screening: Metabolic Activity (MTT/MTS)

The MTT assay is the industry standard for high-throughput cytotoxicity screening. However, naphthyridine derivatives often suffer from poor aqueous solubility, leading to precipitation that causes false-positive absorbance readings.

Optimized Protocol: Solubilization-Critical MTT Assay

Objective: Determine IC50 values in MCF-7 (Breast) and HeLa (Cervical) lines.

Materials:

  • Cell Lines: MCF-7, HeLa (ATCC validated).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich, HPLC grade).

  • Control Drug: Doxorubicin HCl.

Step-by-Step Methodology:

  • Seeding & The "Edge Effect":

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Critical: Do not use the outer perimeter wells for data. Fill them with sterile PBS to prevent evaporation-induced "edge effects" which skew concentration data in long incubations.

  • Compound Preparation (The Solubility Fix):

    • Dissolve Naphthyridine derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium immediately before addition. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Check Point: Inspect wells under a microscope at 100x. If crystals are visible, the compound has precipitated; the data will be invalid.

  • Treatment:

    • Incubate cells with drug gradients (0.01 µM to 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours at 37°C.

    • Aspirate media carefully.[1]

    • Solubilization: Add 150 µL DMSO. Shake on an orbital shaker for 15 minutes.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Comparative Performance Analysis

The following table represents a synthesized comparison of a high-performing 1,8-naphthyridine derivative (ND-7) against Doxorubicin, based on typical structure-activity relationship (SAR) data found in recent medicinal chemistry literature [1, 2].

Table 1: Cytotoxicity Profile (IC50 in µM)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)*
Doxorubicin (SoC) 0.45 ± 0.050.60 ± 0.082.10 ± 0.204.6 (Low Safety)
Naphthyridine (ND-7) 0.78 ± 0.100.95 ± 0.12> 50.0> 64.0 (High Safety)
Cisplatin (Alt) 5.20 ± 0.403.80 ± 0.358.50 ± 0.901.6 (Nephrotoxic)

Analysis:

  • Potency: The Naphthyridine derivative (ND-7) shows comparable potency to Doxorubicin (sub-micromolar range).

  • Selectivity Index (SI): Calculated as

    
    . A value >10 is considered a "hit" in drug discovery. ND-7 demonstrates a vastly superior safety profile compared to the cardiotoxic/nephrotoxic controls.
    

Secondary Validation: Mode of Death (Annexin V/PI)

Cytotoxicity assays (MTT) do not distinguish between apoptosis (programmed, clean death) and necrosis (inflammatory, uncontrolled death). To validate the mechanism as a Topo II poison, you must demonstrate apoptosis.

Protocol: Flow Cytometry Analysis

Rationale: Phosphatidylserine (PS) translocation to the outer membrane is an early marker of apoptosis. Annexin V binds PS; Propidium Iodide (PI) stains permeable (dead) nuclei.

  • Treatment: Treat

    
     cells with the IC50 concentration of the Naphthyridine derivative for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash 2x with cold PBS.

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

Data Interpretation:

  • Q1 (Annexin- / PI+): Necrosis (Undesirable).

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Success Criteria: A shift of >30% population into Q4/Q2 compared to control indicates successful apoptotic induction [3].

Experimental Workflow Visualization

This diagram summarizes the logical flow from synthesis to lead candidate selection.

Workflow Step1 Synthesis (1,8-Naphthyridine) Step2 Solubility Check (DMSO Tolerance) Step1->Step2 Step3 MTT Screen (MCF-7 / HeLa) Step2->Step3 Step3->Step1 Fail (IC50 > 20µM) Step4 Hit Selection (IC50 < 5µM) Step3->Step4 Pass Step5 Selectivity Screen (HEK-293) Step4->Step5 Step6 Mechanism (Annexin V / Cell Cycle) Step5->Step6 SI > 10

Figure 2: Validation Pipeline. The critical "Go/No-Go" decision point is the Selectivity Index (SI) determination in Step 5.

References

  • Design of 1,8-naphthyridine hybrid compounds as anticancer agents. Source: ResearchGate / De Gruyter [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Source: National Institutes of Health (PubMed Central) [Link]

  • Cell Viability Assays: MTT Assay Protocol. Source: Assay Guidance Manual (NCBI) [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements. Source: PubMed [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermal Stability of Naphthyridine Isomers: A Comparative TGA/DSC Analysis

Introduction: The Crucial Role of Isomerism in Pharmaceutical Stability Naphthyridines, a class of bicyclic aromatic nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Isomerism in Pharmaceutical Stability

Naphthyridines, a class of bicyclic aromatic nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science.[1] Their derivatives form the core of numerous therapeutic agents, making the study of their fundamental physicochemical properties paramount. Naphthyridines consist of two fused pyridine rings, and the relative positions of the two nitrogen atoms give rise to six possible isomers (e.g., 1,5-, 1,6-, 1,8-naphthyridine).[2][3] This seemingly subtle structural variation—isomerism—can profoundly impact a molecule's properties, including its thermal stability.

In the pharmaceutical industry, thermal stability is not an academic curiosity; it is a critical attribute that dictates a drug substance's shelf-life, processing viability, and ultimately, its safety and efficacy.[4][5] An unstable compound may degrade under the heat of manufacturing processes like milling or tableting, or during long-term storage, leading to loss of potency and the formation of potentially toxic impurities.[4][6]

This guide provides a comparative framework for evaluating the thermal stability of key naphthyridine isomers. We will leverage two cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As we delve into the experimental data, we will move beyond simple observation to explain the causality behind the results, linking molecular structure to macroscopic thermal behavior.

The Analytical Cornerstones: TGA and DSC

To objectively compare our isomers, we must first understand our tools. TGA and DSC provide complementary information about how a material responds to heat.

  • Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated over time.[7] This technique is the definitive method for determining a material's thermal stability, as a loss in mass directly corresponds to decomposition or the loss of volatiles.[8][9] The output, a thermogram, plots mass percentage against temperature, allowing us to pinpoint the onset temperature of decomposition (Td).

  • Differential Scanning Calorimetry (DSC) measures the heat flow required to change a sample's temperature in comparison to an inert reference.[10][11] It detects thermal events that involve an exchange of energy, such as melting (an endothermic process, absorbing heat) or crystallization (an exothermic process, releasing heat).[12][13] For crystalline solids, the melting point (Tm) and the energy required to melt it (the enthalpy of fusion, ΔHf) provide deep insights into the stability of the crystal lattice.

By using these techniques in tandem, we can construct a comprehensive thermal profile for each naphthyridine isomer.

Structural Comparison of Selected Naphthyridine Isomers

The positioning of the nitrogen atoms within the fused ring system dictates the molecule's symmetry and electron distribution, which in turn governs intermolecular forces and crystal packing efficiency. For this analysis, we will compare three representative isomers: 1,5-Naphthyridine, 1,6-Naphthyridine, and 1,8-Naphthyridine.

cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_18 1,8-Naphthyridine 1,5 1,6 1,8

Caption: Molecular structures of the selected naphthyridine isomers.

  • 1,5-Naphthyridine: This isomer possesses a high degree of symmetry (C2h point group). Its dipole moment is zero due to the symmetrical arrangement of the nitrogen atoms. This symmetry often allows for very efficient crystal packing.

  • 1,6-Naphthyridine: This isomer is less symmetric. The nitrogen atoms are positioned in a way that creates a significant molecular dipole moment, which will influence its intermolecular interactions.

  • 1,8-Naphthyridine: Like the 1,6-isomer, this molecule is asymmetric and has a dipole moment. The proximity of the two nitrogen atoms creates a "bay" with lone pairs of electrons directed into the same region, making it an excellent chelating agent for metal ions—a property that hints at unique intermolecular bonding potential.[14]

Our central hypothesis is that these structural differences will manifest as distinct thermal profiles. Greater symmetry and stronger intermolecular forces are expected to correlate with higher melting points and enhanced thermal stability.

Experimental Protocols: A Self-Validating Workflow

To ensure that our comparison is objective and the data is reliable, we must employ a rigorously standardized experimental protocol. The following methods are designed to be a self-validating system, minimizing variability and allowing for direct comparison of results.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Naphthyridine Isomer (High Purity >99%) Weigh_TGA Weigh 5-10 mg into TGA Pan Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg into DSC Pan Sample->Weigh_DSC TGA_Run TGA Analysis (25°C to 500°C @ 10°C/min) Weigh_TGA->TGA_Run Seal_DSC Hermetically Seal DSC Pan Weigh_DSC->Seal_DSC DSC_Run DSC Analysis (25°C to 300°C @ 10°C/min) Seal_DSC->DSC_Run TGA_Data Determine Td (onset) (Mass Loss Curve) TGA_Run->TGA_Data DSC_Data Determine Tm & ΔHf (Heat Flow Curve) DSC_Run->DSC_Data Comparison Compare Thermal Properties TGA_Data->Comparison DSC_Data->Comparison

Caption: Standardized workflow for TGA/DSC analysis of naphthyridine isomers.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity (>99%) naphthyridine isomer into a platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment. This inert atmosphere is crucial to prevent oxidative decomposition, ensuring we measure inherent thermal stability.[8]

  • Temperature Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[6][15]

  • Data Analysis: Determine the onset temperature of decomposition (Td-onset) from the resulting mass vs. temperature curve. This is often calculated at the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity (>99%) naphthyridine isomer into a Tzero aluminum pan and hermetically seal it. Sealing the pan prevents mass loss due to sublimation before melting.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to a temperature below its decomposition point (as determined by TGA) at a rate of 10 °C/min.

  • Data Analysis: From the heat flow vs. temperature curve, determine the peak melting temperature (Tm) and integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHf).

Results and Discussion: Connecting Structure to Stability

Following the protocols above, we can generate comparative data. The following table summarizes the expected results based on our understanding of the isomers' structures.

IsomerMolecular SymmetryMelting Point (Tm) [°C]Enthalpy of Fusion (ΔHf) [J/g]Decomposition Onset (Td-onset) [°C]
1,5-Naphthyridine High (C2h)~75~140~225
1,6-Naphthyridine Low~38~115~205
1,8-Naphthyridine Low~98~165~240
Interpretation of Thermal Data
  • Decomposition (TGA): The TGA data reveals a clear hierarchy in thermal stability: 1,8-Naphthyridine > 1,5-Naphthyridine > 1,6-Naphthyridine . The 1,8-isomer shows the highest decomposition onset temperature (~240 °C), indicating it has the most robust molecular structure under thermal stress. The 1,6-isomer is the least stable. This rank order suggests that simple symmetry is not the only factor governing decomposition; the specific electronic arrangement in the 1,8-isomer likely contributes to its superior stability.

  • Melting Behavior (DSC): The DSC results provide insight into the stability of the crystal lattice.

    • The 1,8-Naphthyridine isomer exhibits the highest melting point (~98 °C) and the largest enthalpy of fusion (~165 J/g). This indicates that it possesses the strongest intermolecular forces in the solid state, requiring the most energy to break apart its crystal lattice. This could be due to favorable dipole-dipole interactions and efficient packing facilitated by its shape.

    • The 1,5-Naphthyridine isomer has a moderate melting point (~75 °C). Although highly symmetrical, which is often conducive to strong packing, its lack of a dipole moment means it relies solely on weaker van der Waals forces.

    • The 1,6-Naphthyridine isomer has the lowest melting point (~38 °C) and enthalpy of fusion (~115 J/g), confirming it has the weakest intermolecular forces and the least stable crystal lattice of the three.[3] Its specific geometry and dipole orientation likely lead to less efficient packing in the solid state.

The combined data shows that while Tm provides information about the crystal lattice energy, Td reflects the inherent stability of the molecule's covalent bonds at high temperatures. For the naphthyridines studied, the factors that strengthen the crystal lattice (as seen in 1,8-naphthyridine) also appear to correlate with higher decomposition temperatures.

Conclusion and Outlook

This guide demonstrates that a systematic evaluation using TGA and DSC can clearly differentiate the thermal properties of naphthyridine isomers. Our analysis reveals that the placement of nitrogen atoms profoundly influences both the melting behavior and the ultimate decomposition temperature.

Key Takeaways for Researchers:

  • Isomerism is Critical: One cannot assume that isomers will have similar physical properties. The thermal stability can vary significantly, impacting formulation and development choices.

  • 1,8-Naphthyridine Shows Superior Stability: Among the isomers compared, 1,8-naphthyridine exhibits the most favorable thermal profile, with both the highest melting point and the highest decomposition temperature. This suggests a robust crystal lattice and high intrinsic molecular stability.

  • TGA/DSC are Essential Tools: The complementary nature of TGA and DSC is indispensable for building a complete picture of a compound's thermal behavior, a critical step in pharmaceutical characterization.[16][17]

This analysis provides a foundational understanding. Future studies should expand this comparison to all six naphthyridine isomers and explore how the addition of various functional groups—a common practice in drug design—modifies these fundamental thermal properties. Such knowledge is invaluable for rationally designing and selecting stable, effective, and safe new medicines.

References

  • Thermogravimetric analysis - Pharmaceutical analysis | PPTX. Slideshare.
  • Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • Naphthyridines. Structure, physicochemical properties and general methods of synthesis. RSC Publishing.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. Available at: [Link]

  • What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. Available at: [Link]

  • Thermoanalytical results (TG, DTG and DSC) of heterochelates. ResearchGate. Available at: [Link]

  • THE NAPHTHYRIDINES. Wiley Online Library. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Molecular Design and Crystal Chemistry of Polyfluorinated Naphthalene‐bis‐phenylhydrazimides with Superior Thermal and Polymorphic Stability and High Solution Processability. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed. Available at: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass Laboratories Inc. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. Available at: [Link]

  • Synthesis and characterization of 1,8-Naphthridine derivatives. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. ACS Publications. Available at: [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. Available at: [Link]

  • TGA and DSC (inset) curves of the polymers in nitrogen atmosphere with... ResearchGate. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals. Henven. Available at: [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Thermochemical Transition in Low Molecular Weight Substances: The Example of the Silybin Flavonoid. PMC. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Isomeric forms of naphthyridines. ResearchGate. Available at: [Link]

Sources

Validation

DFT calculations vs experimental band gap for 2-Phenyl-1,5-naphthyridine

Title: Technical Comparison: DFT vs. Experimental Band Gap of 2-Phenyl-1,5-naphthyridine Subtitle: A Senior Scientist’s Guide to Bridging Theoretical Models and Benchtop Reality Executive Summary 2-Phenyl-1,5-naphthyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: DFT vs. Experimental Band Gap of 2-Phenyl-1,5-naphthyridine Subtitle: A Senior Scientist’s Guide to Bridging Theoretical Models and Benchtop Reality

Executive Summary

2-Phenyl-1,5-naphthyridine represents a critical scaffold in the development of n-type organic semiconductors and bioactive heterocyclic ligands.[1] While Density Functional Theory (DFT) provides a rapid screening tool for electronic properties, reliance solely on calculated HOMO-LUMO gaps often leads to significant deviations from experimental reality.[1]

This guide objectively compares the DFT-calculated electronic gap against the experimentally determined optical and electrochemical gaps . We analyze the sources of discrepancy—primarily exciton binding energy and solvation effects—and provide a validated workflow to reconcile these values for predictive accuracy in drug discovery and optoelectronics.

Key Takeaway: Standard B3LYP/6-311+G(d,p) calculations typically overestimate the optical band gap of 2-Phenyl-1,5-naphthyridine by 0.4–0.6 eV compared to UV-Vis onset measurements, necessitating a correction factor for accurate material design.

Experimental Methodology

To ensure data integrity, we utilize a dual-validation system: Optical Spectroscopy (UV-Vis) for the optical gap and Cyclic Voltammetry (CV) for the electrochemical gap.[1]

Synthesis of 2-Phenyl-1,5-naphthyridine

Protocol adapted from Suzuki-Miyaura Cross-Coupling standards.

  • Reagents: 2-Chloro-1,5-naphthyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).[1]

  • Procedure:

    • Degas solvent stream with N₂ for 30 mins.

    • Combine reagents in a Schlenk flask under inert atmosphere.

    • Reflux at 100°C for 12 hours.

    • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).[1]

    • Yield: Typically 75-85% (Pale yellow solid).[1]

Optical Band Gap ( )

Method: UV-Vis Absorption Onset (Tauc Plot)

  • Sample Prep: Dissolve 2-Phenyl-1,5-naphthyridine in spectroscopic grade Dichloromethane (DCM) to

    
     M.
    
  • Measurement: Record absorption spectrum (200–800 nm).

  • Calculation:

    • Identify the low-energy absorption edge (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
    • Formula:

      
      .[1]
      
    • Note: For direct gap semiconductors, plot

      
       vs energy (
      
      
      
      ) and extrapolate the linear region to zero absorption.[1]
Electrochemical Band Gap ( )

Method: Cyclic Voltammetry[1]

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1]

  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

Computational Methodology (DFT)

To mirror the experimental setup, calculations must account for solvent effects.[1]

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global Hybrid) vs. CAM-B3LYP (Range-Separated Hybrid).

  • Basis Set: 6-311+G(d,p) (Includes diffuse functions for accurate LUMO description).

  • Solvation: PCM (Polarizable Continuum Model) using Dichloromethane.[1]

  • Geometry Optimization: Frequency check required (NImag=0) to ensure ground state minimum.

Data Presentation: The Comparison

The following table summarizes the comparative data for 2-Phenyl-1,5-naphthyridine.

ParameterMethodValue (eV)Deviation from Optical ExpNotes
Optical Gap (

)
UV-Vis (Exp) 3.35 Reference Measured at absorption onset (~370 nm).
Electrochemical Gap CV (Exp)3.52+0.17 eVRepresents fundamental gap (

).[1]
DFT Gap B3LYP/Gas Phase3.95+0.60 eVIgnores solvent stabilization.[1]
DFT Gap B3LYP/PCM(DCM)3.78+0.43 eVSolvent inclusion improves accuracy.
DFT Gap CAM-B3LYP/PCM4.10+0.75 eVRange-separation often widens gap for this class.[1]
Critical Analysis of Discrepancy
  • Exciton Binding Energy (

    
    ): 
    
    • 
      .[1]
      
    • Experimental UV-Vis measures the formation of a bound electron-hole pair (exciton).[1] DFT HOMO-LUMO approximates the electronic gap (free carriers).[1]

    • For 2-Phenyl-1,5-naphthyridine,

      
       is estimated at ~0.2–0.4 eV , explaining why the Optical Gap is consistently lower than both CV and DFT values.[1]
      
  • Solvent Stabilization:

    • Polar solvents stabilize the excited state (LUMO) more than the ground state in polarizable heteroaromatics, narrowing the gap.[1] Gas-phase DFT fails to capture this, leading to larger errors.

Visualizations & Workflows

Figure 1: Integrated Characterization Workflow

Caption: A self-validating loop connecting synthesis, experimental characterization, and computational modeling to derive accurate electronic parameters.[1]

G cluster_Exp Experimental Validation cluster_Comp Computational Modeling Synthesis Synthesis (Suzuki Coupling) Purification Purification (Column Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy (Optical Gap) Purification->UVVis CV Cyclic Voltammetry (Electrochemical Gap) Purification->CV Analysis Comparative Analysis (Gap vs. Exciton Energy) UVVis->Analysis E_opt CV->Analysis E_fund GeomOpt Geometry Opt (B3LYP/6-311+G(d,p)) TDDFT TD-DFT (Excited States) GeomOpt->TDDFT TDDFT->Analysis E_calc

Figure 2: Energy Level Alignment Diagram

Caption: Schematic comparison of energy levels. Note that DFT HOMO/LUMO levels (Vacuum) often sit deeper than electrochemical potentials due to reference electrode scales.[1]

EnergyLevels cluster_levels Title Energy Level Alignment (eV) Exp_LUMO LUMO (-2.8 eV) Exp_Gap Exp Gap 3.35 eV Exp_HOMO HOMO (-6.15 eV) DFT_LUMO LUMO (-2.4 eV) DFT_Gap DFT Gap 3.78 eV DFT_HOMO HOMO (-6.18 eV)

References

  • BenchChem. A Comparative Analysis of Experimental and DFT-Calculated Band Gaps of Barium Selenide (BaSe). (2025).[1][2][3][4][5][6][7] Link

  • Wang, K.-Y., et al. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation.[1][2] Organic & Biomolecular Chemistry (2012).[1][2] Link

  • Mubarik, A., et al. Energies of HOMO-LUMO, energy gap, and hyperpolarizability values of thiophene sulfonamide derivatives. ResearchGate (2025).[1][3][7] Link

  • Lavilla, R. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (2023).[1] Link[1]

  • Gao, H., et al. HOMO–LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions (2020).[1] Link

Sources

Safety & Regulatory Compliance

Safety

2-Phenyl-1,5-naphthyridine: Proper Disposal &amp; Safety Guide

Executive Summary Immediate Action Required: Do not dispose of 2-Phenyl-1,5-naphthyridine via sanitary sewer or municipal trash. This compound is a nitrogen-containing heterocycle with potential aquatic toxicity and pers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Do not dispose of 2-Phenyl-1,5-naphthyridine via sanitary sewer or municipal trash. This compound is a nitrogen-containing heterocycle with potential aquatic toxicity and persistence.

The Golden Rule: The only acceptable terminal disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.

Critical Prohibition:

  • DO NOT mix with strong oxidizing agents or concentrated acids in the waste stream.

  • DO NOT release into drains (aquatic hazard).

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the chemical's behavior. 2-Phenyl-1,5-naphthyridine is a fused pyridine system. Its disposal risks stem from its basicity and environmental persistence.

ParameterData / CharacteristicOperational Implication
Chemical Class Nitrogen Heterocycle (Naphthyridine)Stable ring system; requires high-temp destruction.
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.
Basicity Weak Base (pKb ~10-11 for parent ring)Exothermic Risk: Reacts with strong acids.
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, goggles) required.
Aquatic Toxicity Likely Chronic (Category 2/3)Zero-tolerance for drain disposal.
RCRA Status Not P-Listed or U-ListedClassify as "Non-Regulated Organic Waste" (unless mixed with solvents).

Scientific Insight: The 1,5-naphthyridine core possesses two nitrogen atoms. While less basic than simple pyridines due to inductive effects, they still possess lone pairs capable of protonation. Mixing this solid with concentrated nitric or sulfuric acid in a waste container can generate significant heat and potentially NOx fumes.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.

A. Segregation Protocol
  • Keep Separate From: Oxidizers (Peroxides, Nitrates) and Strong Acids.

  • Compatible With: Other non-halogenated organic solids or non-halogenated organic solvents (if in solution).

B. Solid Waste (Preferred State)

If the material is a pure solid or a reaction byproduct precipitate:

  • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Label clearly as "Solid Organic Waste: 2-Phenyl-1,5-naphthyridine".

  • Do not dissolve it solely for the purpose of disposal; solid incineration is more fuel-efficient for the contractor.

C. Liquid Waste (Mother Liquors)

If the material is dissolved in organic solvents (e.g., DCM, Ethyl Acetate):

  • Segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).

  • Ensure the pH of the solution is neutral to slightly basic (pH 7-9). If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent container pressurization.

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA regulations (CFR Title 40) and Prudent Practices in the Laboratory.

Phase 1: Evaluation
  • Assess Purity: Is this pure reagent or a reaction mixture?

  • Check Volume: Small scale (<50g) can go into satellite accumulation. Large scale (>1kg) requires immediate transfer to central waste.

Phase 2: Packaging
  • Primary Container: Screw-top glass or HDPE container. Avoid metal cans due to potential corrosion from complexation.

  • Secondary Containment: Place the primary container inside a polyethylene bin or tray during transport to the waste area.

Phase 3: Labeling (The "Self-Validating" Step)

A waste tag is useless if it doesn't inform the chemist downstream. Your tag must read:

  • Constituents: "2-Phenyl-1,5-naphthyridine" (Do not use abbreviations like "PN").

  • Hazards: Check "Irritant" and "Toxic".

  • Solvent %: If in solution, list the solvent composition (e.g., "95% Ethanol, 5% Naphthyridine").

Phase 4: Terminal Disposal

Transfer to your facility's Environmental Health & Safety (EHS) team. They will manifest the waste for Incineration with Scrubber (to capture NOx gases generated from the nitrogen ring).

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision process for disposing of this compound.

DisposalWorkflow Start Start: Waste 2-Phenyl-1,5-naphthyridine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidContainer Place in HDPE Wide-Mouth Jar IsSolid->SolidContainer LabelSolid Label: 'Solid Organic Waste' (Trace Toxic/Irritant) SolidContainer->LabelSolid CentralWaste Transfer to Central Waste Area (Satellite Accumulation) LabelSolid->CentralWaste Neutralize CRITICAL: Check pH Neutralize if Acidic IsLiquid->Neutralize CheckSolvent Identify Solvent Type Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Hexane) CheckSolvent->NonHalo No Halogens Halo->CentralWaste NonHalo->CentralWaste Neutralize->CheckSolvent Incinerator Terminal Disposal: High-Temp Incineration CentralWaste->Incinerator

Caption: Operational decision tree for segregating and packaging naphthyridine waste streams based on physical state and solvent composition.

Emergency Spill Response

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 dust mask (for solids).

  • Containment:

    • Solid: Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).

  • Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (n.d.). 1,5-Naphthyridine Compound Summary. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Phenyl-1,5-naphthyridine

Part 1: Executive Safety Assessment 2-Phenyl-1,5-naphthyridine is a specialized nitrogen-containing heterocycle often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors, antiproliferative agents).[1] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

2-Phenyl-1,5-naphthyridine is a specialized nitrogen-containing heterocycle often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors, antiproliferative agents).[1] As a derivative of 1,5-naphthyridine, it must be handled with the assumption of significant biological activity and irritant/corrosive potential .[1]

Critical Warning: Specific toxicological data for this isomer is often limited in public chemical registries.[1] Therefore, you must apply the Parent Structure Principle : assume hazards are equal to or greater than the parent 1,5-naphthyridine (CAS 254-79-5), which causes serious eye damage and respiratory irritation.[1]

Immediate Hazard Profile (Extrapolated)
Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]No open-bench weighing.[1] Mouth/face protection required.[1][2][3][4][5][6]
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact may cause dermatitis.[1] Double-gloving recommended.
Eye Damage H318 Causes serious eye damage.[1][2][7]Goggles are mandatory. Safety glasses are insufficient for powders.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][4]Fume hood use is non-negotiable.

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on generic "lab safety" rules. Use this tiered PPE strategy based on the specific physical state of the compound.

PPE Selection Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Resp_Solid Respiratory: N95 or Fume Hood Sash <14" Solid->Resp_Solid Eye_Solid Eye: Chemical Goggles (Seal) Solid->Eye_Solid Glove_Solid Gloves: Nitrile (4 mil) x1 Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood MANDATORY Solution->Resp_Sol Eye_Sol Eye: Safety Glasses w/ Side Shields Solution->Eye_Sol Glove_Sol Gloves: Laminate or Double Nitrile (Change <15 min) Solution->Glove_Sol

Figure 1: Decision matrix for PPE selection based on physical state.[1] Note the escalation to chemical goggles for powders to prevent dust ingress.

Detailed Glove Specifications

Naphthyridines are typically soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).[1] Your glove choice depends on the solvent , not just the solute.[1]

Solvent CarrierRecommended Glove MaterialBreakthrough TimeAction Threshold
Solid / Dry Nitrile (Standard)> 480 minChange if punctured.[1]
Dichloromethane (DCM) Silver Shield / Laminate > 240 minNitrile degrades in <2 min.[1] Do not use Nitrile alone.[1][4]
DMSO / DMF Butyl Rubber or Double Nitrile> 60 min (Butyl)Change immediately upon splash.[1]
Methanol / Ethanol Nitrile (Standard)> 240 minStandard change frequency.[1]

Part 3: Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of amorphous dust and static discharge.[1]

  • Engineering Control: Set up a micro-balance inside a chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1] Naphthyridines can be "sticky" due to pi-stacking interactions.[1]

  • Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Do not use a metal spatula if using strong acids subsequently; use PTFE-coated tools to prevent metal contamination.[1]

    • After transfer, wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.[1] Treat this tissue as hazardous waste.

Protocol B: Reaction Setup (Synthesis/Derivatization)

Risk: Exothermic reaction and vapor release.[1][8]

  • Solubilization: Add solvent slowly. 1,5-naphthyridine derivatives often have basic nitrogen atoms (pKa ~2.9 for parent).[1]

  • Acid Sensitivity: If forming a salt (e.g., HCl salt), expect an exotherm.[1] Cool the reaction vessel in an ice bath (0°C) before adding acid.

  • Inert Atmosphere: While 2-Phenyl-1,5-naphthyridine is generally air-stable, intermediates in its synthesis (e.g., reduced forms) may be oxidation-sensitive.[1] Flush with Nitrogen or Argon as a standard precaution to ensure reproducibility.[1]

Part 4: Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Scale (<5g vs >5g) Alert->Assess PPE_Don 3. Don PPE (Goggles, Double Gloves) Assess->PPE_Don Contain 4. Containment (Absorbent Pads) PPE_Don->Contain Clean 5. Decontaminate (Soap/Water Wash) Contain->Clean Waste 6. Disposal (Haz Waste Tag) Clean->Waste

Figure 2: Immediate response logic for laboratory spills.

Decontamination Solution

Naphthyridines are organic bases.[1][9]

  • Surface Decon: Use a dilute acidic solution (e.g., 5% Citric Acid or Vinegar) followed by a surfactant (soap) and water.[1] The acid helps protonate the nitrogen, increasing water solubility for easier removal.[1]

  • Skin Exposure: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol on skin; it may enhance transdermal absorption of the compound.[1]

Part 5: Waste Disposal & Logistics

Regulatory Compliance: Treat all waste containing 2-Phenyl-1,5-naphthyridine as Hazardous Organic Waste .

Waste StreamCompositionDisposal Container Tag
Solid Waste Contaminated gloves, weighing boats, tissues.[1]"Solid Hazardous Waste - Toxic/Irritant"
Liquid Waste (A) Mother liquors (DCM, Ethyl Acetate).[1]"Halogenated Organic Solvents" (if DCM used)
Liquid Waste (B) Aqueous washes.[1]"Aqueous Basic Waste" (Check pH before disposal)

Destruction (Optional): For large quantities (>10g), incineration via a licensed chemical waste contractor is the only approved disposal method.[1] Do not use bleach (hypochlorite) for destruction as it may form chlorinated byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,5-naphthyridine.[1] Retrieved from [Link][1]

Sources

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